Mitochondrial fusion promoter M1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-chloro-2-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDGZYJHHYIIU-FBCYGCLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Mitochondrial Fusion Promoter M1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mitochondrial Fusion Promoter M1 is a cell-permeable hydrazone compound that has emerged as a significant modulator of mitochondrial dynamics. It actively promotes the fusion of mitochondria, particularly in cells exhibiting mitochondrial fragmentation, thereby playing a protective role against associated cell death. The primary mechanism of M1 involves enhancing the expression and activity of key mitochondrial fusion proteins, notably Optic Atrophy 1 (Opa1), and influencing upstream signaling pathways such as PI3K/AKT.[1][2] Its action restores mitochondrial morphology, improves cellular respiration, and mitigates oxidative stress, demonstrating therapeutic potential in a range of disease models, including diabetic cardiomyopathy, neurodegenerative conditions, and inflammatory disorders.[1][2][3] This document provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to M1.
Core Mechanism of Action
The precise molecular target of M1 is an area of active investigation, but current evidence points to a mechanism that is dependent on the cell's existing mitochondrial fusion machinery. Unlike a direct agonist, M1 appears to facilitate the function of core fusion proteins.
2.1 OPA1-Dependent Mitochondrial Fusion
A key aspect of M1's mechanism is its reliance on and promotion of Optic Atrophy 1 (OPA1), a dynamin-related GTPase essential for inner mitochondrial membrane fusion.[2][4] In models of diabetic cardiomyopathy, the therapeutic effects of M1 were nullified when OPA1 was silenced, indicating that OPA1 is necessary for M1's function.[2] M1 administration leads to a significant increase in the expression of OPA1, which in turn enhances mitochondrial respiratory capacity and reduces the production of mitochondria-derived superoxide.[2] While M1 also increases the expression of outer membrane fusion proteins Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) in certain contexts, its functional dependence on OPA1 appears to be central.[2][5]
2.2 Inhibition of the PI3K/AKT Signaling Pathway
In models of cigarette smoke-induced airway inflammation, M1 was found to exert its protective effects by inhibiting the activation of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1][6] Chronic inflammation and oxidative stress can lead to excessive PI3K/AKT activation, which contributes to mitochondrial dysfunction. By suppressing this pathway, M1 mitigates the release of pro-inflammatory cytokines (IL-6, IL-8, TNF-α), reduces oxidative stress markers (MDA, ROS), and restores the balance of mitochondrial dynamics proteins.[1] This pathway represents a significant upstream regulatory mechanism through which M1 influences mitochondrial health.
2.3 Independence from ATP Synthase and Basal Fusion Machinery Requirement
Early hypotheses suggested M1's mechanism might involve the catalytic subunits of ATP synthase.[7] However, subsequent studies in human induced pluripotent stem cells (iPSCs) showed that M1 promotes fusion without altering the expression of ATP synthase subunits ATP5A or ATP5B, suggesting this is not its primary mechanism.[7] It is critical to note that the pro-fusion effect of M1 is dependent on a basal level of fusion activity; it does not promote fusion in cells where both Mfn1/2 or OPA1 have been knocked out.[7] This underscores its role as a promoter or facilitator rather than a direct initiator of fusion in the absence of the core machinery.
Diagram 1: Proposed Signaling Pathways for M1
Caption: Proposed mechanism of M1 action via OPA1 upregulation and PI3K/AKT inhibition.
Quantitative Data Summary
The effects of M1 have been quantified across various experimental models. The tables below summarize these findings.
Table 1: In Vitro Efficacy of this compound
| Cell Type | M1 Concentration | Treatment Duration | Key Quantitative Effects |
| Mfn1-/- MEFs | EC50: 5.3 µM | - | Induces mitochondrial elongation.[8] |
| Mfn2-/- MEFs | EC50: 4.42 µM | - | Induces mitochondrial elongation.[8] |
| Mfn1/2 KO Fibroblasts | 5-25 µM | 24 h | Promotes mitochondrial elongation.[5][9] |
| BRIN-BD11 Pancreatic β cells | 20 µM | 12 h | Decreases mitochondrial ROS to 1.0±0.44 fold; enhances mitochondrial membrane potential from 0.29±0.05 to 0.5±0.07 fold.[5][9] |
| TM3 Mouse Leydig Cells | 1 µM | 12 h | Significantly increases expression of Mfn1, Mfn2, and Opa1 that were reduced by TPHP exposure.[5] |
| BEAS-2B Airway Epithelial Cells | - | - | Reduces CSE-induced release of IL-6, IL-8, TNF-α; reduces MDA and ROS levels; increases SOD activity.[1] |
| SH-SY5Y Cells | 5 µM | - | Protects against MPP+-induced mitochondrial fragmentation and cytotoxicity.[8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | M1 Dosage | Administration | Key Quantitative Effects |
| Rats with Cardiac I/R Injury | 2 mg/kg | Intravenous | Significantly protects against brain damage; increases BBB tight junction proteins; reduces macrophage infiltration.[5][9] |
| Diabetic Rats (DCM model) | 2 mg/kg/day | Intraperitoneal | Attenuates the reduction in Opa1 expression; improves mitochondrial function and alleviates DCM.[2] |
| Rats with Doxorubicin-induced 'Chemobrain' | 2 mg/kg | - | Improves novel object recognition deficits.[8] |
Experimental Protocols
The following sections detail common methodologies used to investigate the mechanism of action of M1.
4.1 Cell Culture and M1 Treatment
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) (WT, Mfn1-/-, Mfn2-/-), pancreatic β-cells (BRIN-BD11), human iPSCs, and airway epithelial cells (BEAS-2B) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for MEFs, RPMI-1640 for β-cells) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
M1 Preparation: A stock solution of M1 is prepared in DMSO (e.g., 15 mM). For experiments, the stock is diluted in culture medium to final working concentrations (typically 1-25 µM). A vehicle control (DMSO) is run in parallel.
-
Treatment: Cells are seeded and allowed to adhere before being treated with M1-containing or vehicle media for a specified duration (e.g., 12-48 hours).
4.2 Assessment of Mitochondrial Morphology
-
Staining: Cells grown on coverslips are incubated with mitochondria-specific fluorescent probes like MitoTracker Red CMXRos (50-100 nM) for 15-30 minutes.
-
Fixation and Imaging: Cells are fixed with 4% paraformaldehyde, mounted on slides, and imaged using fluorescence or confocal microscopy.
-
Quantitative Analysis: Mitochondrial morphology is categorized (e.g., fragmented, tubular, networked). For quantitative assessment, at least 100-500 cells per condition are counted, and the percentage of cells in each category is determined.[7] Mitochondrial length and aspect ratio can be measured using image analysis software (e.g., ImageJ/Fiji).
4.3 Western Blotting for Protein Expression
-
Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight at 4°C with primary antibodies against target proteins (e.g., OPA1, Mfn2, DRP1, p-AKT, total-AKT, β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
4.4 Cellular Respiration and Function Assays
-
Oxygen Consumption Rate (OCR): Real-time OCR is measured using an extracellular flux analyzer (e.g., Seahorse XF). This assay assesses basal respiration, ATP production, and maximal respiration. M1's ability to prevent impairment of OCR in stressed cells is a key functional readout.[5][9]
-
Mitochondrial Membrane Potential (ΔΨm): ΔΨm is assessed using fluorescent dyes like JC-1 or TMRE. A decrease in the red/green fluorescence ratio of JC-1 or a decrease in TMRE intensity indicates depolarization and mitochondrial dysfunction.
-
Reactive Oxygen Species (ROS) Measurement: Mitochondrial ROS levels are measured using probes like MitoSOX Red. Fluorescence intensity is quantified via flow cytometry or fluorescence microscopy.
Diagram 2: General Experimental Workflow for Studying M1
Caption: A typical workflow for investigating the cellular effects of M1.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that operates by modulating the cellular machinery of mitochondrial dynamics. Its mechanism is multifaceted, primarily centered on an OPA1-dependent promotion of mitochondrial fusion and the inhibition of pro-inflammatory signaling pathways like PI3K/AKT. By restoring a fused mitochondrial network, M1 enhances cellular respiration, reduces oxidative stress, and confers significant cytoprotective effects. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers aiming to further elucidate its mechanisms and explore its therapeutic applications in a variety of diseases underpinned by mitochondrial dysfunction.
References
- 1. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Mitochondrial Fusion Promoter M1: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health and function. Dysregulation of these processes is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions. The small molecule M1 has emerged as a potent promoter of mitochondrial fusion, offering a valuable tool for studying mitochondrial biology and a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental application of Mitochondrial Fusion Promoter M1. It is intended to serve as a resource for researchers and drug development professionals working in the field of mitochondrial medicine.
Discovery and Chemical Properties
This compound, with the chemical name (E)-4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol, is a cell-permeable hydrazone compound.[1][2] It was identified through screening for small molecules that could promote mitochondrial fusion.[3][4]
Table 1: Chemical and Physical Properties of M1
| Property | Value | Reference |
| IUPAC Name | (E)-4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol | [1] |
| Molecular Formula | C₁₄H₁₀Cl₄N₂O | [1][5] |
| Molecular Weight | 364.05 g/mol | [1][4] |
| CAS Number | 219315-22-7 | [1][4] |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble in DMSO and methanol. | [1][6] |
| Purity | ≥95% (HPLC) | [2] |
Synthesis
A potential two-step synthesis is proposed:
-
Diazotization of 2,4,6-trichloroaniline (B165571): 2,4,6-trichloroaniline would be treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.
-
Japp-Klingemann reaction: The diazonium salt would then be reacted with a β-keto ester, such as ethyl 2-chloroacetoacetate, followed by hydrolysis and decarboxylation to yield the final hydrazone product, M1.
It is important to note that this is a generalized and hypothetical synthesis scheme. The specific reaction conditions, solvents, catalysts, and purification methods would need to be optimized for the successful synthesis of M1.
Mechanism of Action and Biological Effects
M1 promotes mitochondrial fusion, leading to the formation of elongated and interconnected mitochondrial networks.[7] This effect has been observed in various cell types, including those deficient in the canonical mitochondrial fusion proteins Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2).[1][8] The pro-fusion activity of M1 is dependent on the presence of OPA1, a key protein of the inner mitochondrial membrane fusion machinery. M1 treatment has been shown to increase the expression of mitochondrial fusion proteins Mfn1, Mfn2, and Opa1 in some contexts.[8]
The precise molecular mechanism by which M1 promotes fusion is still under investigation. One identified signaling pathway modulated by M1 is the PI3K/AKT pathway.[9] Studies have shown that M1 can inhibit the activation of this pathway, which in turn plays a role in its protective effects against inflammation and oxidative stress.[9]
The biological effects of M1 are extensive and include:
-
Preservation of mitochondrial function and cellular respiration. [8]
-
Protection against mitochondrial fragmentation-associated cell death. [4]
-
Alleviation of cardiac and brain damage in ischemia/reperfusion injury models. [8]
-
Promotion of axon regeneration after nerve injury. [3]
-
Enhancement of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. [5]
Quantitative Data Summary
The following tables summarize the quantitative effects of M1 as reported in various studies.
Table 2: In Vitro Efficacy of M1
| Cell Type | M1 Concentration | Treatment Duration | Observed Effect | Reference |
| Mfn1-/- or Mfn2-/- MEFs | EC₅₀ = 5.3 µM and 4.42 µM | - | Induction of mitochondrial elongation | [6] |
| SH-SY5Y cells | 5 µM | - | Protection against MPP+-induced mitochondrial fragmentation and cytotoxicity | [6] |
| TM3 mouse Leydig cells | 1 µM | 12 h | Attenuation of TPHP-induced mitochondrial reduction and abnormal alignment | [8] |
| BRIN-BD11 pancreatic beta cells | 20 µM | 12 h | Decrease in mitochondrial ROS to 1.0±0.44 fold | [8] |
| BRIN-BD11 pancreatic beta cells | 20 µM | 12 h | Enhancement of mitochondrial membrane potential from 0.29±0.05 fold to 0.5±0.07 fold | [8] |
| Human iPSCs | 5 and 10 µM | 48 h | Significant reduction in the proportion of granular mitochondria | [10] |
Table 3: In Vivo Efficacy of M1
| Animal Model | M1 Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |
| Rats with cardiac I/R injury | 2 mg/kg | Intravenous | - | Significant protection against brain damage | [8] |
| Rats with doxorubicin-induced cognitive impairment | 2 mg/kg | - | - | Improvement in novel object recognition deficits | [6] |
| Aged rats | 2 mg/kg/day | Intraperitoneal | 6 weeks | Gradual decrease in testosterone (B1683101) levels and weight | [11] |
Experimental Protocols
Assessment of Mitochondrial Morphology
Objective: To quantify changes in mitochondrial morphology (e.g., elongation, fragmentation) in response to M1 treatment.
Materials:
-
Cells of interest
-
Culture medium
-
This compound (stock solution in DMSO)
-
MitoTracker dye (e.g., MitoTracker Red CMXRos) or transfection with mitochondrially targeted fluorescent protein (e.g., mt-GFP)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope (confocal recommended)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes or coverslips. Allow cells to adhere and grow to the desired confluency. Treat cells with the desired concentration of M1 (or vehicle control, e.g., DMSO) for the specified duration (e.g., 5-25 µM for 24 hours).[8]
-
Mitochondrial Staining (for live-cell imaging or fixed cells):
-
Live-cell imaging: Incubate cells with a mitochondrial dye (e.g., 100 nM MitoTracker Red CMXRos) for 15-30 minutes at 37°C. Wash with pre-warmed medium before imaging.
-
Fixed-cell imaging: After M1 treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Proceed with immunofluorescence staining for a mitochondrial marker (e.g., TOM20) or analyze the fluorescence of a previously expressed mitochondrial reporter.
-
-
Image Acquisition: Acquire images using a fluorescence microscope. For optimal resolution, use a high-magnification objective (e.g., 63x or 100x oil immersion). Capture Z-stacks to obtain a three-dimensional representation of the mitochondrial network.
-
Image Analysis (using ImageJ/Fiji):
-
Open the Z-stack and create a maximum intensity projection.
-
Convert the image to 8-bit.
-
Apply a background subtraction method (e.g., rolling ball).
-
Threshold the image to create a binary mask of the mitochondria.
-
Use the "Analyze Particles" function to measure mitochondrial parameters. Key parameters to quantify include:
-
Area: The size of individual mitochondria.
-
Perimeter: The length of the mitochondrial outline.
-
Aspect Ratio: The ratio of the major to the minor axis of the mitochondrion (a measure of elongation).
-
Circularity/Roundness: A value from 0 to 1, where 1 represents a perfect circle (indicative of fragmentation).
-
Feret's Diameter: The longest distance between any two points along the mitochondrial boundary.
-
-
In Vivo Administration of M1 for Axon Regeneration Studies
Objective: To assess the effect of M1 on axon regeneration in a rodent model of nerve injury.
Materials:
-
Rodent model of nerve injury (e.g., optic nerve crush or sciatic nerve crush)
-
This compound
-
Vehicle (e.g., DMSO and saline)
-
Surgical instruments
-
Tissue processing reagents for histology
-
Fluorescence microscope
Procedure:
-
Animal Model and Injury: Perform the desired nerve injury surgery on anesthetized animals according to an approved institutional animal care and use committee (IACUC) protocol.
-
M1 Administration:
-
Tissue Collection and Processing: At the end of the treatment period, euthanize the animals and collect the relevant nervous tissue (e.g., optic nerve, sciatic nerve, dorsal root ganglia). Process the tissue for histological analysis (e.g., cryosectioning or paraffin (B1166041) embedding).
-
Analysis of Axon Regeneration:
-
Immunohistochemistry: Stain tissue sections with antibodies against markers of regenerating axons (e.g., SCG10, GAP-43).
-
Anterograde Tracing: Inject a fluorescent tracer (e.g., cholera toxin subunit B) into the neuronal cell bodies to label the regenerating axons.
-
Quantification: Acquire images of the stained or traced axons and quantify the extent of regeneration. This can be done by measuring the number and length of regenerating axons distal to the injury site.
-
Signaling Pathway and Experimental Workflow Visualizations
M1 and the PI3K/AKT Signaling Pathway
M1 has been shown to mitigate inflammation and oxidative stress by inhibiting the PI3K/AKT signaling pathway.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases [aginganddisease.org]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Interaction between the PI3K/AKT pathway and mitochondrial autophagy in macrophages and the leukocyte count in rats with LPS-induced pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT3 controls mitochondrial biogenesis and autophagy via regulation of the major nuclear export protein CRM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Requirement of Myeloid Cells for Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Mitochondrial Shape with ImageJ | Springer Nature Experiments [experiments.springernature.com]
- 11. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Mitochondrial Fusion Promoter M1 on Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis and bioenergetic efficiency. The process of mitochondrial fusion, mediated by proteins such as Mitofusins (Mfn1 and Mfn2) and Optic Atrophy 1 (OPA1), is crucial for the exchange of mitochondrial DNA and proteins, ensuring the integrity of the mitochondrial network and optimizing cellular respiration. Dysregulation of mitochondrial dynamics has been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. The small molecule Mitochondrial Fusion Promoter M1 has emerged as a significant modulator of mitochondrial dynamics, demonstrating a capacity to enhance mitochondrial fusion and, consequently, improve cellular respiration.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the effects of M1 on cellular respiration, including a summary of key quantitative findings, detailed experimental protocols, and a depiction of the relevant signaling pathways.
Introduction to Mitochondrial Fusion and M1
Mitochondrial dynamics, the balance between fusion and fission, play a pivotal role in cellular health. Mitochondrial fusion allows for the complementation of damaged mitochondria with healthy ones, maintaining a robust and functional mitochondrial population. This process is essential for efficient ATP production through oxidative phosphorylation. The key proteins involved in outer mitochondrial membrane fusion are Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), while OPA1 is responsible for inner mitochondrial membrane fusion.
This compound is a cell-permeable hydrazone compound that has been shown to promote mitochondrial fusion.[8] Studies have indicated that M1 can protect cells from mitochondrial fragmentation-associated cell death.[2][3][6][8][9] By promoting a more fused mitochondrial network, M1 enhances mitochondrial function and cellular respiration.[1][4][5][7] This has significant therapeutic implications for diseases characterized by mitochondrial dysfunction.
Quantitative Effects of M1 on Cellular Respiration
Several studies have demonstrated the positive impact of M1 on cellular respiration parameters. While the raw data from these studies are proprietary, this section summarizes the key findings in a structured format to facilitate comparison. The primary methods for assessing cellular respiration include measuring the oxygen consumption rate (OCR) using extracellular flux analyzers (e.g., Seahorse XF Analyzer) and quantifying ATP production.
Table 1: Effect of M1 on Oxygen Consumption Rate (OCR)
| Cell Type | Condition | M1 Concentration | Observed Effect on OCR | Reference |
| Pancreatic β-cells | Cholesterol-induced stress | 20 µM | Prevents the impairment of OCR | [1][5] |
| Airway Epithelial Cells (BEAS-2B) | Cigarette smoke extract (CSE) exposure | Pre-treatment | Protects mitochondrial function (inferred from reduced oxidative stress) | [1] |
| Effector T cells | In vitro culture | Not specified | Induces a memory T cell morphology, associated with enhanced oxidative phosphorylation | [2][3][6][9] |
Table 2: Effect of M1 on ATP Production and Mitochondrial Membrane Potential
| Cell Type | Condition | M1 Concentration | Observed Effect | Reference |
| BRIN-BD11 Pancreatic β-cells | Cholesterol-induced stress | 20 µM | Enhances mitochondrial membrane potential from 0.29±0.05 fold to 0.5±0.07 fold | [5] |
| Pancreatic β-cells | Cholesterol-induced stress | 20 µM | Potentiates glucose-stimulated insulin-secretion (GSIS), which is ATP-dependent | [2][3][6][9][10] |
Signaling Pathways and Mechanisms of Action
The precise mechanism of action for M1 is still under investigation, but it is known to modulate the expression and activity of key mitochondrial fusion proteins. Furthermore, recent studies suggest the involvement of the PI3K-AKT signaling pathway in mediating the protective effects of M1.
Modulation of Mitochondrial Fusion Proteins
M1 has been shown to increase the expression of essential mitochondrial fusion proteins, Mfn1, Mfn2, and OPA1. This upregulation shifts the dynamic balance towards fusion, leading to a more interconnected and functional mitochondrial network.
References
- 1. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for determining oxygen consumption rates of static cultures from microplate measurements of pericellular dissolved oxygen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.protocols.io [content.protocols.io]
- 4. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Instruction of Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T cell metabolism drives immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Dynamic Mitochondria of M1 Macrophages: A Technical Guide to Morphology and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pro-inflammatory M1 macrophages are central players in the innate immune response and are characterized by a profound metabolic reprogramming towards glycolysis. This metabolic shift is intricately linked to dynamic changes in mitochondrial morphology, a process governed by the delicate balance between fission and fusion events. This technical guide provides an in-depth exploration of the role of M1 macrophages in mitochondrial dynamics, detailing the signaling pathways, key molecular players, and the resulting morphological changes. We address the existing debate on whether M1 macrophage mitochondria are predominantly fragmented or elongated, presenting evidence that suggests a time-dependent and stimulus-specific response. Furthermore, this guide offers detailed experimental protocols for the assessment of mitochondrial dynamics and presents quantitative data from the literature in structured tables to facilitate comparative analysis.
Introduction: The M1 Macrophage and Its Mitochondrial Landscape
M1 macrophages, classically activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), are critical for host defense against pathogens.[1] This activation triggers a metabolic switch, often referred to as the "Warburg effect," characterized by enhanced glycolysis and a truncated tricarboxylic acid (TCA) cycle.[2] This metabolic rewiring is not merely an energy adaptation but also a signaling hub that influences the inflammatory functions of the macrophage. Central to this metabolic and functional plasticity are the mitochondria, which undergo significant morphological and functional alterations.
Mitochondrial dynamics, the continuous processes of fission (division) and fusion (merging), are essential for maintaining mitochondrial health, quality control, and adapting cellular metabolism to environmental cues. In M1 macrophages, these dynamics are tightly regulated to support their pro-inflammatory phenotype.
M1 Mitochondrial Morphology: A Tale of Two Phenotypes
The morphology of mitochondria in M1 macrophages has been a subject of some debate in the scientific literature. Some studies report a fragmented mitochondrial network, characterized by small, punctate mitochondria, while others describe an elongated and interconnected mitochondrial reticulum.[3][4][5]
A growing body of evidence suggests that these seemingly contradictory findings can be reconciled by considering the timing of the inflammatory stimulus. Upon initial activation with LPS, macrophages exhibit a rapid increase in mitochondrial fission, leading to a fragmented phenotype within the first few hours.[3][6] This early fragmentation is thought to be crucial for the initiation of the inflammatory response. However, at later time points (e.g., 24 hours post-stimulation), a shift towards mitochondrial elongation has been observed.[2][7] This temporal change highlights the dynamic nature of the mitochondrial network in response to pro-inflammatory signals.
Therefore, the mitochondrial morphology in M1 macrophages is not static but rather a dynamic process that evolves over the course of the inflammatory response. Early fragmentation may facilitate rapid signaling and metabolic shifts, while later elongation could be associated with sustained pro-inflammatory function or a transition towards a resolution phase.
Key Molecular Players in M1 Mitochondrial Dynamics
The morphological changes in M1 macrophage mitochondria are orchestrated by a set of highly conserved GTPases that regulate fission and fusion.
-
Mitochondrial Fission: The primary driver of mitochondrial fission is the cytosolic protein Dynamin-related protein 1 (Drp1) . Upon activation, Drp1 translocates from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondrion, leading to its division.[8] Drp1 recruitment to the mitochondria is facilitated by adaptor proteins on the outer mitochondrial membrane, including Mitochondrial fission factor (Mff) and Mitochondrial fission 1 protein (Fis1) .
-
Mitochondrial Fusion: Mitochondrial fusion is a two-step process involving the fusion of the outer and inner mitochondrial membranes. Fusion of the outer membrane is mediated by Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) .[2] The fusion of the inner membrane is controlled by Optic atrophy 1 (OPA1) .[2]
In M1 macrophages, the balance between these fission and fusion proteins is altered to favor the observed morphological changes.
Signaling Pathways Governing M1 Mitochondrial Dynamics
The activation of M1 macrophages by stimuli like LPS initiates a cascade of signaling events that directly impact the mitochondrial fission/fusion machinery.
The TLR4-MyD88-Drp1 Axis
A key pathway in LPS-induced mitochondrial fission involves the Toll-like receptor 4 (TLR4) and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88).[9][[“]][11][12] Upon LPS binding, TLR4 activates a signaling cascade that leads to the post-translational modification and activation of Drp1. Specifically, this pathway promotes the dephosphorylation of Drp1 at serine 656, a modification that enhances its fission activity.[9]
The Role of STAT2 in Drp1 Activation
Another important signaling molecule in this context is the Signal Transducer and Activator of Transcription 2 (STAT2). LPS stimulation has been shown to promote the expression of both STAT2 and Drp1.[13][14] STAT2 can then directly phosphorylate Drp1 at serine 616, a key activating modification that promotes its translocation to the mitochondria and subsequent fission activity.[13][14]
References
- 1. MITOCHONDRIA in Monocytes and Macrophages-Implications for Translational and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mitochondrial dynamics at the intersection of macrophage polarization and metabolism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Alterations in mitochondrial morphology as a key driver of immunity and host defence | EMBO Reports [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Pro-inflammatory macrophages produce mitochondria-derived superoxide by reverse electron transport at complex I that regulates IL-1β release during NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. δPKC-Mediated Drp1 Phosphorylation Impacts Macrophage Mitochondrial Function and Inflammatory Response to Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Stat2-Drp1 mediated mitochondrial mass increase is necessary for pro-inflammatory differentiation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Core Signaling Pathways Modulated by Mitochondrial Fusion Promoter M1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health, regulating organelle quality control, bioenergetics, and signaling. Dysregulation of these processes is implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. The small molecule hydrazone, Mitochondrial Fusion Promoter M1, has emerged as a key pharmacological tool to investigate and potentially ameliorate conditions associated with excessive mitochondrial fragmentation. This technical guide provides an in-depth analysis of the core signaling pathways affected by M1, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to this compound
This compound is a cell-permeable hydrazone compound that enhances mitochondrial fusion. It has been demonstrated to promote the elongation of mitochondria, particularly in cells exhibiting fragmented mitochondrial networks.[1][2] The pro-fusion activity of M1 is dependent on the core mitochondrial fusion machinery, as it does not induce fusion in cells lacking Mitofusin-1/2 (Mfn1/2) or Optic Atrophy 1 (OPA1).[1] M1's ability to restore mitochondrial morphology and function has been observed in various cell types and disease models, highlighting its therapeutic potential.[3][4][5]
Core Signaling Pathways and Cellular Processes Modulated by M1
M1 exerts its influence on cellular physiology primarily by modulating mitochondrial dynamics, which in turn impacts a cascade of downstream signaling pathways and cellular processes.
Mitochondrial Dynamics and Morphology
The primary and most direct effect of M1 is the promotion of mitochondrial fusion. This leads to a shift from a fragmented, punctate mitochondrial morphology to an elongated, tubular network. This morphological change is associated with enhanced mitochondrial function and cellular health.
-
Mechanism of Action : M1's precise molecular target is not fully elucidated, but it is known to facilitate the fusion process mediated by the mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane and OPA1 on the inner mitochondrial membrane.[1][6] M1 treatment has been shown to increase the expression of key fusion proteins.[7][8]
-
Key Proteins Involved :
-
Mitofusin-1 (Mfn1) & Mitofusin-2 (Mfn2) : GTPases on the outer mitochondrial membrane essential for outer membrane fusion.
-
Optic Atrophy 1 (OPA1) : A dynamin-related GTPase of the inner mitochondrial membrane that mediates inner membrane fusion.[9][10][11]
-
Dynamin-related protein 1 (Drp1) & Fission 1 protein (Fis1) : Key proteins mediating mitochondrial fission, the process that opposes fusion. M1 has been shown to decrease the expression of fission proteins in some contexts.[8]
-
Diagram: M1's Core Effect on Mitochondrial Dynamics
Caption: M1 promotes mitochondrial fusion by enhancing the activity of Mfn1/2 and OPA1.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial signaling cascade involved in cell survival, growth, and proliferation. Aberrant activation of this pathway is often associated with inflammatory conditions.
-
M1's Role : In the context of cigarette smoke-induced airway inflammation, M1 has been shown to inhibit the activation of the PI3K/AKT signaling pathway.[8] This inhibitory action contributes to its anti-inflammatory and anti-oxidative stress effects.[8][12]
Diagram: M1's Inhibition of the PI3K/AKT Pathway
Caption: M1 mitigates inflammation by inhibiting the PI3K/AKT signaling pathway.
Cellular Respiration and Bioenergetics
By promoting a more fused and efficient mitochondrial network, M1 enhances cellular respiration and overall bioenergetic capacity.
-
Effects on Respiration : M1 has been observed to preserve the oxygen consumption rate (OCR) in cells exposed to metabolic stressors like high cholesterol.[7] It also prevents the impairment of non-mitochondrial respiration and the extracellular acidification rate (ECAR).[7]
-
Insulin Secretion : In pancreatic beta cells, M1 restores Glucose-Stimulated Insulin Secretion (GSIS) that is impaired by cholesterol accumulation.[3][7]
Apoptosis and Cell Survival
Mitochondrial morphology is intricately linked to the intrinsic apoptotic pathway. Mitochondrial fragmentation is an early event in apoptosis, while fusion is generally pro-survival.
-
Anti-Apoptotic Effects : M1 has been shown to reduce apoptosis in various models.[7][13] For example, it protects against brain damage and apoptosis in rats with cardiac ischemia/reperfusion injury.[4][7] It also reduces apoptosis in mouse Leydig cells induced by organophosphates.[13]
Oxidative Stress and Inflammation
M1 demonstrates significant anti-oxidative and anti-inflammatory properties, which are likely secondary to its effects on mitochondrial function and the PI3K/AKT pathway.
-
Reduction of Oxidative Stress : M1 treatment decreases mitochondrial reactive oxygen species (mitoROS) and malondialdehyde (MDA) levels, while increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[7][8]
-
Anti-inflammatory Action : M1 reduces the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[8][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of M1 as reported in various studies.
Table 1: Effects of M1 on Mitochondrial Morphology and Function
| Parameter | Cell/Animal Model | M1 Concentration/Dose | Duration | Observed Effect | Reference |
| Mitochondrial Elongation | Mfn1-/- & Mfn2-/- MEFs | EC50s = 5.3 & 4.42 µM | - | Induces mitochondrial elongation | [13] |
| Mitochondrial Elongation | Mitofusin-1 & -2 KO fibroblasts | 5-25 µM | 24 h | Promotes mitochondrial elongation | [7] |
| Mitochondrial Membrane Potential | BRIN-BD11 pancreatic beta cells | 20 µM | 12 h | Enhances from 0.29 to 0.5-fold | [7] |
| Oxygen Consumption Rate | Pancreatic beta cells | 20 µM | 12 h | Prevents impairment by cholesterol | [7] |
| Mito ROS | BRIN-BD11 pancreatic beta cells | 20 µM | 12 h | Decreases to 1.0±0.44 fold | [7] |
Table 2: Effects of M1 on Signaling and Protein Expression
| Parameter | Cell/Animal Model | M1 Concentration/Dose | Duration | Observed Effect | Reference |
| Mfn1, Mfn2, Opa1 Expression | TM3 cells | 1 µM | 12 h | Significantly increases expression | [7] |
| PI3K/AKT Pathway | CSE-treated BEAS-2B cells | - | - | Inhibits activation | [8] |
| IL-6, IL-8 Release | CSE-treated BEAS-2B cells | - | - | Significantly reduces release | [8][12] |
Table 3: In Vivo Effects of M1
| Parameter | Animal Model | M1 Dose | Administration Route | Observed Effect | Reference |
| Brain Damage | Rats with cardiac I/R injury | 2 mg/kg | i.v. | Significantly protects against brain damage | [4][7] |
| Cognitive Deficits | Rats with doxorubicin-induced chemobrain | 2 mg/kg | - | Improves novel object recognition | [13] |
Detailed Experimental Protocols
This section provides an overview of common methodologies used to assess the effects of M1.
Cell Culture and M1 Treatment
-
Cell Lines : Mouse Embryonic Fibroblasts (MEFs) (WT, Mfn1-/-, Mfn2-/-), BEAS-2B, TM3, SH-SY5Y, pancreatic beta cells (e.g., BRIN-BD11).
-
M1 Preparation : M1 is typically dissolved in DMSO to create a stock solution (e.g., 10-20 mM).[3][5] The stock solution is then diluted in cell culture medium to the desired working concentration (typically ranging from 1 to 25 µM).
-
Treatment Duration : Varies depending on the assay, commonly ranging from 12 to 48 hours.[1][7]
Diagram: General Experimental Workflow for In Vitro M1 Studies
Caption: A generalized workflow for studying the effects of M1 in vitro.
Assessment of Mitochondrial Morphology
-
Fluorescence Microscopy :
-
Cells are seeded on glass coverslips.
-
After M1 treatment, mitochondria are stained with a fluorescent probe such as MitoTracker Red CMXRos or by transfecting with a mitochondrial-targeted fluorescent protein (e.g., mito-GFP).
-
Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and mounted on slides.
-
Images are captured using a confocal or fluorescence microscope.
-
Mitochondrial morphology is quantified by classifying cells as having fragmented, intermediate, or tubular mitochondria.
-
Western Blotting for Protein Expression
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat milk or BSA.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., Mfn1, Mfn2, OPA1, p-AKT, AKT, GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software.
Measurement of Cellular Respiration (Seahorse Assay)
-
Cells are seeded in a Seahorse XF cell culture microplate.
-
After M1 treatment, the culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
The plate is incubated in a non-CO2 incubator to allow temperature and pH equilibration.
-
The plate is placed in a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Mitochondrial function can be further interrogated by sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A).
In Vivo Studies
-
Animal Models : Rats (e.g., Wistar, Sprague-Dawley) are commonly used for studies of cardiac ischemia/reperfusion injury and neuroprotection.
-
M1 Administration : M1 is typically administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a dose of around 2 mg/kg.[7][14]
-
Outcome Measures : Depending on the study, outcomes can include histological analysis of tissues, measurement of infarct size, behavioral tests (e.g., novel object recognition), and biochemical assays on tissue homogenates.
Conclusion and Future Directions
This compound is a powerful research tool and a promising therapeutic candidate. Its ability to modulate key signaling pathways, including those governing mitochondrial dynamics, cell survival, and inflammation, underscores the central role of mitochondrial health in cellular homeostasis. Future research should focus on elucidating the precise molecular target of M1, further characterizing its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic efficacy in a wider range of preclinical disease models. A deeper understanding of the intricate interplay between M1-induced mitochondrial fusion and downstream signaling will be crucial for translating the potential of this compound into clinical applications.
References
- 1. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. Mitochondrial Fusion Promoter Given During Ischemia Has Greater Neuroprotective Efficacy Than When Given at Onset of Reperfusion in Rats with Cardiac Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OPA1 processing controls mitochondrial fusion and is regulated by mRNA splicing, membrane potential, and Yme1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitofusins and OPA1 Mediate Sequential Steps in Mitochondrial Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
In Vitro Cellular Models for the Study of Influenza A Virus Matrix Protein M1
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular models and experimental methodologies used to investigate the influenza A virus Matrix Protein 1 (M1). M1 is a crucial structural component of the influenza A virus, playing a vital role in virus assembly, budding, and the nuclear export of viral ribonucleoproteins (vRNPs). Understanding the function of M1 within host cells is paramount for the development of novel antiviral therapeutics. This document details the cell lines in which M1 has been tested, provides summaries of quantitative data, outlines detailed experimental protocols, and includes visualizations of key biological pathways and experimental workflows.
Cellular Models for Influenza M1 Research
A variety of cell lines have been employed to study the function and localization of the influenza M1 protein. The choice of cell model often depends on the specific research question, such as viral replication dynamics, protein-protein interactions, or the screening of antiviral compounds.
Commonly Used Cell Lines:
-
Madin-Darby Canine Kidney (MDCK) Cells: These are the most widely used cells for the propagation and study of influenza virus.[1][2][3] Their high susceptibility to influenza infection allows for robust virus replication and high viral titers, making them ideal for vaccine production and antiviral testing.[2][4][5]
-
Vero Cells: Derived from the kidney of an African green monkey, Vero cells are another common choice for virus production, particularly for vaccine manufacturing, as they are a well-characterized cell line.[2]
-
Human Embryonic Kidney (HEK293) Cells: These cells are easily transfected and are often used for studies involving the expression of recombinant M1 protein and for investigating the effects of M1 on cellular pathways.[6]
-
CHO (Chinese Hamster Ovary) Cells: These cells have been used to create stable cell lines expressing recombinant M1 to study its role in vRNP export.
-
HeLa (Human Cervical Cancer) Cells: HeLa cells have been utilized in studies involving cell fusion to investigate the nuclear export of vRNPs.
-
CV-1 (Monkey Kidney) Cells: This fibroblast cell line has been used in transfection studies to investigate the nuclear localization signals of the M1 protein.
-
L929 (Mouse Fibroblast) Cells: These cells have been used in conjunction with HeLa cells in cell fusion assays.
-
AGE1.CR (Avian) Cells: These cells have been used in comparative studies to quantify viral protein dynamics.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the influenza M1 protein in various cellular models.
Table 1: Influenza A Virus Titers in MDCK Cells
| Virus Strain | Titer (PFU/ml) | Titer (TCID50/ml) | Reference |
| A/duck/Hokkaido/Vac-3/2007 (P22) | >2 x 10⁸ | Not Reported | [7] |
| Influenza A/Wisconsin/67/2005 HGR H3N2 | Not Reported | Up to 2 x 10⁹ | [4] |
Table 2: Absolute Quantification of M1 Protein in Different Cell Lines
| Cell Line | Seed Virus Adaptation | Maximum M1 Copies per Cell | Reference |
| MDCK | MDCK-adapted | ~5 x 10⁸ | [6] |
| AGE1.CR | MDCK-adapted | ~1 x 10⁸ | [6] |
| AGE1.CR | AGE1.CR-adapted | ~1 x 10⁹ | [6] |
| HEK293 | MDCK-adapted | ~1 x 10⁸ | [6] |
| HEK293 | HEK293-adapted | ~1 x 10⁹ | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of influenza M1 protein in cellular models.
MDCK Cell Culture and Influenza Virus Infection
This protocol describes the standard procedure for culturing MDCK cells and infecting them with influenza A virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Minimal Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Bovine Serum Albumin (BSA)
-
TPCK-treated trypsin
-
Gentamicin
-
Phosphate-Buffered Saline (PBS)
-
Influenza A virus stock
Procedure:
-
Cell Culture:
-
Virus Infection:
-
Grow MDCK cells to confluency in T-flasks or multi-well plates.[1]
-
Wash the confluent cell monolayer with serum-free MEM to remove any residual serum, which can inhibit trypsin activity.[2]
-
Dilute the influenza virus stock to the desired multiplicity of infection (MOI) in serum-free MEM. A typical MOI for high-titer virus production is 0.01, while for single-cycle replication studies, a higher MOI may be used.[3]
-
Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.[1][3]
-
After the adsorption period, remove the inoculum and wash the cells with serum-free MEM.
-
Add fresh serum-free MEM containing TPCK-treated trypsin (0.5-5 µg/ml) and 0.3% BSA.[9] Trypsin is essential for the cleavage of the hemagglutinin (HA) protein of many influenza strains, which is necessary for viral entry into host cells.[2]
-
Incubate the infected cells at 33-37°C for 48-72 hours.[1][8]
-
Harvest the supernatant containing the progeny virus.
-
Clarify the supernatant by centrifugation to remove cell debris.[8]
-
Aliquot and store the virus stock at -80°C.
-
Plaque Assay for Virus Titration
This protocol details the method for determining the infectious titer of an influenza virus stock in Plaque-Forming Units per milliliter (PFU/ml).
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza virus stock
-
Serum-free MEM
-
TPCK-treated trypsin
-
Formaldehyde (B43269) (10%)
-
Crystal Violet solution (0.1%)
Procedure:
-
Prepare 10-fold serial dilutions of the virus stock in serum-free MEM.[7]
-
Wash the confluent MDCK cell monolayers with PBS.
-
Inoculate each well with 300 µl of a virus dilution and incubate at 35°C for 1 hour.[7]
-
Remove the inoculum and overlay the cells with 2 ml of a mixture of 2x MEM, agarose (final concentration 0.8%), and TPCK-treated trypsin (0.8 µg/ml).[7]
-
Incubate the plates at 35°C for 72 hours.[7]
-
Fix the cells by adding 10% formaldehyde to each well and incubating for at least 1 hour.
-
Remove the agarose overlay and stain the cells with 0.1% crystal violet solution for 10-15 minutes.[7]
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques (clear zones where cells have been lysed) in each well.
-
Calculate the virus titer (PFU/ml) using the following formula: Titer (PFU/ml) = (Number of plaques) / (Dilution factor x Volume of inoculum in ml)
Immunofluorescence Staining of M1 Protein
This protocol describes the visualization of M1 protein localization in infected cells. The choice of fixative is critical for accurate localization.
Materials:
-
Influenza virus-infected MDCK cells on coverslips
-
PBS
-
Fixative: Paraformaldehyde (4%) or Methanol (B129727) (-20°C)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against M1 protein
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Wash the infected cells on coverslips with PBS.
-
Fixation:
-
Wash the cells three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.
-
Incubate with the primary anti-M1 antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving the influenza M1 protein and common experimental workflows.
Caption: Nuclear export of influenza virus ribonucleoproteins mediated by M1 and NEP.
References
- 1. pnas.org [pnas.org]
- 2. MDCK and Vero cells for influenza virus vaccine production: a one-to-one comparison up to lab-scale bioreactor cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Quantification of intracellular influenza A virus protein dynamics in different host cells after seed virus adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The native structure of assembled influenza A virus M1 matrix protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence imaging of the influenza virus M1 protein is dependent on the fixation method - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Known Protein Targets of Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial fusion promoter M1 is a synthetic hydrazone compound that has garnered significant interest for its ability to promote the fusion of fragmented mitochondria, a process crucial for maintaining mitochondrial health and cellular function. While its pro-fusion effects are well-documented, the precise molecular mechanisms and direct protein targets of M1 have remained a subject of investigation. This technical guide consolidates the current understanding of M1's protein targets, moving from initial hypotheses to the latest findings. A pivotal discovery has identified the NEET family of [2Fe-2S] cluster proteins, specifically mitoNEET (mNT/CISD1) and NAF-1 (CISD2), as direct molecular targets of M1. This guide provides a comprehensive overview of the experimental evidence, quantitative interaction data, and the signaling pathways modulated by M1, offering a valuable resource for researchers in mitochondrial biology and drug development.
Introduction
Mitochondrial dynamics, the continuous cycle of fusion and fission, are essential for mitochondrial quality control, distribution, and function. Dysregulation of these processes is implicated in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. Small molecules that can modulate mitochondrial dynamics are therefore of significant therapeutic interest. This compound is one such molecule, demonstrated to induce mitochondrial elongation and restore function in various cellular and animal models.[1][2][3] Understanding the direct protein interactions of M1 is critical for elucidating its mechanism of action and for the rational design of next-generation therapeutics.
Known Protein Interactions of M1
Initial investigations into the protein targets of M1 explored several possibilities, including core components of the mitochondrial fusion machinery and other mitochondrial proteins. However, recent evidence has pinpointed the NEET family of iron-sulfur proteins as the primary direct targets of M1.
Direct Interaction with NEET Family Proteins: mitoNEET (mNT/CISD1) and NAF-1 (CISD2)
The most significant breakthrough in understanding M1's mechanism of action has been the discovery of its direct interaction with the NEET proteins, mitoNEET (mNT) and NAF-1.[4] These proteins are located on the outer mitochondrial membrane and the endoplasmic reticulum and play crucial roles in regulating iron and reactive oxygen species (ROS) homeostasis through the transfer of their [2Fe-2S] clusters.[5][6]
M1 has been shown to enhance the lability of the [2Fe-2S] clusters within these proteins. This interaction is thought to be the primary molecular event that triggers the downstream effects of M1.
Isothermal Titration Calorimetry (ITC) has been employed to quantify the binding affinity of M1 to NEET proteins. The following table summarizes the available quantitative data.
| Target Protein | Ligand | Method | Dissociation Constant (Kᵈ) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |
| mitoNEET (mNT) | M1 | ITC | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | [4] |
| NAF-1 | M1 | ITC | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | [4] |
Note: While the interaction has been confirmed, specific quantitative binding parameters from ITC were not available in the public search results. Researchers are encouraged to consult the primary literature for detailed thermodynamic data.
Indirect Effects on Mitochondrial Fusion Machinery
While not direct binding partners, the core proteins of the mitochondrial fusion machinery are significantly modulated by M1 treatment. The pro-fusion activity of M1 is dependent on the presence of these proteins.[7]
-
Mitofusins (Mfn1 and Mfn2): These dynamin-like GTPases are located on the outer mitochondrial membrane and are essential for outer membrane fusion.[8] M1 treatment has been shown to increase the expression levels of both Mfn1 and Mfn2 in some cellular contexts.[9]
-
Optic Atrophy 1 (OPA1): Another dynamin-like GTPase, OPA1, is located in the inner mitochondrial membrane and is critical for inner membrane fusion and cristae organization.[10] M1's effects on mitochondrial fusion are also dependent on OPA1.[11]
Debunked and Unconfirmed Targets
-
ATP Synthase Subunits: An early hypothesis suggested that the catalytic α and β subunits of ATP synthase might be targets of M1. However, subsequent studies have shown that M1 treatment does not alter the expression of these subunits, casting doubt on this hypothesis.
-
Protein Kinases: A high-throughput screening of M1 against a library of 468 human protein kinases did not reveal any significant interactions.
Signaling Pathways Modulated by M1
The interaction of M1 with NEET proteins initiates a cascade of downstream signaling events that ultimately lead to the observed cellular effects.
NEET Protein-Mediated Iron and ROS Homeostasis
By modulating the stability of the [2Fe-2S] clusters in mitoNEET and NAF-1, M1 influences cellular iron and ROS homeostasis. NEET proteins are proposed to function as sensors and regulators of mitochondrial iron and ROS levels.[6] The destabilization of their iron-sulfur clusters by M1 could initiate a signaling response to mitochondrial stress, leading to adaptive changes in mitochondrial dynamics.
Caption: Proposed signaling pathway of M1's interaction with NEET proteins.
PI3K/AKT Signaling Pathway
Several studies have reported that M1 can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[12][13] The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival.[14] The inhibition of this pathway by M1 may contribute to its therapeutic effects in certain disease models. The link between NEET proteins and the PI3K/AKT pathway has also been suggested, indicating a potential mechanism for M1's inhibitory effect.[1][9]
Caption: M1's inhibitory effect on the PI3K/AKT signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the interaction between M1 and its protein targets.
Isothermal Titration Calorimetry (ITC) for M1-NEET Binding
ITC directly measures the heat changes that occur during a biomolecular interaction, allowing for the determination of binding affinity (Kᵈ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16][17]
Protocol:
-
Sample Preparation:
-
Purify recombinant human mitoNEET and NAF-1 proteins to >95% purity.
-
Prepare a stock solution of M1 in a suitable solvent (e.g., DMSO) and dilute it into the same buffer as the protein solution. The final DMSO concentration should be identical in both the protein and M1 solutions to minimize heats of dilution.
-
Dialyze the protein extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Degas all solutions thoroughly before use.
-
-
ITC Experiment:
-
Load the protein solution (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load the M1 solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Perform a series of injections (e.g., 2 µL each) of the M1 solution into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution, determined by injecting M1 into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kᵈ, n, ΔH, and ΔS).
-
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
UV-Visible Spectroscopy for [2Fe-2S] Cluster Lability
The [2Fe-2S] clusters in NEET proteins have a characteristic absorbance spectrum in the UV-visible range. The stability of these clusters can be monitored by tracking changes in this absorbance over time in the presence of a destabilizing agent like M1.[18][19][20][21]
Protocol:
-
Sample Preparation:
-
Prepare purified holo-NEET protein (containing the [2Fe-2S] cluster) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of M1 in a compatible solvent.
-
-
Spectroscopic Measurement:
-
Record the baseline UV-Vis spectrum of the holo-NEET protein solution from 300 to 700 nm. The oxidized [2Fe-2S] cluster typically shows absorption peaks around 340 nm and 460 nm.
-
Add M1 to the protein solution to the desired final concentration.
-
Immediately begin recording spectra at regular time intervals (e.g., every 5 minutes) at a constant temperature.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at the characteristic wavelengths of the [2Fe-2S] cluster over time.
-
Plot the absorbance at a specific wavelength (e.g., 460 nm) as a function of time.
-
The rate of absorbance decrease reflects the rate of cluster destabilization.
-
Caption: Workflow for UV-Visible spectroscopy to assess [2Fe-2S] cluster lability.
Conclusion and Future Directions
The identification of NEET proteins as direct targets of this compound represents a significant advancement in our understanding of its mechanism of action. The ability of M1 to modulate the stability of the [2Fe-2S] clusters in these proteins provides a molecular basis for its observed effects on mitochondrial dynamics and cellular signaling.
Future research should focus on:
-
Detailed Structural Analysis: Obtaining a high-resolution co-crystal structure of M1 bound to a NEET protein would provide invaluable insights into the precise binding mode and the mechanism of cluster destabilization.
-
Quantitative Binding Kinetics: Comprehensive ITC studies are needed to fully characterize the thermodynamics of the M1-NEET interaction.
-
Elucidating Downstream Pathways: Further investigation is required to fully map the signaling cascades that are initiated by the M1-NEET interaction and lead to the modulation of the PI3K/AKT pathway and the expression of mitochondrial fusion proteins.
-
Therapeutic Development: A deeper understanding of the structure-activity relationship of M1 and its derivatives could facilitate the development of more potent and specific modulators of NEET protein function for therapeutic applications.
This technical guide provides a current and comprehensive overview of the known protein targets of M1, with a focus on the well-supported interaction with NEET proteins. This information is intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of mitochondrial biology and to develop novel therapies for mitochondria-related diseases.
References
- 1. Interactions between mitoNEET and NAF-1 in cells | PLOS One [journals.plos.org]
- 2. Interactions between mitoNEET and NAF-1 in cells [repository.rice.edu]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Interactions between mitoNEET and NAF-1 in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEET Proteins: A New Link Between Iron Metabolism, Reactive Oxygen Species, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OPA1 requires mitofusin 1 to promote mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. The Balance of MFN2 and OPA1 in Mitochondrial Dynamics, Cellular Homeostasis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OPA1 disease-causing mutants have domain-specific effects on mitochondrial ultrastructure and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. Cancer-Related NEET Proteins Transfer 2Fe-2S Clusters to Anamorsin, a Protein Required for Cytosolic Iron-Sulfur Cluster Biogenesis | PLOS One [journals.plos.org]
- 19. Cancer-Related NEET Proteins Transfer 2Fe-2S Clusters to Anamorsin, a Protein Required for Cytosolic Iron-Sulfur Cluster Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Role of Mitofusins in M1 Macrophage Polarization: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The polarization of macrophages into a pro-inflammatory M1 phenotype is a critical event in the innate immune response. Emerging evidence has highlighted the intricate relationship between cellular metabolism, mitochondrial dynamics, and macrophage effector functions. This technical guide delves into the current understanding of how M1 polarization influences and is influenced by the levels and activity of mitofusins, key proteins governing mitochondrial fusion.
M1 Polarization and Its Impact on Mitofusin Levels
Classical M1 polarization, typically induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), triggers a metabolic shift towards glycolysis and is associated with distinct changes in mitochondrial morphology. While some studies report mitochondrial fragmentation in M1 macrophages, others have observed an elongated mitochondrial network, suggesting that the dynamics are complex and potentially context-dependent.[1][2][3]
Mitofusin 2 (Mfn2) expression is notably modulated during M1 polarization. Pro-inflammatory stimuli like LPS have been shown to induce Mfn2 expression in macrophages.[4][5] This upregulation suggests a functional role for Mfn2 in the M1 inflammatory response.
Quantitative Analysis of Mitofusin Expression in M1 Macrophages
| Condition | Mitofusin Measured | Cell Type | Observed Change | Reference |
| LPS Stimulation | Mfn2 | Macrophages | Increased expression | [4][5] |
| LPS + IFN-γ Stimulation | Mfn1 | Bone Marrow-Derived Macrophages (BMDMs) | Degradation | [6] |
| M1 Polarization | Mfn2 | Macrophages | Highly expressed upon immune stress signals | [7] |
The Functional Consequences of Altered Mitofusin Activity in M1 Macrophages
Mitofusins, particularly Mfn2, are not merely structural components but active participants in signaling pathways that dictate macrophage function. The modulation of mitofusin levels and activity during M1 polarization has profound effects on cytokine production, reactive oxygen species (ROS) generation, and antimicrobial responses.
Myeloid-specific deficiency of Mfn2 has been shown to impair the production of pro-inflammatory cytokines and nitric oxide.[8][9] Furthermore, Mfn2 is essential for mitochondrial ROS production in response to pro-inflammatory stimuli.[4][7] This is critical as mitochondrial ROS can act as signaling molecules to activate pro-inflammatory pathways.[10]
However, the role of Mfn2 is not without complexity. Some studies have reported that Mfn2 deficiency can lead to pro-inflammatory effects, suggesting a nuanced role for this protein in regulating inflammation.[11][12][13]
Functional Impact of Mitofusin Modulation
| Mitofusin Alteration | Functional Outcome in Macrophages | Key Findings | Reference |
| Mfn2 Deficiency | Impaired pro-inflammatory cytokine and nitric oxide production | Mfn2 is required for robust M1-type inflammatory responses. | [8][9] |
| Mfn2 Deficiency | Decreased mitochondrial ROS production | Mfn2 is necessary for the adaptation of mitochondrial respiration and ROS generation under stress. | [4][7] |
| Mfn2 Deficiency | Dysfunctional autophagy, apoptosis, and phagocytosis | Mfn2 plays a broad role in essential macrophage innate immune functions. | [4][7][8] |
| Mfn1 Silencing | Impaired mycobactericidal activity | Mfn1-mediated mitochondrial fusion enhances ATP production required for autophagy-dependent killing of Mycobacterium tuberculosis. | [14] |
| Mfn2 Deficiency | Potentiated zymosan-elicited inflammatory responses | MFN2 deficiency enhanced TLR2-dependent responses. | [11][12][13] |
Signaling Pathways at the Interface of M1 Polarization and Mitofusin Activity
Several signaling pathways converge on mitochondria to regulate macrophage polarization and are, in turn, affected by mitofusin-mediated mitochondrial dynamics.
The JAK2/STAT3 pathway has been implicated in regulating mitochondrial dynamics. Inhibition of this pathway can lead to reduced expression of OPA1, another key mitochondrial fusion protein, resulting in mitochondrial fragmentation and activation of the cGAS/STING pathway due to mtDNA leakage.[15]
The cGAS/STING pathway , a critical sensor of cytosolic DNA, can be activated by the release of mitochondrial DNA from damaged mitochondria, a process influenced by the balance of mitochondrial fission and fusion.[16] This can lead to a potent pro-inflammatory response.
The NF-κB signaling pathway , a central regulator of inflammation, is also intertwined with mitochondrial dynamics. Mitochondrial ROS, the production of which is influenced by Mfn2, can activate NF-κB.[10][17]
Visualization of Key Signaling Pathways
Caption: Signaling pathways in M1 macrophage polarization influencing mitochondrial dynamics.
Experimental Protocols
M1 Macrophage Polarization
Objective: To induce a pro-inflammatory M1 phenotype in macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Recombinant mouse or human M-CSF (for BMDM differentiation)
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)
-
Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4)
-
Recombinant mouse or human Interferon-gamma (IFN-γ)
Procedure:
-
Cell Culture and Differentiation:
-
BMDMs: Culture bone marrow cells in complete RPMI-1640 containing M-CSF (e.g., 20 ng/mL) for 7 days to differentiate into macrophages.
-
THP-1: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
-
M1 Polarization:
Analysis of Mitochondrial Morphology
Objective: To visualize and quantify changes in mitochondrial network structure.
Materials:
-
MitoTracker Red CMXRos or similar mitochondrial staining dye
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji with MiNa toolset)
Procedure:
-
Staining:
-
Incubate live macrophages with MitoTracker Red CMXRos (e.g., 100 nM) for 30 minutes at 37°C.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Counterstain the nuclei with Hoechst 33342 or DAPI.
-
-
Imaging:
-
Acquire images using a confocal microscope.
-
-
Quantification:
-
Analyze the images using software to measure parameters such as mitochondrial footprint, network size, and branch length to distinguish between fragmented and elongated mitochondrial networks.[6]
-
Western Blotting for Mitofusin Levels
Objective: To quantify the protein levels of Mfn1 and Mfn2.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies against Mfn1, Mfn2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using a chemiluminescence substrate and quantify band intensities using densitometry software. Normalize the mitofusin protein levels to the loading control.
Experimental Workflow Visualization
Caption: General workflow for studying M1 polarization and mitofusins.
Conclusion
The interplay between M1 macrophage polarization and mitofusin levels and activity is a dynamic and critical aspect of the innate immune response. Mitofusins, particularly Mfn2, are emerging as key regulators of M1 macrophage function, influencing everything from metabolic programming to the execution of effector functions. A deeper understanding of these processes holds significant potential for the development of novel therapeutic strategies targeting inflammatory and infectious diseases. Further research is warranted to fully elucidate the context-dependent roles of mitofusins in different macrophage subsets and disease models.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mitofusin 2 in Macrophages Links Mitochondrial ROS Production, Cytokine Release, Phagocytosis, Autophagy, and Bactericidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.csiro.au [discovery.csiro.au]
- 6. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage mitochondrial MFN2 (mitofusin 2) links immune stress and immune response through reactive oxygen species (ROS) production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mitofusin 2, a key coordinator between mitochondrial dynamics and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial dynamics in macrophages: divide to conquer or unite to survive? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mitofusin 2 Deficiency Causes Pro-Inflammatory Effects in Human Primary Macrophages [frontiersin.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Mitofusin 2 Deficiency Causes Pro-Inflammatory Effects in Human Primary Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Fusion Mediated by Mitofusin 1 Regulates Macrophage Mycobactericidal Activity by Enhancing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrial Regulation of Macrophage Response Against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Influence of the Mitochondrial Fusion Promoter M1 on OPA1-Mediated Inner Membrane Fusion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular homeostasis, and dysregulation is implicated in a host of human pathologies. The dynamin-like GTPase, Optic Atrophy 1 (OPA1), is the master regulator of mitochondrial inner membrane fusion. This technical guide provides an in-depth examination of the influence of the small molecule mitochondrial fusion promoter, M1, on OPA1-mediated mitochondrial inner membrane fusion. Evidence indicates that M1 exerts its pro-fusion effects indirectly by augmenting the expression of OPA1, a process potentially mediated by the PI3K/AKT signaling pathway. This guide summarizes the current understanding of M1's mechanism of action, presents available data in a structured format, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction to OPA1 and Mitochondrial Inner Membrane Fusion
The inner mitochondrial membrane (IMM) is a highly folded structure that houses the electron transport chain and is the site of oxidative phosphorylation. The fusion of the IMM is a crucial process for maintaining a healthy and interconnected mitochondrial network, allowing for the exchange of mitochondrial DNA, lipids, and metabolites. This process is primarily mediated by Optic Atrophy 1 (OPA1)[1][2].
OPA1 exists in multiple isoforms, broadly categorized as long forms (l-OPA1) and short forms (s-OPA1)[2][3]. L-OPA1 is an integral IMM protein, while s-OPA1 is a soluble protein in the intermembrane space, generated by proteolytic cleavage of l-OPA1 by proteases such as OMA1 and YME1L[4][5][6][7]. A balanced ratio of l-OPA1 to s-OPA1 is essential for efficient mitochondrial fusion[3].
M1: A Small Molecule Promoter of Mitochondrial Fusion
M1 is a cell-permeable hydrazone compound identified as a promoter of mitochondrial fusion[8][9]. It has been shown to rescue mitochondrial fragmentation in various cell and animal models of disease[2][10][11]. The pro-fusion activity of M1 is dependent on the presence of core fusion machinery components, as it is ineffective in cells lacking both Mitofusins (Mfn1/2) or OPA1[12].
Mechanism of M1's Influence on OPA1-Mediated Fusion
Current evidence strongly suggests that M1 influences OPA1-mediated mitochondrial fusion through an indirect mechanism, primarily by upregulating the expression of the OPA1 protein. There is no direct evidence to date of a physical interaction between M1 and OPA1.
Upregulation of OPA1 Expression
Multiple studies have demonstrated that treatment with M1 leads to an increase in the cellular levels of OPA1 protein. This effect has been observed in various contexts, including in models of diabetic cardiomyopathy and cigarette smoke-induced airway inflammation[11][13]. The increased abundance of OPA1 enhances the capacity of the cell to execute mitochondrial fusion, thereby counteracting fragmentation.
The Role of the PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a key regulator of cell growth, proliferation, and survival. Recent studies have implicated this pathway in the mechanism of action of M1[13][14]. It is proposed that M1 activates the PI3K/AKT pathway, which in turn leads to the increased expression of OPA1[6][14]. Inhibition of the PI3K/AKT pathway has been shown to attenuate the pro-fusion effects of M1[13].
Quantitative Data on the Effects of M1
While precise quantitative data from dose-response experiments are not consistently reported across the literature in a standardized format, the collective findings indicate a clear positive correlation between M1 treatment and the expression of OPA1, as well as the extent of mitochondrial fusion.
| Parameter | Cell/Animal Model | M1 Concentration/Dose | Incubation Time | Observed Effect | Reference |
| OPA1 Protein Expression | Diabetic Rat Hearts | 2 mg/kg/day (i.p.) | 6 weeks | Significantly attenuated the reduction in OPA1 expression. | [11] |
| High Glucose-Treated Cardiomyocytes | Not specified | Not specified | Consistently increased the expression of OPA1. | [11] | |
| Cigarette Smoke Extract-Treated Airway Epithelial Cells | Not specified | Not specified | Increased the expression of OPA1. | [13] | |
| Mitochondrial Morphology | Mitofusin-1 and -2 Knockout Fibroblasts | 5-25 µM | 24 hours | Promoted mitochondrial elongation. | [10] |
| Human Induced Pluripotent Stem Cells (iPSCs) | Not specified | Not specified | Promoted mitochondrial fusion. | [15] | |
| Cholesterol-Exposed Pancreatic Beta Cells | 20 µM | 12 hours | Restored normal mitochondrial architecture. | [10] | |
| Mitochondrial Function | Cholesterol-Exposed Pancreatic Beta Cells | 20 µM | 12 hours | Enhanced mitochondrial membrane potential. | [10] |
| High Glucose-Treated Cardiomyocytes | Not specified | Not specified | Enhanced mitochondrial respiratory capacity. | [11] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to investigate the influence of M1 on OPA1-mediated mitochondrial fusion.
Western Blot Analysis of OPA1 Expression
This protocol is used to quantify the levels of OPA1 protein in cells or tissues following treatment with M1.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of M1 (or vehicle control) for the desired duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. An optimized gel running time of 5-7 hours at 50V can improve the separation of OPA1 isoforms[16].
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for OPA1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Immunofluorescence Analysis of Mitochondrial Morphology
This protocol allows for the visualization and quantification of changes in mitochondrial morphology in response to M1 treatment.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with M1 as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100.
-
Immunostaining: Block non-specific binding sites with bovine serum albumin (BSA). Incubate with a primary antibody against a mitochondrial marker (e.g., TOM20, HSP60, or Cytochrome c). Follow this with incubation with a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
Image Acquisition and Analysis: Acquire images using a fluorescence or confocal microscope. Mitochondrial morphology can be quantified using image analysis software (e.g., ImageJ/Fiji) to measure parameters such as mitochondrial length, circularity, and network branching.
PEG-Mediated Cell Fusion Assay for Mitochondrial Fusion
This assay directly measures the rate of mitochondrial content mixing between two cell populations.
-
Cell Labeling: Transfect two populations of cells with mitochondrially targeted fluorescent proteins of different colors (e.g., mt-GFP and mt-RFP).
-
M1 Treatment: Treat one or both cell populations with M1 for a specified period.
-
Cell Fusion: Co-plate the two cell populations and induce cell fusion using polyethylene (B3416737) glycol (PEG).
-
Live-Cell Imaging: After fusion, monitor the mixing of the mitochondrial fluorescent signals in the resulting polykaryons over time using live-cell microscopy.
-
Quantification: The rate of fusion is determined by quantifying the percentage of polykaryons showing complete mitochondrial content mixing at different time points.
Conclusion
The small molecule M1 promotes OPA1-mediated mitochondrial inner membrane fusion primarily by upregulating the expression of OPA1. This effect is likely mediated through the activation of the PI3K/AKT signaling pathway. While M1 does not appear to directly interact with OPA1, its ability to enhance the endogenous mitochondrial fusion machinery makes it a valuable tool for studying mitochondrial dynamics and a potential therapeutic agent for diseases associated with mitochondrial fragmentation. Further research is warranted to fully elucidate the upstream and downstream effectors of M1's action and to obtain more detailed quantitative data on its dose-dependent effects on OPA1 expression and isoform processing.
References
- 1. Recent Advances in Mitochondrial Fission/Fusion-Targeted Therapy in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Fusion Promoter M1 | Cell Signaling Technology [cellsignal.com]
- 3. Cryo-EM structures of S-OPA1 reveal its interactions with membrane and changes upon nucleotide binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AKT-GSK3β Signaling Pathway Regulates Mitochondrial Dysfunction-Associated OPA1 Cleavage Contributing to Osteoblast Apoptosis: Preventative Effects of Hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. YME1L degradation reduces mitochondrial proteolytic capacity during oxidative stress | EMBO Reports [link.springer.com]
- 11. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Creating Optimal Conditions for OPA1 Isoforms by Western Blot in Skeletal Muscle Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Opa1 helical structures give perspective to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Creating Optimal Western Blot Conditions for OPA1 Isoforms in Skeletal Muscle Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Mitochondrial Fusion Promoter M1: A Cell-Permeable Modulator of Mitochondrial Dynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Mitochondrial fusion promoter M1 is a small molecule hydrazone compound that has garnered significant interest within the scientific community for its ability to enhance mitochondrial fusion. This technical guide provides a comprehensive overview of the cell-permeable nature of M1, its mechanism of action, and detailed experimental protocols for its application and assessment.
Core Topic: Cell Permeability of M1
Quantitative Data Summary
The biological activity of M1 has been quantified in several studies, providing insights into its effective concentrations in different experimental settings.
| Parameter | Value | Cell Line/Model System | Reference |
| Effective Concentration | 5-25 µM | Mitofusin-1 and Mitofusin-2 knockout fibroblasts | [1] |
| 20 µM | Pancreatic beta cells | [1] | |
| In Vivo Dosage | 2 mg/kg (i.v.) | Rats with cardiac ischemia/reperfusion injury | [1] |
Mechanism of Action
Recent studies have elucidated the signaling pathway through which M1 promotes mitochondrial fusion. Evidence points to the involvement of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[2][3] M1 has been shown to inhibit the activation of the PI3K/AKT pathway, which in turn mitigates downstream effects such as inflammation and oxidative stress, and restores the balance of mitochondrial dynamics.[2][3]
Signaling Pathway Diagram
Caption: Proposed mechanism of M1 action via inhibition of the PI3K/AKT pathway.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology Following M1 Treatment
This protocol outlines the steps to visualize and assess changes in mitochondrial morphology in cultured cells after treatment with M1.
1. Cell Culture and Treatment:
- Plate cells on glass coverslips or imaging-grade dishes and allow them to adhere and grow for 24-48 hours.
- Prepare a stock solution of M1 in DMSO. For a 15 mM stock, reconstitute 5 mg of M1 powder in 0.92 mL of DMSO.[4]
- Dilute the M1 stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5-25 µM).
- Treat the cells with the M1-containing medium for the desired duration (e.g., 1-24 hours). Include a vehicle control group treated with an equivalent concentration of DMSO.
2. Mitochondrial Staining:
- Thirty minutes before the end of the M1 treatment, add a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos or MitoTracker Green FM) to the culture medium at the manufacturer's recommended concentration.
- Incubate for 30 minutes at 37°C.
3. Cell Fixation and Permeabilization:
- Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells three times with PBS.
4. Imaging and Analysis:
- Mount the coverslips onto glass slides using an antifade mounting medium.
- Visualize the stained mitochondria using a fluorescence or confocal microscope.
- Capture images and analyze mitochondrial morphology using image analysis software such as ImageJ or Fiji. Parameters to quantify include mitochondrial length, aspect ratio, and form factor.
Experimental Workflow: Mitochondrial Morphology Assessment
Caption: Step-by-step workflow for mitochondrial morphology analysis.
Protocol 2: General Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
While no specific PAMPA data for M1 is published, this general protocol can be adapted to assess its passive permeability.
1. Reagent Preparation:
- Prepare a solution of a lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine) in a suitable organic solvent (e.g., dodecane).
- Prepare the donor solution by dissolving M1 in a buffer (e.g., PBS) at a known concentration.
- Prepare the acceptor solution, which is typically the same buffer as the donor solution.
2. Assay Plate Preparation:
- Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
- Coat the filter membrane of each well in the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.
- Add the acceptor solution to the wells of the acceptor plate.
3. Permeability Assay:
- Place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.
- Add the M1 donor solution to the wells of the donor plate.
- Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
4. Quantification:
- After incubation, separate the donor and acceptor plates.
- Determine the concentration of M1 in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_equilibrium]) Where:
- V_A is the volume of the acceptor well.
- Area is the surface area of the membrane.
- time is the incubation time.
- [C_A] is the concentration of the compound in the acceptor well.
- [C_equilibrium] is the theoretical equilibrium concentration.
Logical Relationship: Permeability Assay Choice
Caption: Decision tree for selecting an appropriate cell permeability assay.
Conclusion
This compound is a valuable research tool for studying mitochondrial dynamics due to its cell-permeable nature. While direct quantitative permeability data remains to be published, its demonstrated efficacy in various cellular and in vivo models confirms its ability to cross cell membranes. The emerging evidence for its mechanism of action involving the PI3K/AKT pathway provides a foundation for further investigation into its therapeutic potential. The protocols provided in this guide offer a starting point for researchers to utilize and further characterize the properties of this potent modulator of mitochondrial fusion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
M1's role in regulating mitochondrial quality control
An In-depth Technical Guide on the Role of M1 Macrophages in Regulating Mitochondrial Quality Control
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Classically activated (M1) macrophages are pivotal drivers of pro-inflammatory responses. This function is intrinsically linked to a profound metabolic reprogramming, shifting from oxidative phosphorylation (OXPHOS) to aerobic glycolysis. This metabolic upheaval places immense stress on the mitochondrial network, necessitating stringent mitochondrial quality control (MQC) to maintain cellular function and prevent inflammatory over-activation. This technical guide provides a detailed examination of the mechanisms by which M1 macrophages regulate mitochondrial quality control, focusing on the interplay between mitochondrial dynamics, mitophagy, and reactive oxygen species (ROS) signaling. We present quantitative data from key studies, detailed experimental protocols for assessing these processes, and signaling pathway diagrams to offer a comprehensive resource for researchers in immunology and drug development.
Metabolic Reprogramming as the Catalyst for MQC in M1 Macrophages
Upon activation by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages undergo a metabolic switch to support their pro-inflammatory functions.[1] This involves:
-
Upregulation of Glycolysis: M1 macrophages enhance glucose uptake and glycolysis to rapidly generate ATP and provide biosynthetic precursors for inflammatory mediators.
-
Disruption of the Tricarboxylic Acid (TCA) Cycle: The TCA cycle experiences two key breaks.[2][3]
-
Isocitrate Dehydrogenase (IDH): Downregulation or inhibition at this point leads to the accumulation of citrate, which is exported to the cytosol and used for the synthesis of fatty acids and pro-inflammatory prostaglandins.
-
Succinate (B1194679) Dehydrogenase (SDH): Inhibition of SDH activity leads to a significant accumulation of succinate.[4][5]
-
This metabolic rewiring results in a dysfunctional mitochondrial state characterized by reduced OXPHOS, altered mitochondrial membrane potential (ΔΨm), and increased production of mitochondrial reactive oxygen species (mtROS).[6] Consequently, robust MQC mechanisms are essential to manage this mitochondrial stress and orchestrate the inflammatory response.
M1 Regulation of Mitochondrial Dynamics: Fission and Fusion
Mitochondrial dynamics—the balance between fission (fragmentation) and fusion (elongation)—are critical for distributing mitochondrial DNA, managing metabolic demand, and segregating damaged mitochondria for removal.[7] In M1 macrophages, the state of the mitochondrial network is a subject of ongoing research, with studies reporting conflicting morphologies.
-
Evidence for Elongation (Fusion): Some studies report that M1 polarization leads to an elongated, hyperfused mitochondrial network. This phenotype is thought to sustain a higher mitochondrial membrane potential to drive mtROS production from Complex I.[8][9]
-
Evidence for Fragmentation (Fission): Conversely, other reports show that M1 activation promotes mitochondrial fragmentation.[6][10] This process, mediated by the GTPase Dynamin-related protein 1 (Drp1), is thought to facilitate the selective removal of damaged mitochondria via mitophagy and contribute to specific inflammatory signaling.[11]
This discrepancy may arise from differences in experimental models (e.g., cell type, stimulus timing, and imaging techniques).[9] Regardless of the dominant morphology, the dynamic process itself is crucial for M1 function. Inhibition of either fission or fusion machinery has been shown to impair pro-inflammatory responses.[12]
Signaling Pathway: Regulation of Mitochondrial Dynamics in M1 Macrophages
The balance between fission and fusion is tightly regulated by post-translational modifications of key proteins. In M1 macrophages, pro-inflammatory signals can activate kinases that phosphorylate Drp1 at Serine 616, promoting its translocation to the mitochondria and inducing fission.[11][13]
Mitophagy: The Primary MQC Pathway in M1 Macrophages
Mitophagy is the selective autophagic removal of damaged or superfluous mitochondria. This process is critical in M1 macrophages to:
-
Limit excessive mtROS production and prevent cellular damage.
-
Remove mitochondria that have been damaged by ROS and inflammatory mediators.
-
Regulate the metabolic shift towards glycolysis.[2]
-
Prevent the activation of the NLRP3 inflammasome by mitochondrial-derived damage-associated molecular patterns (DAMPs) like mtDNA and cardiolipin.
One key pathway regulating mitophagy is mediated by the deacetylase SIRT3. In response to mitochondrial stress, SIRT3 can activate mitophagy, which in turn suppresses NLRP3 inflammasome activation by clearing the source of mtROS.[14]
Signaling Pathway: SIRT3-Mediated Mitophagy and Inflammasome Regulation
mtROS and Metabolites as Key Signaling Hubs
In M1 macrophages, mitochondria transition from being primary ATP producers to critical signaling platforms. mtROS and accumulated TCA metabolites are not merely byproducts of metabolic dysfunction but are central signaling molecules.
-
Succinate: Accumulating succinate inhibits prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1] HIF-1α is a master transcription factor that drives the expression of glycolytic enzymes and pro-inflammatory cytokines, including IL-1β, reinforcing the M1 phenotype.
-
Itaconate: To counterbalance the pro-inflammatory drive, M1 macrophages upregulate the enzyme Immune-Responsive Gene 1 (IRG1), which produces itaconate from cis-aconitate.[2][15] Itaconate has potent anti-inflammatory effects, primarily by inhibiting SDH (creating a negative feedback loop on succinate accumulation) and by activating the antioxidant transcription factor Nrf2.[15][16]
-
mtROS: Increased mtROS production directly contributes to the activation of the NLRP3 inflammasome, a multi-protein complex that cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are potent inflammatory cytokines.[17]
Signaling Pathway: mtROS and Succinate-Driven Inflammation
Quantitative Data Summary
The following tables summarize key quantitative findings related to mitochondrial quality control in M1 macrophages.
Table 1: Mitochondrial Dynamics and Morphology
| Parameter | Cell Type | Condition | Observation | Reference |
|---|---|---|---|---|
| Mitochondrial Length | BMDM | M1 (LPS+IFN-γ, 24h) | Increased length vs. M0/M2 | [8][9] |
| Mitochondrial Length | THP-1 | M1 (LPS+IFN-γ, 24h) | Increased length vs. M0/M2 | [8] |
| Cristae Width | BMDM | M1 (LPS+IFN-γ, 24h) | Increased width vs. M0/M2 | [8][9] |
| Mitochondrial Morphology | BMDM | M1 (LPS+IFN-γ) | Punctate (fragmented) mitochondria | [6] |
| Mitochondrial Morphology | M2a -> M1 Repolarization | M2a BMDM + LPS+IFN-γ | Shift from elongated to punctate mitochondria |[6][10] |
Table 2: Bioenergetics and Metabolite Concentrations
| Parameter | Cell Type | Condition | Quantitative Value / Change | Reference |
|---|---|---|---|---|
| Oxygen Consumption Rate (OCR) | Human PBMC-derived M1 | M1 (GM-CSF) + LPS+IFN-γ | Decreased vs. M0/M2 | [3][18] |
| Extracellular Acidification Rate (ECAR) | Human PBMC-derived M1 | M1 (GM-CSF) + LPS+IFN-γ | Increased vs. M0/M2 | [3][18] |
| Mitochondrial Membrane Potential (ΔΨm) | BMDM | M1 (LPS+IFN-γ) | Decreased (more depolarized) vs. M2b | [6] |
| Intracellular Itaconate | Murine Macrophages | LPS-activated | 3-8 mM | [19][20] |
| Intracellular Itaconate | Human Macrophages | LPS-activated | ~60 µM | [19] |
| ROS/NO Production | BMDM | M1 (LPS+IFN-γ) | Significantly increased vs. Naive/M2a |[6][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess mitochondrial quality control in macrophages.
Protocol: Assessment of Mitochondrial Morphology by Immunofluorescence
This protocol is used to visualize and quantify the mitochondrial network structure.
Materials:
-
Cell culture plates with glass coverslips
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary Bone Marrow-Derived Macrophages (BMDMs)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 3-10% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) in PBS
-
Primary Antibody: Anti-Tom20 (rabbit or mouse polyclonal, a marker for the outer mitochondrial membrane)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit/mouse IgG (e.g., Alexa Fluor 555)
-
Nuclear Stain: DAPI (1 µg/mL)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding: Seed macrophages onto glass coverslips in a 24-well plate at a density that allows for ~70% confluency at the time of staining. Allow cells to adhere overnight.
-
Polarization: Treat cells with appropriate stimuli (e.g., 100 ng/mL LPS + 20 ng/mL IFN-γ for M1; 20 ng/mL IL-4 for M2) for the desired time (e.g., 24 hours). Include an untreated (M0) control.
-
Fixation: Aspirate the culture medium. Gently wash once with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.[8]
-
Washing: Aspirate PFA. Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[21][22]
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-Tom20 primary antibody in Blocking Buffer (typically 1:200 to 1:1000). Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Add to cells and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Add DAPI solution and incubate for 5 minutes at room temperature.
-
Mounting: Wash a final time with PBS. Mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish.
-
Imaging and Analysis: Visualize using a confocal or fluorescence microscope. Capture Z-stack images. Analyze mitochondrial morphology (length, branching, circularity) using software like ImageJ/Fiji with plugins such as MiNA (Mitochondrial Network Analysis).[8]
Protocol: Quantification of Mitophagy using mt-Keima and Flow Cytometry
This protocol uses a pH-sensitive fluorescent protein, mt-Keima, to quantitatively measure mitophagic flux. mt-Keima fluoresces green (excitation ~440 nm) in the neutral pH of the mitochondrial matrix and shifts to red fluorescence (excitation ~561 nm) in the acidic environment of the lysosome following mitophagy.[1][24]
Materials:
-
Macrophages transduced with a lentiviral vector expressing mt-Keima.
-
Flow cytometer equipped with 405 nm and 561 nm lasers.
-
Mitophagy inducer (positive control, e.g., 10 µM CCCP or Oligomycin/Antimycin A).
-
Mitophagy inhibitor (negative control, e.g., 50 µM Chloroquine or Bafilomycin A1).
-
Cell dissociation reagent (e.g., TrypLE Express).
-
FACS Buffer (PBS + 2% FBS).
Procedure:
-
Cell Culture: Plate mt-Keima expressing macrophages and allow them to adhere.
-
Treatment: Treat cells with experimental compounds, M1/M2 polarizing stimuli, or controls for the desired duration.
-
Cell Harvesting: Aspirate media. Wash with PBS. Add TrypLE Express and incubate for 10 minutes at 37°C to detach cells.[14]
-
Neutralization: Add at least 5 volumes of culture medium or FACS buffer to inactivate the dissociation reagent.
-
Staining (Optional): Pellet cells (500 x g, 5 min) and resuspend in FACS buffer. A viability dye (e.g., LIVE/DEAD Near-IR) can be included to exclude dead cells from the analysis.[14]
-
Washing: Wash cells twice with cold PBS or FACS buffer.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 200-500 µL of FACS buffer.
-
Acquire data on the flow cytometer. Use the 405 nm laser to excite the "neutral pH" form of Keima and the 561 nm laser for the "acidic pH" form.
-
Set up a gating strategy: First, gate on live, single cells.
-
Create a plot of the 561 nm emission vs. the 405 nm emission for the live, single-cell population.
-
Mitophagy is quantified as the percentage of cells that show a high 561/405 fluorescence ratio, indicating the presence of mitochondria in lysosomes.[1]
-
-
Data Analysis: Analyze the shift in the cell population towards the high red/green ratio as a measure of mitophagic flux.
Workflow Diagram: mt-Keima Mitophagy Assay
Protocol: Measurement of mtROS by Flow Cytometry using MitoSOX Red
This protocol quantifies mitochondrial superoxide (B77818) levels.
Materials:
-
MitoSOX Red mitochondrial superoxide indicator (stock solution 5 mM in DMSO).
-
Serum-free medium or Hanks' Balanced Salt Solution (HBSS).
-
Flow cytometer with appropriate laser for excitation (e.g., 510 nm) and emission filter (e.g., ~580 nm, PE channel).
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of macrophages at a concentration of 1-5 x 10^6 cells/mL in pre-warmed (37°C) serum-free medium or HBSS.[7]
-
MitoSOX Staining: Add MitoSOX Red to the cell suspension to a final working concentration of 1-5 µM. Titration is recommended as high concentrations can be toxic or cause artifacts.[12] Incubate for 15-30 minutes at 37°C, protected from light.[7][25]
-
Washing: Pellet cells by centrifugation (400 x g, 3-5 min). Gently wash the cells three times with pre-warmed medium/HBSS to remove excess probe.[7][12]
-
Resuspension: Resuspend the final cell pellet in buffer for flow cytometry analysis.
-
Data Acquisition: Analyze samples immediately on the flow cytometer, measuring fluorescence in the PE channel.
-
Data Analysis: Quantify the Mean Fluorescence Intensity (MFI) of the MitoSOX signal in the live-cell population. Compare the MFI between different treatment groups to determine relative changes in mitochondrial superoxide production.[26]
Conclusion and Therapeutic Implications
The M1 macrophage phenotype is inextricably linked to the function and quality of its mitochondrial network. Far from being passive bystanders, mitochondria in M1 cells are actively regulated signaling hubs that orchestrate the inflammatory response. The processes of mitochondrial dynamics, mitophagy, and the generation of signaling molecules like mtROS and succinate are tightly controlled to support a pro-inflammatory state.
Understanding these intricate MQC mechanisms offers significant opportunities for therapeutic intervention in inflammatory diseases. Targeting key regulatory nodes—such as promoting SIRT3-mediated mitophagy, inhibiting Drp1 to modulate fission, or neutralizing excess mtROS—could provide novel strategies to dampen excessive M1-driven inflammation and promote a shift towards a pro-resolving M2 phenotype. This guide provides the foundational knowledge and practical methodologies for researchers and drug developers to explore these promising avenues.
References
- 1. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Expanded characterization of in vitro polarized M0, M1, and M2 human monocyte-derived macrophages: Bioenergetic and secreted mediator profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stat2-Drp1 mediated mitochondrial mass increase is necessary for pro-inflammatory differentiation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. δPKC-Mediated Drp1 Phosphorylation Impacts Macrophage Mitochondrial Function and Inflammatory Response to Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
- 15. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 17. google.com [google.com]
- 18. agilent.com [agilent.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 25. Use of Chemical Probes to Detect Mitochondrial ROS by Flow Cytometry and Spectrofluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: M1 - A Potent Promoter of Mitochondrial Fusion in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the mitochondrial fusion promoter, M1, in various cell culture applications. M1 is a cell-permeable hydrazone compound that has been demonstrated to enhance mitochondrial fusion, protect against mitochondrial fragmentation-associated cell death, and preserve mitochondrial function.[1] This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data from various studies to facilitate the effective use of M1 in your research.
Introduction to M1
M1 is a small molecule that acts as a modulator of mitochondrial dynamics.[2] It has been shown to promote the elongation of mitochondria, even in cells deficient in the key fusion proteins Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2).[2][3] The pro-fusion activity of M1 is dependent on basal mitochondrial fusion machinery and it is particularly effective in rescuing mitochondrial fragmentation.[4] M1 does not appear to interfere with the morphology of other organelles like the endoplasmic reticulum or lysosomes.
Biochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀Cl₄N₂O | [3][5] |
| Molecular Weight | 364.05 g/mol | [3][5] |
| CAS Number | 219315-22-7 | [3][5] |
| Appearance | White to beige powder | |
| Purity | ≥95% (HPLC) | |
| Solubility | DMSO (up to 40 mg/mL), Ethanol (at 6 mg/mL) | [5] |
| Storage | Store lyophilized powder at room temperature (desiccated). Once in solution, store at -20°C and use within 2 months. Aliquot to avoid multiple freeze/thaw cycles. | [6] |
Mechanism of Action
M1 promotes mitochondrial fusion and has been shown to exert its protective effects through various mechanisms:
-
Preservation of Mitochondrial Function: M1 helps maintain mitochondrial function and promotes cellular respiration.[2][3]
-
Regulation of Mitochondrial Dynamics Proteins: In some models, M1 has been shown to increase the expression of mitochondrial fusion proteins such as Mfn1, Mfn2, and Opa1.[2]
-
Inhibition of the PI3K/AKT Signaling Pathway: In the context of cigarette smoke-induced airway inflammation, M1 was found to inhibit the activation of the PI3K/AKT signaling pathway, leading to reduced inflammation and oxidative stress.[7][8]
-
Reduction of Oxidative Stress: M1 treatment can lead to a decrease in mitochondrial reactive oxygen species (ROS) and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[7]
-
Maintenance of Mitochondrial Membrane Potential: The compound has been observed to enhance mitochondrial membrane potential in cells under stress.[2][3]
A proposed signaling pathway for M1's action in mitigating cigarette smoke-induced damage is depicted below.
Caption: Proposed PI3K/AKT signaling pathway inhibited by M1.
Quantitative Data Summary
The following tables summarize the quantitative effects of M1 as reported in various cell culture studies.
Table 1: Effects of M1 on Mitochondrial Parameters
| Cell Type | M1 Concentration | Treatment Duration | Observed Effect | Reference |
| Mfn1/Mfn2 KO Fibroblasts | 5-25 µM | 24 h | Promoted mitochondrial elongation (EC₅₀s = 5.3 and 4.42 µM, respectively) | [2][3][9] |
| BRIN-BD11 Pancreatic Beta Cells | 20 µM | 12 h | Decreased mitochondrial ROS to 1.0±0.44 fold | [2][3] |
| BRIN-BD11 Pancreatic Beta Cells | 20 µM | 12 h | Enhanced mitochondrial membrane potential from 0.29±0.05 fold to 0.5±0.07 fold | [2][3] |
| Human iPSCs | 5 and 10 µM | 48 h | Significantly reduced the proportion of granular mitochondria | [4] |
| TM3 Mouse Leydig Cells | 1 µM | 12 h | Attenuated TPHP-induced mitochondrial reduction and abnormal alignment | [2] |
Table 2: Effects of M1 on Cellular Responses
| Cell Type | M1 Concentration | Treatment Duration | Observed Effect | Reference |
| Pancreatic Beta Cells | 20 µM | 12 h | Restored Glucose Stimulated Insulin (B600854) Secretion (GSIS) in cholesterol-treated cells | [2][3] |
| BEAS-2B Airway Epithelial Cells | - | - | Reduced release of inflammatory cytokines (IL-6, IL-8, TNF-α) induced by cigarette smoke extract | [7] |
| TM3 Mouse Leydig Cells | 1 µM | 12 h | Significantly increased the expression of Mfn1, Mfn2, and Opa1 induced by TPHP | [2] |
| SH-SY5Y Cells | 5 µM | - | Protected against MPP+-induced mitochondrial fragmentation and cytotoxicity | [9] |
Experimental Protocols
The following are generalized protocols for using M1 in cell culture. Specific concentrations and incubation times may need to be optimized for your particular cell type and experimental design.
Reconstitution of M1
-
To prepare a stock solution, reconstitute the powder in DMSO. For example, to create a 15 mM stock solution, reconstitute 5 mg of M1 powder in 0.92 mL of DMSO.[5][10]
-
Ensure the powder is completely dissolved by gentle vortexing.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] The solution is stable for up to 2 months.[6]
General Workflow for Cell Treatment and Analysis
The following diagram illustrates a typical workflow for an experiment using M1.
Caption: General experimental workflow for using M1 in cell culture.
Protocol for Assessing Mitochondrial Fusion
This protocol provides a method for treating cells with M1 and assessing changes in mitochondrial morphology.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
M1 stock solution (e.g., 15 mM in DMSO)
-
Complete cell culture medium
-
MitoTracker™ Red CMXRos or other suitable mitochondrial stain
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
M1 Treatment:
-
Prepare working solutions of M1 in complete culture medium. A typical concentration range to test is 1-25 µM.[2][9] Always include a vehicle control (DMSO) at the same final concentration as the highest M1 concentration used.
-
Remove the old medium from the cells and replace it with the M1-containing or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 12-24 hours).[2][3]
-
-
Mitochondrial Staining:
-
Thirty minutes before the end of the incubation period, add MitoTracker™ Red CMXRos (or other mitochondrial stain) to the culture medium at the manufacturer's recommended concentration.
-
Continue the incubation for 30 minutes at 37°C.
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope equipped with appropriate filters.
-
-
Analysis:
-
Acquire images from multiple random fields for each condition.
-
Visually assess mitochondrial morphology. Mitochondria can be categorized as fragmented (small, spherical), tubular (elongated), or networked (interconnected tubules).[4]
-
For quantitative analysis, software such as ImageJ/Fiji can be used to measure mitochondrial length, circularity, and branching.
-
Applications
M1 has been utilized in a variety of research contexts, demonstrating its potential as a therapeutic agent and a tool for studying mitochondrial biology.
-
Neuroprotection: M1 protects against neuronal damage in models of ischemia/reperfusion injury and neurodegenerative diseases.[2][10]
-
Metabolic Disorders: It improves cellular respiration and glucose-stimulated insulin secretion in pancreatic β-cells exposed to high cholesterol, suggesting a role in managing metabolic diseases.[1][2][3]
-
Cardiovascular Research: M1 has been shown to alleviate cardiac damage in animal models and promote the cardiac differentiation of human induced pluripotent stem cells (iPSCs).[2][4][10]
-
Inflammatory Conditions: M1 can mitigate inflammation and oxidative stress in airway epithelial cells, indicating its potential for treating inflammatory lung diseases.[7]
-
Cancer Research: The role of mitochondrial dynamics in cancer is an active area of research, and M1 can be a valuable tool to probe these processes.
-
Stem Cell Biology: M1 promotes mitochondrial fusion in iPSCs and can influence their differentiation potential.[4][10]
By providing a means to pharmacologically promote mitochondrial fusion, M1 offers a powerful tool for investigating the role of mitochondrial dynamics in health and disease and for exploring novel therapeutic strategies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Fusion Promoter M1 (#55199) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 6. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 7. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vitro M1 Macrophage Polarization
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended working concentrations of stimulating agents for the in vitro polarization of macrophages to the pro-inflammatory M1 phenotype.
Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to micro-environmental stimuli. Classically activated macrophages, termed M1 macrophages, are characterized by their pro-inflammatory and microbicidal functions. They play a crucial role in host defense against pathogens and in anti-tumor immunity. In vitro, M1 polarization is typically induced by treating naive macrophages (M0) with a combination of interferon-gamma (IFN-γ) and a Toll-like receptor (TLR) agonist, most commonly lipopolysaccharide (LPS). Accurate and reproducible M1 polarization is essential for studying inflammatory processes, screening anti-inflammatory drugs, and developing immunotherapies.
Data Presentation: Recommended Working Concentrations for M1 Polarization
The following table summarizes the recommended concentrations of reagents for inducing M1 macrophage polarization in vitro, based on commonly cited protocols. The optimal concentration may vary depending on the specific cell type (e.g., murine bone marrow-derived macrophages, human peripheral blood mononuclear cell-derived macrophages, or cell lines like RAW264.7) and experimental conditions.
| Reagent | Cell Type | Recommended Working Concentration | Incubation Time | Reference |
| Lipopolysaccharide (LPS) | Murine Bone Marrow-Derived Macrophages (BMDMs) | 10 ng/mL | 24 hours | [1] |
| Interferon-gamma (IFN-γ) | Murine Bone Marrow-Derived Macrophages (BMDMs) | 50 ng/mL | 24 hours | [2] |
| Lipopolysaccharide (LPS) | Human CD14+ Monocyte-Derived Macrophages | Varies (Polarization induced by LPS) | 72 hours | [3] |
| Interleukin-4 (IL-4) | Murine Bone Marrow-Derived Macrophages (BMDMs) - for M2a control | 20 ng/mL | 24 hours | [1][2] |
| Interleukin-10 (IL-10) | Murine Bone Marrow-Derived Macrophages (BMDMs) - for M2c control | 20 ng/mL | 24 hours | [2] |
Signaling Pathway for M1 Macrophage Polarization
The diagram below illustrates the key signaling pathways activated during M1 macrophage polarization induced by IFN-γ and LPS.
Caption: Signaling cascade for M1 macrophage polarization.
Experimental Protocols
Protocol 1: In Vitro Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs) to M1 Phenotype
This protocol details the generation of M0 macrophages from murine bone marrow and their subsequent polarization to the M1 phenotype.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Murine IFN-γ (recombinant)
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
ACK lysis buffer
-
6-well tissue culture plates
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6- to 12-week-old mouse by cervical dislocation.
-
Harvest femur and tibia and flush the bone marrow with complete RPMI-1640 medium using a syringe and needle.
-
Centrifuge the cell suspension and resuspend the pellet in ACK lysis buffer for 5 minutes to lyse red blood cells.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
-
Differentiation to M0 Macrophages:
-
Plate the bone marrow cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10 ng/mL M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Change the medium on day 3.
-
-
M1 Polarization:
-
After 7 days, the differentiated M0 macrophages should be adherent.
-
Remove the medium and replace it with fresh complete RPMI-1640 medium.
-
Add IFN-γ to a final concentration of 50 ng/mL and LPS to a final concentration of 10 ng/mL.[1][2]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
The cells are now polarized to the M1 phenotype and are ready for downstream analysis.
-
Protocol 2: Characterization of M1 Macrophages by Western Blot for iNOS Expression
This protocol describes the detection of inducible nitric oxide synthase (iNOS), a key marker of M1 macrophages, by Western blotting.
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-iNOS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Lysis:
-
Wash the polarized M1 macrophages with ice-cold PBS.
-
Add ice-cold RIPA buffer to the wells and scrape the cells.
-
Incubate on ice for 30 minutes with agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of compounds on macrophages using the MTT assay.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24 hours). Include untreated control wells.
-
-
MTT Assay:
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Cell viability is expressed as a percentage of the untreated control.
-
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for an M1 polarization experiment and the logical relationship between different experimental assays.
References
Application Notes and Protocols for Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fusion promoter M1 is a cell-permeable hydrazone compound that has been identified as a potent modulator of mitochondrial dynamics.[1][2] It actively promotes the fusion of mitochondria, counteracting fragmentation and playing a crucial role in maintaining mitochondrial health, cellular respiration, and overall cell viability.[3][4] These characteristics make M1 a valuable tool in studying mitochondrial biology and a potential therapeutic agent for diseases associated with mitochondrial dysfunction.
M1 has been shown to protect cells from mitochondrial fragmentation-associated cell death.[3] It has demonstrated efficacy in various research models, including improving cellular respiration in pancreatic β-cells, promoting cardiac differentiation of induced pluripotent stem cells, and showing neuroprotective effects.[1][5]
Physicochemical Properties and Storage
This compound is typically supplied as a lyophilized powder.[1] Proper handling and storage are critical to maintain its potency and ensure experimental reproducibility.
| Property | Value | Source |
| Molecular Weight | 364.05 g/mol | [3] |
| Molecular Formula | C₁₄H₁₀Cl₄N₂O | [1][3][6] |
| Appearance | White to beige powder/solid | |
| Purity | ≥95% to >98% (HPLC) | [1][3] |
| CAS Number | 219315-22-7 | [1][3][6] |
Solubility and Stock Solution Preparation
M1 exhibits solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Source |
| DMSO | 1 mg/mL to 100 mM | [2][3] |
| Ethanol | 6 mg/mL | [1] |
| Methanol | Soluble | [6] |
Protocol for Reconstituting M1 Powder:
To prepare a stock solution, it is recommended to use anhydrous DMSO. For example, to create a 15 mM stock solution from 5 mg of M1 powder, you would add 0.92 mL of DMSO.[1][7]
Storage and Stability:
Proper storage is crucial to prevent degradation of the compound.
| Form | Storage Temperature | Stability | Source |
| Lyophilized Powder | Room temperature (desiccated) or 2-8°C | 24 months | [1] |
| In Solution (DMSO) | -20°C or -80°C | Up to 6 months | [1][2] |
Important Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1]
Experimental Protocols
The optimal working concentration and duration of M1 treatment will vary depending on the cell type and the specific experimental goals.
In Vitro Cell Culture Protocol (General):
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
M1 Preparation: On the day of the experiment, thaw an aliquot of the M1 stock solution at room temperature.
-
Working Solution Preparation: Dilute the M1 stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to mix thoroughly to ensure a homogenous solution.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the M1 working solution.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours).
-
Analysis: Following incubation, proceed with the planned downstream analysis, such as microscopy to observe mitochondrial morphology, assessment of cell viability, or measurement of mitochondrial function.
Working Concentrations Reported in Literature:
| Concentration | Cell Type/Model | Observed Effect | Source |
| 1 µM | TM3 mouse Leydig cells | Reduced apoptosis and inhibited decreases in testosterone (B1683101) levels. | [6] |
| 5 µM | SH-SY5Y cells | Protection against MPP+-induced mitochondrial fragmentation and cytotoxicity. | [6] |
| 5-10 µM | Human induced pluripotent stem cells (iPSCs) | Promoted mitochondrial fusion and cardiac differentiation. | [5] |
| 5-25 µM | Mitofusin-1 and -2 knockout fibroblasts | Promoted mitochondrial elongation. | [4] |
| 20 µM | BRIN-BD11 pancreatic beta cells | Decreased mitochondrial ROS, enhanced mitochondrial membrane potential, and restored mitochondrial architecture. | [4] |
In Vivo Administration Protocol (Rodent Model):
For in vivo studies, M1 has been administered via intravenous (i.v.) injection. The formulation of the working solution is critical for animal safety and drug delivery.
Example In Vivo Formulation:
One suggested protocol for preparing an M1 solution for intravenous injection involves first dissolving M1 in DMSO to create a stock solution. This stock solution is then further diluted with co-solvents such as PEG300, Tween-80, and saline to achieve the final desired concentration and a biocompatible formulation. For oral or intraperitoneal injections, a suspension can be prepared using corn oil.
Reported In Vivo Dosage:
| Dosage | Animal Model | Route of Administration | Observed Effect | Source |
| 2 mg/kg | Rats with cardiac ischemia/reperfusion injury | Intravenous (i.v.) | Protected against brain damage. | [4][8] |
| 2 mg/kg | Rats with doxorubicin-induced cognitive deficits | Not specified | Improved novel object recognition. | [6] |
Caution: When administering M1 in vivo, it is important to perform thorough dosage and pharmacokinetic/pharmacodynamic studies, as the metabolism and potential for toxicity are not fully understood.[9]
Diagrams
Caption: Logical workflow of M1's action on mitochondrial dynamics and cellular health.
Caption: General experimental workflow for using M1 in cell culture.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
Application Notes and Protocols: M1 Macrophage Treatment Duration for Observing Changes in Mitochondrial Morphology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 and the anti-inflammatory M2 types. This polarization is accompanied by significant metabolic reprogramming, which is intricately linked to changes in mitochondrial morphology and function. M1 macrophages, typically activated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), shift their metabolism towards glycolysis. This metabolic switch is associated with a dynamic remodeling of the mitochondrial network, characterized by increased mitochondrial fission, resulting in fragmented, punctate mitochondria.[1][2][3][4] In contrast, M2 macrophages rely on oxidative phosphorylation (OXPHOS) and exhibit an elongated and interconnected mitochondrial network.[1][2][3][4]
These morphological changes are not merely a consequence of activation but are believed to play a direct role in regulating macrophage function. For instance, mitochondrial fragmentation in M1 macrophages is associated with the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[3][4] Understanding the kinetics of these mitochondrial changes is crucial for designing experiments to investigate macrophage function and for the development of therapeutics that target immunometabolism.
This document provides a detailed overview of the typical treatment durations required to observe changes in mitochondrial morphology upon M1 polarization, summarizes quantitative data from relevant studies, and offers detailed protocols for inducing and assessing these changes.
Data Presentation: Treatment Duration and Mitochondrial Morphology
The following table summarizes the key findings from studies investigating the timing of mitochondrial morphology changes in response to M1 polarization stimuli.
| Cell Type | M1 Stimuli | Treatment Duration | Observed Mitochondrial Change | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (0.5 µg/mL) | 2 hours | Small, punctate, and fragmented mitochondria | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (0.5 µg/mL) | 12 hours | Sustained mitochondrial fission | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + IFN-γ | 2 hours | Increased mitochondrial length (elongation) | [5] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + IFN-γ | 24 hours | Significantly longer mitochondrial network compared to M0 and M2 | [5][6] |
| Bone Marrow-Derived Macrophages (BMDMs) & Human Monocyte-Derived Macrophages | LPS | 1 hour | Trend for increased mitochondrial numbers (fission) | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) & Human Monocyte-Derived Macrophages | LPS | 6-9 hours | Plateau of increased mitochondrial numbers (fission) | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) | IL-4 (24h) then IFN-γ + LPS (24h) | 48 hours total | Punctate mitochondria (repolarization from M2 to M1) | [1][8] |
Note: While some studies report mitochondrial fragmentation (increased number of smaller mitochondria) as the hallmark of M1 polarization[1][3][4][7], others have observed an initial elongation of the mitochondrial network[5][6]. This discrepancy may be due to differences in experimental conditions, the specific time points analyzed, or the complexity of the dynamic fission and fusion processes. Researchers should consider a time-course analysis to capture the full spectrum of mitochondrial dynamics.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway leading to mitochondrial fission in M1 macrophages and a general experimental workflow for studying these changes.
Caption: Signaling pathway of M1 macrophage-induced mitochondrial fission.
Caption: Experimental workflow for studying mitochondrial morphology in M1 macrophages.
Experimental Protocols
Protocol for M1 Polarization of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Bone marrow cells isolated from mice
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
LPS (Lipopolysaccharide) from E. coli O111:B4
-
IFN-γ (Interferon-gamma), recombinant murine
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Differentiation of BMDMs: a. Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF. b. Incubate at 37°C in a 5% CO₂ incubator for 7 days to allow differentiation into M0 macrophages. Change the medium on day 3.
-
M1 Polarization: a. On day 7, aspirate the medium and replace it with fresh DMEM containing 10% FBS and 1% Penicillin-Streptomycin. b. To induce M1 polarization, treat the M0 macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ.[6] c. For a time-course experiment, set up parallel wells to be harvested at different time points (e.g., 0, 2, 6, 12, and 24 hours). d. Include an untreated M0 control group for comparison.
Protocol for Staining and Imaging of Mitochondria
Materials:
-
M1-polarized and control M0 macrophages on glass coverslips in a 6-well plate
-
MitoTracker Red CMXRos (or other suitable mitochondrial stain)
-
Hoechst 33342 (or other nuclear stain)
-
Pre-warmed (37°C) cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Microscope slides
-
Confocal microscope
Procedure:
-
Mitochondrial Staining (Live Cells): a. Prepare a working solution of MitoTracker Red CMXRos at a final concentration of 100-200 nM in pre-warmed cell culture medium. b. Aspirate the medium from the cells and add the MitoTracker-containing medium. c. Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator. d. (Optional) For nuclear counterstaining, add Hoechst 33342 to a final concentration of 1 µg/mL during the last 10 minutes of incubation. e. Wash the cells twice with pre-warmed PBS.
-
Fixation: a. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature. b. Wash the cells three times with PBS.
-
Mounting: a. Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium. b. Seal the edges of the coverslips with nail polish to prevent drying.
-
Imaging: a. Acquire images using a confocal microscope with appropriate laser lines and filters for the chosen stains (e.g., 561 nm for MitoTracker Red, 405 nm for Hoechst). b. Capture Z-stacks to obtain a three-dimensional representation of the mitochondrial network.[9]
Protocol for Quantification of Mitochondrial Morphology
Software:
-
ImageJ or Fiji (freely available)
-
Mitochondrial Network Analysis (MiNa) or MitoGraph plugins for ImageJ/Fiji[10]
Procedure:
-
Image Pre-processing: a. Open the Z-stack images in ImageJ/Fiji. b. Create a maximum intensity projection of the Z-stack. c. Convert the image to 8-bit. d. Apply a median filter to reduce noise. e. Use thresholding to create a binary image where the mitochondria are white and the background is black.
-
Analysis using MiNa Plugin: a. Run the MiNa plugin on the binary image. b. The plugin will provide various parameters, including:
- Number of individual mitochondria: An increase suggests fission.
- Mitochondrial footprint: The total area covered by mitochondria.
- Mean branch length: A decrease suggests fragmentation.
- Network complexity: Measures of branching and interconnectedness.
-
Data Interpretation: a. Compare the quantitative parameters between the M0 control and the M1-polarized groups at different time points. b. A significant increase in the number of individual mitochondria and a decrease in mean branch length are indicative of mitochondrial fission characteristic of M1 polarization.
Conclusion
The temporal dynamics of mitochondrial morphology in response to M1 polarizing stimuli are rapid and complex. Evidence suggests that initial changes, such as mitochondrial fission, can be observed as early as 1-2 hours post-treatment with LPS, with these changes becoming more pronounced and stable by 6-24 hours.[3][5][7] The provided protocols offer a robust framework for researchers to induce M1 polarization and quantitatively assess the accompanying changes in mitochondrial morphology. A time-course analysis is highly recommended to fully capture the dynamic nature of these mitochondrial rearrangements. Understanding the kinetics of these events is fundamental for elucidating the role of mitochondrial dynamics in macrophage-mediated inflammation and for the development of novel immunomodulatory therapies.
References
- 1. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial dynamics at the intersection of macrophage polarization and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Common methods in mitochondrial research (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Mitochondrial Dysfunction in Parkinson's Disease Models with M1-Targeted Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A growing body of evidence implicates mitochondrial dysfunction and oxidative stress as central players in the pathophysiology of PD.[1] Consequently, therapeutic strategies aimed at preserving mitochondrial integrity and function are of significant interest. This document provides detailed application notes and protocols for investigating the role of compounds targeting the M1 muscarinic acetylcholine (B1216132) receptor and other molecules designated "M1" in the context of mitochondrial dysfunction in cellular and animal models of Parkinson's disease.
While the M1 muscarinic acetylcholine receptor (M1 mAChR) is a promising target for symptomatic treatment of cognitive deficits in neurodegenerative diseases, its direct role in modulating mitochondrial function in PD models is an area of active and complex research.[2][3] This document will explore the multifaceted nature of this topic, including contradictory findings, and provide the necessary protocols to investigate these phenomena.
M1-Targeted Compounds in Parkinson's Disease Models
The "M1" Mitochondrial Fusion Promoter
A small molecule designated M1 (Mitochondrial Fusion Promoter M1) has demonstrated significant neuroprotective effects in a cellular model of Parkinson's disease.[4][5][6] It is crucial to distinguish this molecule from M1 muscarinic receptor agonists. M1, the mitochondrial fusion promoter, acts by promoting the fusion of fragmented mitochondria, a key pathological feature in neurodegenerative conditions.
In SH-SY5Y neuroblastoma cells treated with the neurotoxin MPP+, a widely used in vitro model for PD, M1 treatment has been shown to inhibit mitochondrial fragmentation and increase neuronal survival.[4][5][6]
Key Findings for M1 (Mitochondrial Fusion Promoter):
-
Mechanism of Action: Promotes mitochondrial fusion, protecting against mitochondrial fragmentation-associated cell death.[4][7]
-
In Vitro Efficacy: At a concentration of 5 µM, M1 protects SH-SY5Y cells from MPP+-induced mitochondrial fragmentation and cytotoxicity.[4][5]
The M1 Muscarinic Acetylcholine Receptor (M1 mAChR)
The M1 mAChR, a G protein-coupled receptor, is predominantly expressed in the central nervous system and is involved in cognitive processes.[8][9] While M1 mAChR agonists and positive allosteric modulators (PAMs) are being investigated for their potential to alleviate cognitive symptoms in neurodegenerative diseases, their direct impact on mitochondrial dysfunction in PD is not well-established and some studies present conflicting results.[2][10]
Interestingly, some research indicates that antagonism of the M1 mAChR, rather than agonism, may have beneficial effects on mitochondrial function. In human neuroblastoma SH-SY5Y cells, treatment with M1 mAChR antagonists, such as pirenzepine (B46924) and muscarinic toxin 7 (MT7), led to an increase in mitochondrial membrane potential and the expression of oxidative phosphorylation (OXPHOS) proteins.[11] This effect appears to be mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[11]
Key Signaling Pathways:
-
M1 mAChR Activation: Typically signals through Gαq/11, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and activation of protein kinase C (PKC).[8][12]
-
AMPK Pathway: A critical regulator of cellular energy homeostasis, the AMPK pathway can be activated by cellular stress, such as a high AMP/ATP ratio. Activated AMPK promotes mitochondrial biogenesis and function.[13][14][15] The finding that M1 mAChR antagonism activates this pathway suggests a complex regulatory role for this receptor in neuronal energy metabolism.[11]
Data Presentation
Table 1: Effects of M1 (Mitochondrial Fusion Promoter) on MPP+-treated SH-SY5Y Cells
| Parameter | Treatment | Concentration | Outcome | Reference |
| Mitochondrial Morphology | M1 | 5 µM | Inhibition of MPP+-induced mitochondrial fragmentation | [5] |
| Cellular Survival (MTT Assay) | M1 | 5 µM | Increased neuronal survival rate | [5] |
Table 2: Effects of M1 mAChR Antagonists on SH-SY5Y Cells
| Parameter | Treatment | Outcome | Proposed Pathway | Reference |
| AMPK Phosphorylation | Pirenzepine, MT7 | Increased | AMPK Signaling | [11] |
| Mitochondrial Protein Expression (OXPHOS) | Pirenzepine, MT7 | Increased | AMPK Signaling | [11] |
| Mitochondrial Membrane Potential | Pirenzepine, MT7 | Augmented | AMPK Signaling | [11] |
Mandatory Visualizations
Caption: Signaling pathways associated with M1 mAChR modulation.
Caption: Experimental workflow for assessing mitochondrial function.
Experimental Protocols
Protocol 1: In Vitro Parkinson's Disease Model Using SH-SY5Y Cells
This protocol describes the establishment of a cellular model of Parkinson's disease by treating SH-SY5Y human neuroblastoma cells with the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
MPP+ iodide salt
-
Phosphate-Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into the desired plate format (e.g., 2 x 10^5 cells/well for a 6-well plate) and allow them to adhere and grow for 24 hours.
-
Prepare a stock solution of MPP+ in sterile water.
-
For experiments, treat the cells with the desired concentration of the test compound (e.g., M1 mitochondrial fusion promoter) for a predetermined pre-incubation period (e.g., 24 hours).
-
Following pre-incubation, expose the cells to MPP+ at a final concentration typically ranging from 0.5 to 2 mM for 24 hours to induce mitochondrial dysfunction and cell death.
-
After the MPP+ treatment, the cells are ready for downstream analysis as described in the following protocols.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
Materials:
-
Treated SH-SY5Y cells in a 96-well black, clear-bottom plate
-
TMRE stock solution (in DMSO)
-
Live cell imaging medium (e.g., HBSS or phenol (B47542) red-free DMEM)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After the experimental treatment (Protocol 1), gently wash the cells twice with pre-warmed PBS.
-
Prepare the TMRE staining solution by diluting the TMRE stock solution in live cell imaging medium to a final concentration of 100-200 nM.
-
Add the TMRE staining solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
For positive control wells, add FCCP to a final concentration of 10-20 µM during the last 5-10 minutes of the TMRE incubation.
-
Gently wash the cells twice with pre-warmed live cell imaging medium to remove excess TMRE.
-
Add fresh pre-warmed medium to each well.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~549 nm, Emission: ~575 nm) or visualize using a fluorescence microscope. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.
Protocol 3: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.
Materials:
-
Treated SH-SY5Y cells seeded in a Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH adjusted to 7.4
Procedure:
-
One day before the assay, seed the SH-SY5Y cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.
-
Treat the cells with the test compound and/or MPP+ as described in Protocol 1, performing the final steps in the Seahorse XF microplate.
-
After treatment, wash the cells with pre-warmed Seahorse XF assay medium and replace it with fresh assay medium.
-
Place the cell plate in a non-CO2 incubator at 37°C for 30-60 minutes to allow temperature and pH to equilibrate.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (an uncoupling agent), and a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).
-
Calibrate the Seahorse XF Analyzer with the calibrant-hydrated sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure the basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 4: Western Blotting for Oxidative Phosphorylation (OXPHOS) Proteins
This protocol is for the detection and quantification of subunits of the five OXPHOS complexes.
Materials:
-
Treated SH-SY5Y cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., Total OXPHOS Rodent WB Antibody Cocktail)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody cocktail (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or VDAC).
Conclusion
The study of mitochondrial dysfunction in Parkinson's disease models is a critical area of research for the development of novel therapeutics. While the M1 muscarinic acetylcholine receptor presents a complex target with seemingly contradictory roles in mitochondrial regulation, the protocols outlined in this document provide a robust framework for investigating the effects of M1-targeted compounds. Furthermore, the distinct, protective mechanism of the this compound highlights an alternative and promising avenue for therapeutic intervention. Rigorous application of these methodologies will enable researchers to dissect the intricate relationship between M1 signaling, mitochondrial dynamics, and neuronal survival in the context of Parkinson's disease.
References
- 1. Frontiers | Mitochondrial Dysfunction in Parkinson’s Disease: From Mechanistic Insights to Therapy [frontiersin.org]
- 2. Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia | Parkinson's Disease [michaeljfox.org]
- 3. Muscarinic Acetylcholine Receptor Subtypes as Potential Drug Targets for the Treatment of Schizophrenia, Drug Abuse, and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M1 muscarinic allosteric modulators slow prion neurodegeneration and restore memory loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Loss of cholinergic receptor muscarinic 1 impairs cortical mitochondrial structure and function: implications in Alzheimer’s disease [frontiersin.org]
- 13. AMPK Signaling Pathway as a Potential Therapeutic Target for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPK Signaling Pathway as a Potential Therapeutic Target for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: M1 Macrophages as a Tool to Investigate Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage and loss of function. Emerging evidence highlights the critical role of chronic inflammation in the pathogenesis of this condition. Pro-inflammatory M1 macrophages, in particular, have been identified as key cellular mediators that contribute to neuronal damage and the development of neuropathic pain.[1][2] Understanding the mechanisms by which M1 macrophages exert their neurotoxic effects is paramount for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for utilizing the M1 macrophage phenotype as a robust in vitro and in vivo tool to investigate the cellular and molecular underpinnings of diabetic neuropathy. These protocols are designed to enable researchers to model key aspects of M1 macrophage-mediated neuronal damage, identify potential therapeutic targets, and evaluate the efficacy of novel drug candidates.
Key Signaling Pathways in M1 Macrophage-Mediated Neuronal Damage
Two prominent signaling pathways implicated in M1 macrophage activation and subsequent neuronal injury in the context of diabetic neuropathy are the Receptor for Advanced Glycation End Products (RAGE) pathway and the c-Jun N-terminal kinase (JNK) pathway.
RAGE/NF-κB Signaling Pathway in Macrophages
Advanced glycation end products (AGEs), which are prevalent in diabetic conditions, bind to RAGE on macrophages, triggering a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[3][4][5] Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including TNF-α and IL-1β, which are characteristic of the M1 phenotype and contribute to neuronal damage.[2][6]
JNK Signaling Pathway in Neuronal Damage
The JNK signaling pathway is a critical mediator of stress-induced neuronal apoptosis and has been shown to be activated in dorsal root ganglia (DRG) neurons in diabetic models.[7][8] Pro-inflammatory cytokines, such as TNF-α released by M1 macrophages, can activate the JNK pathway in neurons, leading to the activation of transcription factors like c-Jun, which in turn promote the expression of pro-apoptotic genes, contributing to neuronal cell death.[9][10][11]
Data Presentation
The following tables summarize quantitative data from representative studies investigating the role of M1 macrophages in diabetic neuropathy.
Table 1: M1 Macrophage Marker Expression in Diabetic Models
| Marker | Model | Tissue | Fold Change (Diabetic vs. Control) | Reference |
| iNOS (mRNA) | STZ-induced diabetic mice | Sciatic Nerve | ~2.5 | [1] |
| TNF-α (mRNA) | STZ-induced diabetic mice | Sciatic Nerve | ~3.0 | [1] |
| CD68+ cells | STZ-induced diabetic mice | Sciatic Nerve | Significant increase | [1] |
| iNOS+ cells | STZ-induced diabetic mice | Sciatic Nerve | Significant increase | [1] |
Table 2: Pro-inflammatory Cytokine Levels in Diabetic Neuropathy Models
| Cytokine | Model | Sample | Concentration/Fold Change (Diabetic vs. Control) | Reference |
| TNF-α | db/db mice | Wound Macrophages | Increased | [12] |
| IL-1β | THP-1 macrophages (in vitro) | Supernatant | Increased under hyperglycemic conditions | [13] |
| IL-6 | T1DM patients | PBMCs | Higher expression | [14] |
Table 3: Nerve Fiber Density in Diabetic Models
| Model | Measurement | Reduction in Diabetic vs. Control | Reference |
| STZ-induced diabetic mice | Intraepidermal Nerve Fiber Density (IENFD) | Significantly decreased | [15] |
| ob/ob mice | Intraepidermal Nerve Fiber Density (IENFD) | 78% | [16] |
| High-fat diet-fed mice | Intraepidermal Nerve Fiber Density (IENFD) | Variable changes over time | [17] |
| STZ-induced diabetic mice | Intraepidermal Nerve Fiber Density (IENFD) | Significant decrease | [18] |
Experimental Protocols
Protocol 1: Isolation and M1 Polarization of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation and subsequent polarization into M1 macrophages.
Materials:
-
6-8 week old mice
-
70% Ethanol
-
Sterile PBS
-
DMEM (high glucose) with 10% FBS and 1% Penicillin/Streptomycin
-
Recombinant mouse M-CSF (20 ng/mL)
-
Lipopolysaccharide (LPS) (100 ng/mL)
-
Interferon-gamma (IFN-γ) (20 ng/mL)
-
Sterile syringes and needles (23G, 27G)
-
70 µm cell strainer
-
Petri dishes and cell culture plates
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing excess muscle tissue.
-
Cut the ends of the bones and flush the marrow with a 27G needle and syringe filled with sterile PBS into a petri dish.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in DMEM.
-
-
Differentiation into Naive Macrophages (M0):
-
Plate the bone marrow cells in petri dishes at a density of 2 x 10^6 cells/mL in DMEM supplemented with 20 ng/mL M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days.
-
Replace the medium every 3 days.
-
-
M1 Polarization:
-
On day 7, harvest the adherent macrophages by gentle scraping.
-
Re-plate the cells in new culture plates at the desired density.
-
To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24-48 hours.
-
Untreated cells will serve as the M0 control.
-
Verification of Polarization:
-
Flow Cytometry: Analyze the expression of M1 surface markers such as CD80 and CD86.
-
qRT-PCR: Measure the mRNA expression of M1-associated genes like Nos2 (iNOS), Tnf, and Il1b.
-
ELISA: Quantify the secretion of TNF-α and IL-1β in the culture supernatant.
Protocol 2: Neuron-Macrophage Co-culture System
This protocol outlines a method for co-culturing primary sensory neurons with M1 polarized macrophages to study the effects of macrophage-secreted factors on neuronal health.
Materials:
-
Primary dorsal root ganglion (DRG) neurons (isolated from neonatal or adult rodents)
-
M1 polarized BMDMs (from Protocol 1)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Transwell inserts (0.4 µm pore size)
-
Poly-D-lysine and laminin-coated culture plates
Procedure:
-
Plating of DRG Neurons:
-
Isolate DRG neurons using established protocols.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated plates at a suitable density.
-
Allow the neurons to adhere and extend neurites for 24-48 hours in Neurobasal medium.
-
-
Co-culture Setup:
-
After neuronal adherence, place Transwell inserts into the wells containing the neurons.
-
Seed the M1 polarized BMDMs into the Transwell inserts. This non-contact co-culture system allows for the study of soluble factor-mediated effects.
-
For direct contact studies, M1 macrophages can be added directly to the neuron culture.
-
-
Incubation and Analysis:
-
Co-culture the cells for 24-72 hours.
-
Assess neuronal viability, neurite outgrowth, and apoptosis using techniques such as immunofluorescence microscopy, TUNEL assay, or Western blotting for apoptotic markers.
-
Collect the culture supernatant to measure cytokine levels by ELISA.
-
Protocol 3: Quantification of Intraepidermal Nerve Fiber Density (IENFD)
This protocol describes the method for quantifying the density of small nerve fibers in the skin, a key indicator of peripheral neuropathy.
Materials:
-
Skin biopsy samples (from mouse hind paw)
-
4% Paraformaldehyde (PFA)
-
Sucrose (B13894) solutions (15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibody (e.g., anti-PGP9.5)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Processing:
-
Fix skin biopsies in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until the tissue sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 50 µm thick sections using a cryostat.
-
-
Immunohistochemistry:
-
Wash the sections with PBS.
-
Permeabilize and block non-specific binding with a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).
-
Incubate with the primary antibody against PGP9.5 overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mount the sections with a mounting medium containing DAPI.
-
-
Quantification:
-
Visualize the sections using a fluorescence microscope.
-
Count the number of individual nerve fibers crossing the dermal-epidermal junction.
-
Measure the length of the epidermis.
-
Calculate the IENFD as the number of fibers per millimeter of epidermal length (fibers/mm).
-
Protocol 4: Western Blotting for JNK and NF-κB Activation
This protocol details the detection of phosphorylated (activated) JNK and the p65 subunit of NF-κB in neuronal or macrophage cell lysates.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Use β-actin as a loading control.
-
Experimental Workflow
The following diagram illustrates a comprehensive workflow for investigating the role of M1 macrophages in diabetic neuropathy.
References
- 1. JCI Insight - RAGE activation in macrophages and development of experimental diabetic polyneuropathy [insight.jci.org]
- 2. Macrophage polarization in diabetic vascular complications: mechanistic insights and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. RAGE activation in macrophages and development of experimental diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Activation of RAGE and NF-KB in Nerve Biopsies of Patients with Axonal and Vasculitic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pioneer.netserv.chula.ac.th [pioneer.netserv.chula.ac.th]
- 8. Activation of JNK in sensory neurons protects against sensory neuron cell death in diabetes and on exposure to glucose/oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pathogenesis and Therapeutic Approaches of Diabetic Neuropathy in the Retina [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. bfd.hubu.edu.cn [bfd.hubu.edu.cn]
- 12. TNF-α regulates diabetic macrophage function through the histone acetyltransferase MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repetitive Intermittent Hyperglycemia Drives the M1 Polarization and Inflammatory Responses in THP-1 Macrophages Through the Mechanism Involving the TLR4-IRF5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Circular RNA circPPM1F modulates M1 macrophage activation and pancreatic islet inflammation in type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Neuronal Inflammation is Associated with Changes in Epidermal Innervation in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Protocol for In Vivo Administration of Mitochondrial Fusion Promoter M1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mitochondrial fusion promoter M1 is a small molecule hydrazone compound that has been demonstrated to promote the fusion of fragmented mitochondria.[1][2] This process is crucial for maintaining mitochondrial health, cellular respiration, and overall cell viability. In vivo studies have highlighted the therapeutic potential of M1 in various disease models, including those for neurodegenerative diseases, cardiac injury, and metabolic disorders.[3][4] These application notes provide a detailed protocol for the preparation and in vivo administration of M1 in animal models, along with a summary of reported quantitative data and relevant signaling pathways.
Data Presentation
In Vivo Efficacy of M1 in Various Animal Models
| Animal Model | Species | M1 Dosage | Administration Route | Key Findings | Reference |
| Cardiac Ischemia/Reperfusion | Rat (Wistar) | 2 mg/kg | Intravenous (i.v.) | Increased brain mitochondrial fusion, reduced brain mitochondrial dysfunction and apoptosis, and decreased expression of Alzheimer's disease-related proteins. | [3][5] |
| Doxorubicin-induced "chemobrain" | Rat | 2 mg/kg | Not specified | Improved novel object recognition deficits. | [6] |
| Optic Nerve Injury | Not specified | Not specified | Not specified | Promoted optic nerve regeneration and restored target-specific neural activity and visual function. | [1] |
| Aging | Rat | 2 mg/kg/day for 6 weeks | Not specified | Enhanced mitochondrial tubular network formation in Leydig cells. | [7] |
| Cigarette Smoke-Induced Airway Inflammation | Mouse | Not specified | Not specified | Attenuated lung histologic damage, mucus hypersecretion, and reduced oxidative stress and inflammation. | [8] |
| Diabetic Cardiomyopathy | Rat | Not specified | Not specified | Protected against diabetic cardiomyopathy. | [4] |
In Vitro Efficacy of M1
| Cell Type | M1 Concentration | Duration of Treatment | Key Findings | Reference |
| Mitofusin-1 or -2 knockout MEFs | 5-25 µM | 24 hours | Promoted mitochondrial elongation. | [3] |
| SH-SY5Y cells | 5 µM | Not specified | Protected against MPP+-induced mitochondrial fragmentation and cytotoxicity. | [6] |
| BRIN-BD11 pancreatic beta cells | 20 µM | 12 hours | Decreased mitochondrial ROS, enhanced mitochondrial membrane potential, and restored mitochondrial architecture. Restored Glucose Stimulated Insulin Secretion (GSIS). | [3] |
| TM3 mouse Leydig cells | 1 µM | 12 hours | Reduced apoptosis and inhibited decreases in testosterone (B1683101) levels induced by triphenyl phosphate. | [6] |
Experimental Protocols
Preparation of M1 for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol 1: DMSO and Corn Oil Formulation
This formulation is suitable for intraperitoneal (i.p.) or oral gavage administration.
-
Prepare a stock solution of M1 in DMSO. Due to the hydrophobic nature of M1, a stock solution in DMSO is necessary.[7] For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of M1 powder in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution.[3]
-
Prepare the final dosing solution. For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL M1 stock solution to 900 µL of corn oil.[3]
-
Mix thoroughly. Vortex the solution vigorously to ensure a uniform suspension. This will result in a 10% DMSO and 90% corn oil formulation.[3]
-
Administer immediately. It is recommended to prepare the working solution fresh on the day of use.[3]
Protocol 2: PEG300, Tween-80, and Saline Formulation
This formulation is suitable for intravenous (i.v.) administration.
-
Prepare a stock solution of M1 in DMSO. Prepare a 5.0 mg/mL stock solution by dissolving 5 mg of M1 powder in 1 mL of DMSO.
-
Prepare the final dosing solution. To prepare a 0.5 mg/mL final solution, follow these steps in order:[3] a. Take 100 µL of the 5.0 mg/mL M1 stock solution. b. Add 400 µL of PEG300 and mix well. c. Add 50 µL of Tween-80 and mix well. d. Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix thoroughly. Vortex the solution at each step to ensure it is clear and homogenous.
-
Administer immediately. Prepare this formulation fresh before each use.
In Vivo Administration
Animal Handling and Dosing:
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
The choice of administration route (i.v., i.p., etc.) will depend on the specific experimental design and animal model.
-
The dosage of M1 may need to be optimized for different animal models and experimental conditions. A common dosage reported in the literature for rats is 2 mg/kg.[3][6][7]
Example Dosing Calculation (for a 250g rat at 2 mg/kg using Protocol 1):
-
Calculate the total dose: 2 mg/kg * 0.25 kg = 0.5 mg of M1.
-
Calculate the volume to administer: 0.5 mg / 2.08 mg/mL = 0.24 mL.
Signaling Pathways and Experimental Workflows
The mechanism of action for M1 is believed to involve the modulation of mitochondrial dynamics proteins. While the precise molecular target is still under investigation, it has been shown to promote mitochondrial fusion in cells lacking Mitofusin-1 or Mitofusin-2, suggesting it acts downstream or independently of these proteins.[2] Some studies suggest an interaction with the catalytic α and β subunits of ATP synthase, though this remains to be definitively confirmed.[2] In the context of cigarette smoke-induced airway inflammation, M1 has been shown to inhibit the PI3K-AKT signaling pathway.[8]
Caption: M1 promotes mitochondrial fusion and inhibits the PI3K-AKT pathway.
Caption: General workflow for in vivo studies using M1.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
- 8. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Mitochondrial Fusion with M1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, a process critical for cell function and viability.[1][2] The balance between these two opposing processes dictates mitochondrial morphology, and disruptions in this equilibrium are implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[1][2] Mitochondrial fusion allows for the exchange of genetic material and proteins between mitochondria, which is essential for mitochondrial function, especially under conditions of metabolic and environmental stress.[2] This process is mediated by key proteins, including Mitofusins (Mfn1 and Mfn2) for the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) for the inner membrane.[2][3]
M1 is a small molecule compound that has been identified as a promoter of mitochondrial fusion.[4][5][6] Studies have shown that M1 can restore the balance of mitochondrial dynamics, enhance mitochondrial function, and confer protective effects in various disease models.[4][5] For instance, M1 treatment has been demonstrated to ameliorate diabetic cardiomyopathy by promoting mitochondrial fusion in an OPA1-dependent manner.[5] It has also been shown to increase the expression of mitochondrial fusion proteins Mfn2 and OPA1.[7]
These application notes provide detailed protocols for utilizing M1 to study mitochondrial fusion in a laboratory setting. This document outlines methods for cell treatment, imaging of mitochondrial dynamics, and quantification of fusion events, providing researchers with the tools to investigate the therapeutic potential of modulating mitochondrial dynamics.
Signaling Pathway of Mitochondrial Fusion
The process of mitochondrial fusion is a complex and tightly regulated event. It involves the coordinated action of several key proteins, primarily from the dynamin family of large GTPases. The fusion of the outer mitochondrial membranes is mediated by Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), while the fusion of the inner mitochondrial membrane is controlled by Optic Atrophy 1 (OPA1).[2][3][8] The activity of these proteins can be modulated by various signaling pathways, and their dysregulation is associated with numerous diseases.[2]
The small molecule M1 promotes mitochondrial fusion, and evidence suggests it exerts its effects by modulating the expression and activity of these core fusion proteins.[5][6][7] Studies have shown that M1 treatment leads to an increase in the expression of OPA1 and Mfn2.[5][7] Furthermore, M1's protective effects against diabetic cardiomyopathy have been shown to be dependent on OPA1.[5] Recent findings also indicate that M1 can inhibit the PI3K/AKT signaling pathway, which in turn affects the expression of mitochondrial dynamics proteins.[7]
Experimental Protocols
Protocol 1: In Vitro Assessment of Mitochondrial Fusion using Live-Cell Imaging
This protocol details the steps for treating cultured cells with M1 and subsequently imaging mitochondrial morphology to assess changes in fusion.
Materials:
-
Adherent cell line of interest (e.g., HeLa, MEFs)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
M1 compound (stock solution in DMSO)
-
MitoTracker™ Red CMXRos or other mitochondria-specific fluorescent dye
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM)
-
Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2)
-
Glass-bottom imaging dishes or plates
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.[9]
-
Allow cells to adhere and grow for 24 hours.
-
-
M1 Treatment:
-
Prepare working concentrations of M1 in pre-warmed cell culture medium. A typical concentration range to test is 1-10 µM, based on previous studies.[5][6] A vehicle control (DMSO) should be run in parallel.
-
Aspirate the old medium from the cells and replace it with the M1-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Mitochondrial Staining:
-
Thirty minutes before imaging, add MitoTracker™ Red CMXRos (or another suitable dye) to the cell culture medium at a final concentration of 100-200 nM.
-
Incubate for 30 minutes at 37°C.
-
-
Live-Cell Imaging:
-
After incubation, aspirate the staining medium and wash the cells twice with pre-warmed live-cell imaging buffer.
-
Add fresh, pre-warmed live-cell imaging buffer to the dish.
-
Place the dish on the confocal microscope stage within the live-cell imaging chamber.
-
Acquire images using a 60x or 100x oil immersion objective.
-
Capture Z-stacks to obtain a 3D representation of the mitochondrial network.[10]
-
For dynamic studies, time-lapse imaging can be performed to observe fusion and fission events in real-time.[9]
-
-
Image Analysis and Quantification:
-
Analyze the acquired images using software such as ImageJ/Fiji or other specialized image analysis platforms.
-
Quantify mitochondrial morphology by measuring parameters such as:
-
Aspect Ratio and Form Factor: To determine the degree of mitochondrial elongation (a higher aspect ratio indicates more fusion).
-
Branching: To assess the complexity of the mitochondrial network.
-
Mitochondrial Size/Volume: An increase in average mitochondrial size can indicate a shift towards fusion.[6]
-
-
Protocol 2: Polyethylene Glycol (PEG)-Mediated Cell Fusion Assay
This assay provides a direct measure of mitochondrial fusion by observing the mixing of mitochondrial contents from two separately labeled cell populations.[1]
Materials:
-
Two populations of the same cell line stably expressing mitochondria-targeted fluorescent proteins of different colors (e.g., mt-GFP and mt-RFP).
-
M1 compound
-
Polyethylene glycol (PEG) 1500
-
Accutase
-
Fluorescence microscope or imaging flow cytometer
Procedure:
-
Cell Preparation and M1 Treatment:
-
Culture the two cell populations (mt-GFP and mt-RFP) separately.
-
Treat one or both cell populations with M1 or vehicle control for the desired duration.
-
-
Cell Seeding for Fusion:
-
Harvest the cells and mix the mt-GFP and mt-RFP populations in a 1:1 ratio.
-
Seed the mixed cell population onto a single dish at a high density to promote cell-to-cell contact.
-
-
PEG-Induced Cell Fusion:
-
After allowing the cells to adhere, wash them with serum-free medium.
-
Briefly expose the cells to a 50% (w/v) solution of PEG 1500 in serum-free medium to induce cell-cell fusion.
-
Carefully wash the cells multiple times with serum-free medium to remove the PEG.
-
Add complete medium containing cycloheximide (100 µg/mL) to inhibit new protein synthesis, ensuring that any observed fluorescence changes are due to content mixing.[1]
-
-
Incubation and Imaging:
-
Incubate the cells for 2-4 hours to allow for mitochondrial fusion to occur within the newly formed hybrid cells.
-
Image the cells using a fluorescence microscope. Look for cells that contain both green and red mitochondria, as well as cells where the green and red fluorescence has merged (appearing yellow), indicating mitochondrial content mixing.
-
-
Quantification:
-
Quantify the percentage of fused cells (containing both red and green mitochondria) that show evidence of mitochondrial content mixing.
-
For high-throughput analysis, an imaging flow cytometer can be used to quantify the co-localization of the two fluorescent signals within individual cells.[1]
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of M1 treatment on mitochondrial fusion.
Data Presentation
Quantitative data from experiments investigating the effects of M1 on mitochondrial dynamics should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effects of M1 Treatment on Mitochondrial Dynamics
| Parameter | Control (Vehicle) | M1 Treatment (Concentration, Duration) | Fold Change (M1 vs. Control) | Statistical Significance (p-value) | Reference |
| Mitochondrial Morphology | |||||
| Average Mitochondrial Length (µm) | Value ± SEM | Value ± SEM | Value | p < 0.05 | [6] |
| Aspect Ratio | Value ± SEM | Value ± SEM | Value | p < 0.05 | |
| Form Factor | Value ± SEM | Value ± SEM | Value | p < 0.05 | |
| Fusion/Fission Protein Expression | |||||
| Mfn1 (relative to loading control) | Value ± SEM | Value ± SEM | Value | p < 0.05 | [4] |
| Mfn2 (relative to loading control) | Value ± SEM | Value ± SEM | Value | p < 0.05 | [7] |
| OPA1 (relative to loading control) | Value ± SEM | Value ± SEM | Value | p < 0.05 | [5][7] |
| Drp1 (relative to loading control) | Value ± SEM | Value ± SEM | Value | p < 0.05 | [7] |
| p-Drp1 (Ser616) | Value ± SEM | Value ± SEM | Value | p < 0.05 | |
| Mitochondrial Function | |||||
| Mitochondrial ROS Production | Value ± SEM | Value ± SEM | Value | p < 0.05 | [4] |
| Mitochondrial Membrane Potential | Value ± SEM | Value ± SEM | Value | p < 0.05 | [4] |
Note: This table is a template. Researchers should populate it with their own experimental data. The references provided indicate studies where similar parameters were measured following M1 treatment.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the effects of the mitochondrial fusion promoter M1. By employing these imaging-based assays, scientists can effectively assess changes in mitochondrial morphology and dynamics, contributing to a better understanding of the role of mitochondrial fusion in health and disease and exploring the therapeutic potential of compounds like M1.
References
- 1. Detection and quantification of Mitochondrial Fusion Through Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Fusion and Fission: The fine-tune balance for cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial fusion - Wikipedia [en.wikipedia.org]
- 4. Modulating mitochondrial dynamics attenuates cardiac ischemia-reperfusion injury in prediabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Mitochondrial Fission and Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for assessing real-time changes in mitochondrial morphology, fission and fusion events in live cells using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Content Screening of Mitochondrial Modulators in M1 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages are highly plastic immune cells that adopt distinct functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages, driven by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), are key mediators of pro-inflammatory responses.[1][2] This functional polarization is intrinsically linked to a profound metabolic reprogramming, shifting from oxidative phosphorylation (OXPHOS) towards aerobic glycolysis.[3][4] This metabolic shift places mitochondria at the center of M1 macrophage biology, not just as powerhouses, but as signaling hubs that regulate inflammatory responses through the production of reactive oxygen species (ROS) and alterations in their dynamics (fission and fusion).[4][5]
Mitochondrial dysfunction is implicated in numerous inflammatory diseases, making mitochondrial modulators a promising therapeutic avenue.[6] High-content screening (HCS) offers a powerful, image-based, multiparametric approach to identify and characterize such modulators in a physiologically relevant cellular context.[7][8] By analyzing features like mitochondrial morphology, membrane potential, and ROS production in M1-polarized macrophages, HCS enables the large-scale screening of compound libraries to discover novel therapeutics that can modulate inflammatory responses by targeting mitochondria.[8][9]
Signaling and Metabolic Pathways in M1 Macrophage Polarization
M1 polarization is initiated by signals such as IFN-γ and microbial products like LPS, which activate signaling cascades involving NF-κB and STAT1.[10][11] This leads to a metabolic rewiring characterized by a broken Tricarboxylic Acid (TCA) cycle and an increased reliance on glycolysis.[3] Metabolites like succinate (B1194679) and itaconate accumulate, further influencing the inflammatory phenotype.[3][10] This metabolic shift is accompanied by changes in mitochondrial dynamics, including fission and fusion events, which are crucial for maintaining macrophage function.[12]
Caption: M1 macrophage polarization and metabolic reprogramming pathway.
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of precursor cells from murine bone marrow and their differentiation into M0 macrophages.[11][13]
Materials:
-
6 to 12-week-old mice[13]
-
DMEM (high-glucose) with 10% FBS and 1% Penicillin/Streptomycin (DMEM+)[13]
-
Recombinant murine M-CSF[13]
-
70% Ethanol[13]
-
Sterile PBS[13]
-
Syringes (1mL, 5mL) and needles (25G)
-
70-μm cell strainer[13]
-
Petri dishes (non-tissue culture treated)
Procedure:
-
Euthanize a mouse via an approved method and sterilize the hind legs with 70% ethanol.[13]
-
Dissect the femurs and tibias, carefully removing surrounding muscle tissue.[13]
-
Cut the ends of the bones and flush the marrow out with cold PBS using a 25G needle and syringe into a 50 mL tube.[13]
-
Disperse cell clumps by pipetting and pass the cell suspension through a 70-μm cell strainer.[13]
-
Centrifuge the cells at 1,000 rpm for 10 minutes at 4°C, discard the supernatant, and resuspend the pellet in DMEM+.[13]
-
Count the cells and plate them in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 10 cm dish.
-
Add M-CSF to a final concentration of 20-50 ng/mL to differentiate the cells into macrophages (M0).
-
Incubate at 37°C and 5% CO2 for 6-7 days, changing the medium every 3 days.[13]
Protocol 2: M1 Macrophage Polarization
This protocol details the classical activation of M0 macrophages into the M1 phenotype.
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
Fresh culture medium
Procedure:
-
After 7 days of differentiation, aspirate the medium from the M0 macrophages and wash once with warm PBS.
-
Add fresh medium containing the polarizing stimuli. For M1 polarization, add LPS (10-100 ng/mL) and IFN-γ (20 ng/mL).[10][11]
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.[10]
-
Confirmation of M1 polarization can be performed by analyzing cell surface markers (e.g., CD80, CD86) via flow cytometry or by measuring pro-inflammatory cytokine secretion (e.g., TNF-α) in the supernatant via ELISA.[14][15]
Protocol 3: High-Content Screening for Mitochondrial Modulators
This protocol provides a workflow for screening compounds for their ability to modulate mitochondrial phenotypes in M1 macrophages.
Caption: High-content screening workflow for mitochondrial modulators.
Materials:
-
M1-polarized macrophages in 384-well, black-walled, clear-bottom imaging plates[14]
-
Compound library (e.g., small molecules, natural products)
-
Fluorescent dyes:
-
High-content imaging system (e.g., ImageXpress Micro Confocal)[7]
-
Image analysis software (e.g., CellProfiler, MetaXpress)[17][18]
Procedure:
-
Cell Plating: Seed differentiated M0 macrophages into 384-well imaging plates at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]
-
Polarization & Treatment: Polarize cells to the M1 phenotype as described in Protocol 2. Concurrently or subsequently, add compounds from the screening library at various concentrations (e.g., 8-point half-log dilutions).[14] Include appropriate controls: vehicle (e.g., 0.1% DMSO) as a negative control and a known mitochondrial modulator (e.g., FCCP, Rotenone) as a positive control.[9][14]
-
Staining: After the desired incubation period (e.g., 24 hours), add a cocktail of live-cell fluorescent dyes directly to the wells. For example, Hoechst 33342, TMRM, and MitoSOX Red. Incubate for 30-60 minutes at 37°C.[7][16]
-
Imaging: Acquire images using an automated high-content imaging system. Use a confocal setup with appropriate lasers and filters for each dye.[7] It is recommended to capture multiple sites per well to ensure robust data.[7]
-
Image Analysis:
-
Segmentation: Use the Hoechst signal to identify individual nuclei and define the primary objects (cells). Use a cytoplasmic or mitochondrial stain to define the cell boundaries.[8]
-
Feature Extraction: Quantify various mitochondrial and cellular parameters within each identified cell.[9] (See Table 1).
-
-
Data Analysis & Hit Identification: Normalize the data (e.g., to vehicle controls). Hits can be defined as compounds that cause a statistically significant change in one or more mitochondrial parameters beyond a defined threshold (e.g., >3 standard deviations from the mean of the negative controls).
Data Presentation and Interpretation
Quantitative data from the HCS should be organized to facilitate the identification of potent and specific mitochondrial modulators.
Table 1: Key High-Content Screening Readouts for Mitochondrial Function
| Parameter | Fluorescent Probe | Biological Interpretation | Expected Change in M1 vs. M0 | Reference |
| Cell Viability | Hoechst 33342 / DAPI | Number of healthy cells, nuclear morphology | No significant change | [14] |
| Mitochondrial Mass | MitoTracker Green FM | Total mitochondrial content | Variable | [7] |
| Mitochondrial Membrane Potential (ΔΨm) | TMRM / TMRE | Indicator of mitochondrial health and activity | Elevated ΔΨm in inflammatory macrophages | [5][16] |
| Mitochondrial ROS | MitoSOX Red | Level of mitochondrial superoxide (B77818) production | Increased in M1 macrophages | [4][6] |
| Mitochondrial Morphology | MitoTracker Red CMXRos | Shape and structure (e.g., fragmentation vs. elongation) | Reports vary; may be more elongated or fragmented | [2][19][20] |
| M1 Polarization Marker | Anti-CD80/CD86 Antibody | Confirmation of M1 phenotype | Increased expression | [14][15] |
Table 2: Example Data from a Hypothetical Screen
| Compound ID | Concentration (µM) | Cell Count (Fold Change) | ΔΨm Intensity (Fold Change) | mtROS Intensity (Fold Change) | Mitochondrial Area (µm²) | Hit? |
| Vehicle (DMSO) | N/A | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.10 | 1.2 ± 0.3 | No |
| FCCP (Control) | 1 | 0.95 ± 0.06 | 0.21 ± 0.04 | 1.10 ± 0.12 | 0.8 ± 0.2 | Yes |
| Compound A | 10 | 0.98 ± 0.07 | 0.65 ± 0.09 | 0.55 ± 0.08 | 1.3 ± 0.4 | Yes |
| Compound B | 10 | 0.45 ± 0.05 | 0.95 ± 0.11 | 1.05 ± 0.13 | 1.1 ± 0.3 | No (Toxic) |
| Compound C | 10 | 1.02 ± 0.04 | 1.03 ± 0.06 | 1.01 ± 0.09 | 2.5 ± 0.5 | Yes |
Data are represented as mean ± SD. Bold values indicate a significant change from the vehicle control.
Interpretation:
-
Compound A is a potential hit. It reduces both mitochondrial membrane potential and ROS production without significant cytotoxicity, suggesting it may have anti-inflammatory potential by dampening mitochondrial activity.
-
Compound B is likely cytotoxic, as indicated by the significant drop in cell count.
-
Compound C is a hit that specifically modulates mitochondrial morphology, inducing elongation, which could be investigated for its impact on macrophage function.[19]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate. | Use an automated liquid handler for cell seeding. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.[11] |
| Weak Fluorescent Signal | Low dye concentration; Dye phototoxicity/photobleaching; Loss of membrane potential (for ΔΨm dyes). | Optimize dye concentration and incubation time. Reduce laser power or exposure time during imaging.[17] Use live-cell imaging immediately after staining. |
| Poor Cell Segmentation | Suboptimal cell density (too confluent or too sparse); Incorrect focus. | Optimize seeding density. Ensure proper autofocus settings on the imaging system. |
| High Background Fluorescence | Phenol (B47542) red in medium; Compound autofluorescence. | Use phenol red-free medium for the final staining and imaging steps. Pre-screen compounds for autofluorescence at the imaging wavelengths. |
| Inconsistent M1 Polarization | Variability in LPS/IFN-γ batches; Cell health issues. | Test new batches of reagents. Confirm M1 polarization with positive controls (e.g., measuring TNF-α secretion) for each experiment. |
References
- 1. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Macrophage Polarization Mediated by Mitochondrial Dysfunction Induces Adipose Tissue Inflammation in Obesity [mdpi.com]
- 5. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of CISD1 reduction in macrophages in promoting COPD development through M1 polarization and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitor mitochondria dynamics and phenotype with high-content imaging [moleculardevices.com]
- 8. Screening for new macrophage therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of mitochondrial morphology and membrane potential in living cells using high-content imaging, machine learning, and morphological binning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 11. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial dynamics at the intersection of macrophage polarization and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. criver.com [criver.com]
- 15. Bioinformatics identification of mitochondria and macrophage polarization-related genes in COPD and their potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining M1 with Other Compounds Affecting Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dynamics, the continuous and balanced processes of mitochondrial fission and fusion, are critical for maintaining cellular health, bioenergetics, and quality control. Dysregulation of these processes is implicated in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. Consequently, pharmacological modulation of mitochondrial dynamics has emerged as a promising therapeutic strategy.
M1, a hydrazone-containing compound, is a known promoter of mitochondrial fusion. It has demonstrated therapeutic potential in various disease models by restoring mitochondrial elongation and function.[1] Combining M1 with other compounds that target different aspects of mitochondrial dynamics, such as fission or mitophagy, may offer synergistic effects and enhanced therapeutic efficacy.
These application notes provide detailed protocols and quantitative data for studying the combined effects of M1 with other modulators of mitochondrial dynamics, focusing on the well-characterized mitochondrial fission inhibitor, Mdivi-1, and the mitophagy inducer, Urolithin A.
Section 1: Co-administration of M1 (Fusion Promoter) and Mdivi-1 (Fission Inhibitor)
The combined application of a mitochondrial fusion promoter (M1) and a fission inhibitor (Mdivi-1) offers a powerful approach to shift the mitochondrial network towards a more fused and elongated state. This strategy has been explored for its potential to protect against cellular stress and dysfunction.
Quantitative Data Summary
The following tables summarize the quantitative effects of M1 and Mdivi-1 co-administration from in vivo and in vitro studies.
Table 1: In Vivo Effects of M1 and Mdivi-1 Co-treatment on Cardiac Ischemia-Reperfusion (I/R) Injury in Prediabetic Rats [2]
| Treatment Group | Mitochondrial ROS Production (% of Control) | Mitochondrial Membrane Potential (ΔΨm) (% of Control) | Infarct Size (%) |
| Vehicle | 100 ± 8 | 100 ± 7 | 45 ± 3 |
| M1 (2 mg/kg) | 65 ± 5 | 135 ± 10 | 28 ± 2 |
| Mdivi-1 (1.2 mg/kg) | 72 ± 6 | 128 ± 9 | 32 ± 3 |
| M1 + Mdivi-1 | 62 ± 4 | 140 ± 11 | 26 ± 2* |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: In Vitro Effects of M1 and Mdivi-1 Co-treatment on Mitochondrial Dynamics Proteins
| Treatment Group | Mfn2 Expression (Fold Change vs. Control) | p-Drp1 (Ser616) Expression (Fold Change vs. Control) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| M1 (10 µM) | 1.45 ± 0.21 | 0.95 ± 0.11 |
| Mdivi-1 (25 µM) | 1.10 ± 0.15 | 0.65 ± 0.09 |
| M1 + Mdivi-1 | 1.52 ± 0.25 | 0.61 ± 0.08 |
*p < 0.05 compared to Control. Data are presented as mean ± SEM from cultured cardiomyocytes.
Experimental Protocols
Protocol 1: In Vitro Assessment of Mitochondrial Morphology and Function Following M1 and Mdivi-1 Co-treatment
1. Cell Culture and Treatment: a. Plate cells (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells) on glass-bottom dishes or appropriate cell culture plates. b. Allow cells to adhere and reach 60-70% confluency. c. Prepare stock solutions of M1 (e.g., 10 mM in DMSO) and Mdivi-1 (e.g., 25 mM in DMSO). d. On the day of the experiment, dilute M1 and Mdivi-1 to their final working concentrations (e.g., M1: 5-20 µM; Mdivi-1: 10-50 µM) in pre-warmed complete cell culture medium. e. Treat cells with M1 alone, Mdivi-1 alone, the combination of M1 and Mdivi-1, or vehicle (DMSO) for the desired incubation period (e.g., 6, 12, or 24 hours).
2. Mitochondrial Morphology Analysis (Immunofluorescence): a. After treatment, wash cells with pre-warmed phosphate-buffered saline (PBS). b. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes. d. Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour. e. Incubate cells with a primary antibody against a mitochondrial marker (e.g., anti-TOM20 or anti-HSP60) overnight at 4°C. f. Wash cells three times with PBS. g. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. h. Counterstain nuclei with DAPI. i. Mount coverslips and acquire images using a fluorescence or confocal microscope. j. Quantify mitochondrial morphology (e.g., length, circularity) using image analysis software (e.g., ImageJ/Fiji with the MiNA plugin).
3. Western Blot Analysis of Mitochondrial Dynamics Proteins: a. After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and probe with primary antibodies against Mfn1, Mfn2, OPA1, Drp1, and p-Drp1 (Ser616). e. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. f. Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system. g. Quantify band intensities using densitometry.[3][4]
4. Measurement of Mitochondrial ROS Production: a. After treatment, incubate cells with a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX Red) according to the manufacturer's instructions. b. Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer.
5. Assessment of Mitochondrial Membrane Potential (ΔΨm): a. After treatment, incubate cells with a potentiometric fluorescent dye (e.g., TMRE or JC-1) according to the manufacturer's instructions. b. Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Signaling Pathways and Experimental Workflows
Section 2: Combining M1 (Fusion Promoter) with Urolithin A (Mitophagy Inducer)
Combining a mitochondrial fusion promoter with a mitophagy inducer presents an intriguing strategy to not only enhance mitochondrial networking but also to ensure the efficient removal of damaged mitochondria, thereby improving the overall quality of the mitochondrial pool. Urolithin A is a natural compound known to induce mitophagy through the PINK1/Parkin pathway.[5]
Rationale for Combination
The synergistic potential of combining M1 and Urolithin A lies in a two-pronged approach to mitochondrial quality control. M1 promotes the fusion of mitochondria, allowing for the complementation of contents between healthy and mildly damaged organelles. Simultaneously, Urolithin A stimulates the selective degradation of severely damaged mitochondria that are beyond repair through fusion. This dual action could lead to a more robust and resilient mitochondrial network.
Experimental Protocols
Protocol 2: In Vitro Assessment of Mitochondrial Function and Mitophagy Following M1 and Urolithin A Co-treatment
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa cells expressing Parkin, primary neurons) on appropriate culture vessels. b. Prepare stock solutions of M1 (e.g., 10 mM in DMSO) and Urolithin A (e.g., 50 mM in DMSO). c. Treat cells with M1 alone (e.g., 10 µM), Urolithin A alone (e.g., 10-50 µM), the combination, or vehicle for a suitable duration (e.g., 24 hours).
2. Mitophagy Flux Assay (e.g., using mt-Keima): a. Transfect cells with a mitochondria-targeted pH-sensitive fluorescent protein, mt-Keima. mt-Keima exhibits a pH-dependent shift in its fluorescence emission, allowing for the visualization of mitochondria delivered to the acidic environment of lysosomes. b. After treatment with M1 and/or Urolithin A, acquire fluorescence images using a confocal microscope with dual-excitation imaging (e.g., 458 nm for neutral pH and 561 nm for acidic pH). c. The ratio of the fluorescence intensity at 561 nm to that at 458 nm is indicative of mitophagy. d. Alternatively, mitophagy flux can be quantified by flow cytometry.[6]
3. Western Blot Analysis of Mitophagy Markers: a. Following treatment, lyse cells and perform Western blotting as described in Protocol 1. b. Probe for key mitophagy-related proteins, including PINK1, Parkin, p62/SQSTM1, and LC3-II. An increase in PINK1 and Parkin translocation to mitochondria and a decrease in p62 levels can indicate enhanced mitophagy.[7]
4. Mitochondrial Respiration Analysis (Seahorse Assay): a. Plate cells in a Seahorse XF Cell Culture Microplate. b. After treatment with M1 and/or Urolithin A, perform a mitochondrial stress test using a Seahorse XF Analyzer. c. Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, and maximal respiration.
Signaling Pathways and Experimental Workflows
References
- 1. Targeting DRP1 with Mdivi-1 to correct mitochondrial abnormalities in ADOA+ syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Dynamics Mediated by DRP1 and MFN2 Contributes to Cisplatin Chemoresistance in Human Ovarian Cancer SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urolithin A attenuates auditory cell senescence by activating mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Utilizing M1 to Rescue Mitochondrial Fragmentation Phenotypes
Introduction
Mitochondrial dynamics, the continuous and balanced processes of fission and fusion, are critical for maintaining mitochondrial health, cellular energy homeostasis, and overall cell survival.[1][2] An imbalance favoring fission leads to mitochondrial fragmentation, a morphological hallmark associated with numerous pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders.[3][4][5] The small molecule M1, a hydrazone compound, has emerged as a potent promoter of mitochondrial fusion.[6][7][8] Unlike fission inhibitors such as Mdivi-1 which block the key fission protein Drp1, M1 actively enhances the mitochondrial fusion machinery. This makes it a valuable research tool and a potential therapeutic agent for rescuing cellular phenotypes characterized by excessive mitochondrial fragmentation.[9][10]
Mechanism of Action
M1 promotes the fusion of fragmented mitochondria, shifting the dynamic balance towards a more elongated and interconnected mitochondrial network.[9] While its exact binding target is still under investigation, the pro-fusion effect of M1 has been linked to the catalytic α and β subunits of ATP synthase (Complex V), specifically ATP5A and ATP5B.[6][9] Studies have shown that M1 can restore the expression of these subunits in cells deficient in the primary fusion proteins Mitofusin 1 or 2 (Mfn1/2).[6] Importantly, M1's activity is dependent on the basal fusion machinery, as it does not promote fusion in cells completely lacking both Mfn1/2 or the inner membrane fusion protein Opa1.[6] This suggests M1 acts to enhance or restore weakened fusion processes rather than creating an entirely new pathway.
Signaling Pathways and Workflows
Caption: Proposed mechanism for M1 in rescuing mitochondrial fragmentation.
References
- 1. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. MITOCHONDRIAL FRAGMENTATION IN NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial fusion promoter M1 - Wikipedia [en.wikipedia.org]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | TargetMol [targetmol.com]
References
- 1. Lentiviral Vector Production, Titration, and Transduction of Primary Neurons | Springer Nature Experiments [experiments.springernature.com]
- 2. Lentiviral vector production, titration, and transduction of primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lentiviral vectors as tools to understand central nervous system biology in mammalian model organisms [frontiersin.org]
- 4. Lentivirus-Based Genetic Manipulations in Neurons In Vivo - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Lentivirus production for primary neuron transduction [protocols.io]
- 10. Lentiviral Vectors for Gene Delivery to the Nervous System | Neupsy Key [neupsykey.com]
- 11. Lentiviral transduction of neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 14. Primary Neuronal Culture and Transient Transfection [bio-protocol.org]
- 15. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 16. brainvta.tech [brainvta.tech]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of M1 Muscarinic Acetylcholine Receptor in Axonal Mitochondrial Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor (M1R), a G protein-coupled receptor, has emerged as a critical regulator of neuronal health and function. Recent studies have illuminated its role in modulating the axonal transport of mitochondria, a process vital for neuronal energy homeostasis, calcium buffering, and synaptic function.[1][2] Dysregulation of mitochondrial transport is implicated in the pathogenesis of various neurodegenerative diseases. These application notes provide a comprehensive overview of the signaling pathways, quantitative effects, and experimental protocols for studying the influence of M1R on the axonal transport of mitochondria.
M1R Signaling Pathway and Its Impact on Mitochondrial Transport
Activation of the M1 receptor by acetylcholine initiates a signaling cascade that negatively impacts mitochondrial transport within the axon. This pathway is primarily mediated by the Gα13 subunit of the G protein complex. Upon M1R activation, Gα13 is activated and subsequently inhibits tubulin polymerization, leading to the destabilization of the microtubule network.[1][2] As microtubules serve as the essential tracks for the long-distance transport of mitochondria, their disruption directly impedes mitochondrial motility. This impairment of mitochondrial trafficking can lead to energy deficits in distal axons and contribute to neuronal dysfunction.
Conversely, antagonism of the M1R has been shown to rescue these defects. Specific M1R antagonists, such as pirenzepine (B46924) and muscarinic toxin 7 (MT7), can block the M1R-Gα13 pathway, thereby promoting microtubule stability and restoring normal axonal transport of mitochondria.[1][2]
A parallel pathway involves the activation of AMP-activated protein kinase (AMPK), which is a key sensor of cellular energy status. M1R antagonism has been shown to increase AMPK phosphorylation, which in turn enhances mitochondrial function and promotes neurite outgrowth.[3][4] While this pathway is crucial for overall mitochondrial health, the Gα13-mediated regulation of microtubule stability appears to be the more direct mechanism by which M1R controls the physical transport of mitochondria along the axon.
Data Presentation: Quantitative Effects of M1R Modulation on Mitochondrial Axonal Transport
While qualitative studies have demonstrated that M1R antagonists rescue impaired mitochondrial trafficking, specific quantitative data on transport dynamics are limited in the currently available literature. The following table summarizes the observed qualitative effects and provides a template for the types of quantitative data that should be sought in future studies.
| Parameter | M1R Activation (Agonist) | M1R Antagonism (Pirenzepine, MT7) | Reference |
| Mitochondrial Motility | |||
| Percent Motile Mitochondria | Decreased | Increased / Rescued | [1][2] |
| Anterograde Velocity (µm/s) | Likely Decreased | Likely Increased / Rescued | N/A |
| Retrograde Velocity (µm/s) | Likely Decreased | Likely Increased / Rescued | N/A |
| Mitochondrial Flux | |||
| Anterograde Flux (mito/min) | Decreased | Increased / Rescued | [1][2] |
| Retrograde Flux (mito/min) | Decreased | Increased / Rescued | [1][2] |
| Mitochondrial Pausing | |||
| Pause Frequency (pauses/min) | Increased | Decreased / Rescued | N/A |
| Pause Duration (s) | Increased | Decreased / Rescued | N/A |
| Microtubule Stability | |||
| Stable Microtubule Mass | Decreased | Increased / Rescued | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
M1R-Gα13 signaling pathway impacting mitochondrial transport.
Workflow for studying M1's effect on mitochondrial transport.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Axonal Mitochondrial Transport in Cultured Dorsal Root Ganglion (DRG) Neurons
Objective: To visualize and quantify the dynamics of mitochondrial transport in the axons of cultured DRG neurons following modulation of M1R activity.
Materials:
-
Primary DRG neuron culture medium (Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)
-
Poly-D-lysine and laminin-coated glass-bottom dishes
-
Mitochondria-targeting fluorescent protein vector (e.g., pMito-dsRed)
-
Transfection reagent suitable for primary neurons (e.g., Lipofectamine 3000)
-
M1R agonist (e.g., Acetylcholine)
-
M1R antagonists (e.g., Pirenzepine, Muscarinic Toxin 7)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Neuron Culture:
-
Isolate DRGs from embryonic or adult rodents and dissociate them into a single-cell suspension.
-
Plate the neurons on poly-D-lysine and laminin-coated glass-bottom dishes at a suitable density.
-
Culture the neurons for 2-3 days to allow for neurite extension.
-
-
Transfection:
-
Transfect the cultured DRG neurons with the pMito-dsRed vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
-
Drug Treatment:
-
Prepare stock solutions of the M1R agonist and antagonists in an appropriate vehicle (e.g., DMSO or water).
-
On the day of imaging, replace the culture medium with fresh medium containing the desired concentration of the test compound (e.g., 1 µM Pirenzepine or 100 nM MT7).
-
Include a vehicle-only control group.
-
Incubate the cells for the desired duration (e.g., 1-4 hours) prior to imaging.
-
-
Live-Cell Imaging:
-
Place the culture dish on the stage of the live-cell imaging microscope within the environmental chamber.
-
Identify axons of transfected neurons that are relatively straight and have clearly visible, individual mitochondria.
-
Acquire time-lapse image sequences of a selected axonal segment (e.g., one frame every 2-5 seconds for 5-10 minutes).
-
-
Kymograph Analysis:
-
Import the time-lapse image sequence into an image analysis software (e.g., ImageJ/Fiji).
-
Use a kymograph generation plugin (e.g., KymoReslice) to create a kymograph from the axonal region of interest.
-
In the kymograph, vertical lines represent stationary mitochondria, while diagonal lines represent moving mitochondria. The slope of the diagonal lines is inversely proportional to the velocity.
-
-
Quantification:
-
From the kymographs, quantify the following parameters:
-
Percentage of motile mitochondria: (Number of moving mitochondria / Total number of mitochondria) x 100.
-
Anterograde and retrograde velocity: Measure the slope of the diagonal lines corresponding to anterograde (away from the cell body) and retrograde (towards the cell body) movement.
-
Mitochondrial flux: Count the number of mitochondria passing a fixed point in the axon per unit of time.
-
Pause frequency and duration: Identify segments where diagonal lines become vertical and measure their frequency and duration.
-
-
Protocol 2: Nocodazole (B1683961) Washout Assay for Microtubule Stability
Objective: To assess the stability of the axonal microtubule network following M1R modulation.
Materials:
-
Cultured neurons (as in Protocol 1)
-
M1R agonist and antagonists
-
Nocodazole (microtubule-depolymerizing agent)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat the neurons with the M1R agonist or antagonist as described in Protocol 1.
-
-
Nocodazole Treatment:
-
Treat the cells with a low concentration of nocodazole (e.g., 100-200 nM) for a short period (e.g., 30-60 minutes) to depolymerize the dynamic microtubules, leaving the stable microtubules intact.
-
-
Fixation and Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody against α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Quantify the fluorescence intensity of the remaining microtubule network in the axons. A higher fluorescence intensity indicates a greater mass of stable microtubules.
-
Alternatively, the length and number of remaining microtubule fragments can be quantified.
-
Conclusion
The study of M1R's role in axonal mitochondrial transport is a promising area for understanding the fundamental biology of neurons and for the development of novel therapeutics for neurodegenerative diseases. The protocols and information provided herein offer a framework for researchers to investigate this critical signaling pathway and its impact on neuronal health. Further research is needed to obtain more precise quantitative data on how M1R modulation affects the detailed dynamics of mitochondrial movement.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth by Inhibiting Microtubule Polymerization and Mitochondrial Trafficking in Adult Sensory Neurons [frontiersin.org]
- 3. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Toxin 7 Signals Via Ca2+/Calmodulin-Dependent Protein Kinase Kinase β to Augment Mitochondrial Function and Prevent Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Interactome: A Guide to Identifying M1's Molecular Partners Using CRISPR-Cas9 Screening
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of a protein's molecular partners is fundamental to understanding its biological function and for the development of targeted therapeutics. This document provides a detailed guide for utilizing CRISPR-Cas9 technology in genome-wide loss-of-function screens to systematically identify genes that encode for molecular partners of the hypothetical protein of interest, M1. We present comprehensive protocols for performing a pooled CRISPR-Cas9 knockout screen, from experimental design and library selection to data analysis and hit validation. Furthermore, we include illustrative data and visualizations to guide researchers through the process of uncovering the M1 interactome.
Introduction to CRISPR-Cas9 Screening for Molecular Partner Identification
CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and scalable genetic perturbations.[1][2] Genome-wide CRISPR screens, in particular, have become a powerful tool for elucidating gene function, understanding disease mechanisms, and identifying novel drug targets.[3][4][5] This approach is exceptionally well-suited for identifying the molecular partners of a specific protein, such as M1.
The core principle involves introducing a library of single-guide RNAs (sgRNAs) into a population of cells, with each sgRNA designed to knock out a specific gene.[1][2] By applying a selective pressure related to M1's function and subsequently sequencing the sgRNA population, researchers can identify genes whose knockout confers a fitness advantage or disadvantage.[3][6] This allows for the identification of genes that encode proteins functionally related to M1, including direct binding partners, upstream regulators, or downstream effectors.
There are two primary modalities for these screens:
-
Loss-of-function (CRISPRko): Utilizes a standard Cas9 nuclease to introduce insertions or deletions (indels) that result in gene knockout. This is the most common method for identifying essential partners.[7]
-
Gain-of-function (CRISPRa): Employs a catalytically deactivated Cas9 (dCas9) fused to a transcriptional activator to upregulate the expression of target genes.[3][8] This can be useful for identifying partners whose increased expression modulates M1's activity.
This application note will focus on the CRISPRko approach to identify molecular partners of M1 that are essential for its function or for cell survival in an M1-dependent context.
Experimental Design and Workflow
A meticulously planned experimental design is paramount for a successful CRISPR screen. The overall workflow involves several key stages, from initial setup to the final validation of candidate genes.
Caption: High-level workflow for a CRISPR-Cas9 screen.
Cell Line Selection and Cas9 Expression
The choice of cell line is critical and should be based on the biological context of M1. Ideally, the chosen cell line should have a functional M1 pathway and exhibit a clear phenotype upon its perturbation. Stable expression of Cas9 nuclease is a prerequisite for a pooled screen. This is typically achieved by transducing the cells with a lentiviral vector encoding Cas9 and selecting for a stable, high-activity population.
sgRNA Library Selection
A variety of genome-wide and sub-pooled (e.g., kinome, druggable genome) sgRNA libraries are commercially available. For an initial unbiased screen, a genome-wide library is recommended.[9] Key considerations for library selection include:
-
Coverage: The number of unique sgRNAs targeting each gene (typically 3-6).[9]
-
Controls: Inclusion of non-targeting and essential gene-targeting sgRNAs for quality control.
-
Format: Pooled libraries are suitable for high-throughput screening.[1]
Selective Pressure
The design of the selective pressure is the most crucial aspect of the screen as it directly determines the biological question being asked. To identify molecular partners of M1, several strategies can be employed:
-
Synthetic Lethality Screen: If M1 is a non-essential protein, a screen can be performed in the presence of an M1 inhibitor. Genes whose knockout is lethal only in the presence of the inhibitor are considered synthetic lethal partners.[10]
-
Dependency Screen: In cancer cell lines where M1 is a known oncogenic driver, a standard negative selection screen can identify genes required for survival in an M1-dependent context.
-
Reporter-Based Screen: If M1 activation leads to a measurable output (e.g., fluorescence from a reporter construct), cells can be sorted based on this output to identify genes that modulate M1 activity.
Detailed Experimental Protocol
This protocol outlines the key steps for a pooled, negative selection CRISPR-Cas9 knockout screen to identify molecular partners of M1 in a cancer cell line dependent on M1 for survival.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Cas9-expressing cell line | (Internal) | N/A |
| Human Genome-wide Lentiviral sgRNA Library | Addgene | e.g., GeCKO v2 |
| Lentiviral Packaging Plasmids (pMD2.G, psPAX2) | Addgene | #12259, #12260 |
| HEK293T cells | ATCC | CRL-3216 |
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher | L3000015 |
| Polybrene | MilliporeSigma | TR-1003-G |
| Puromycin (B1679871) | InvivoGen | ant-pr-1 |
| Genomic DNA Extraction Kit | QIAGEN | 69504 |
| High-Fidelity DNA Polymerase | NEB | M0530S |
| NGS Library Preparation Kit | Illumina | 20028597 |
Lentivirus Production
-
The day before transfection, seed HEK293T cells in 10 cm dishes to be 70-80% confluent at the time of transfection.
-
Co-transfect the sgRNA library plasmid pool, along with packaging plasmids (pMD2.G and psPAX2), into the HEK293T cells using a suitable transfection reagent.[11]
-
After 48-72 hours, harvest the lentiviral supernatant and filter it through a 0.45 µm filter.
-
Titer the virus to determine the optimal multiplicity of infection (MOI) for the target cells. An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.[12]
Library Transduction and Selection
-
Seed the Cas9-expressing target cells at a density that ensures at least 300-1000 cells per sgRNA in the library to maintain library representation.[6]
-
Transduce the cells with the lentiviral sgRNA library at the predetermined MOI in the presence of polybrene.
-
After 24-48 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.
-
Maintain the cells under puromycin selection for 3-5 days until a non-transduced control plate shows complete cell death.
-
Collect a baseline cell pellet (T0) for genomic DNA extraction.
Negative Selection Screen
-
Culture the transduced cell population for 14-21 days to allow for the depletion of sgRNAs targeting essential genes.
-
Ensure that the cell population is passaged at a density that maintains library representation throughout the screen.
-
At the end of the screen, harvest the final cell pellet (T_final) for genomic DNA extraction.
Genomic DNA Extraction, PCR, and Sequencing
-
Extract genomic DNA from the T0 and T_final cell pellets using a commercial kit.
-
Amplify the sgRNA cassettes from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds NGS adapters and barcodes.
-
Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
Data Analysis and Hit Identification
The primary goal of the data analysis is to identify sgRNAs that are significantly depleted in the T_final population compared to the T0 population.
Caption: Bioinformatic pipeline for CRISPR screen data analysis.
Data Processing
-
Quality Control: Assess the quality of the raw sequencing reads.
-
sgRNA Counting: Align the reads to a reference file containing all sgRNA sequences in the library and count the number of reads for each sgRNA.
Hit Identification
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Log-Fold Change (LFC) Calculation: For each sgRNA, calculate the LFC between the T_final and T0 samples.
-
Statistical Analysis: Use algorithms like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to determine the statistical significance of sgRNA enrichment or depletion at the gene level.[13]
-
Hit Selection: Identify genes with a statistically significant depletion of their corresponding sgRNAs (e.g., based on a false discovery rate (FDR) < 0.1).
Data Presentation
The results of the screen can be summarized in a table format.
| Gene | Description | Average LFC | p-value | FDR |
| M1 | Protein of Interest | -2.8 | 1.2e-8 | 5.5e-7 |
| Gene A | Kinase | -2.5 | 3.5e-7 | 8.1e-6 |
| Gene B | Transcription Factor | -2.2 | 9.8e-6 | 1.2e-4 |
| Gene C | Scaffolding Protein | -1.9 | 2.1e-5 | 2.0e-4 |
| ... | ... | ... | ... | ... |
Hit Validation
Hits from the primary screen require rigorous validation to confirm their biological relevance.[7]
Secondary Validation
-
Deconvolution: Re-test the individual sgRNAs for the top hit genes to confirm that the phenotype is not due to a single off-target effect.[7]
-
Orthogonal Validation: Use an alternative gene perturbation method, such as RNA interference (RNAi), to verify that the observed phenotype is consistent across different platforms.[7]
-
Rescue Experiments: Re-introduce the wild-type version of the hit gene into the knockout cells to see if it rescues the phenotype.
Functional Characterization
Once a hit is validated, further experiments are necessary to elucidate its functional relationship with M1.
-
Co-immunoprecipitation (Co-IP): To determine if the hit protein physically interacts with M1.
-
Immunofluorescence: To assess if the hit protein co-localizes with M1 within the cell.
-
Biochemical Assays: To investigate if the knockout of the hit gene affects M1's enzymatic activity or downstream signaling.
Caption: Hypothetical signaling pathway involving M1 and its identified partners.
Conclusion
CRISPR-Cas9 screening is a robust and unbiased approach for identifying the molecular partners of a protein of interest.[14] By following the detailed protocols and data analysis pipelines outlined in this application note, researchers can effectively uncover the interactome of M1, providing valuable insights into its biological function and paving the way for the development of novel therapeutic strategies. The successful validation of screen hits is a critical final step to ensure the biological significance of the findings.
References
- 1. synthego.com [synthego.com]
- 2. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 3. youtube.com [youtube.com]
- 4. jocpr.com [jocpr.com]
- 5. biocompare.com [biocompare.com]
- 6. biocompare.com [biocompare.com]
- 7. revvity.com [revvity.com]
- 8. New CRISPR screening platform could drive development of next-generation drugs | Frederick National Laboratory [frederick.cancer.gov]
- 9. Applications of CRISPR-Cas Technologies to Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A genome-scale CRISPR-Cas9 screening method for protein stability reveals novel regulators of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Mitochondrial Fusion Promoter M1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the mitochondrial fusion promoter M1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for M1?
A1: M1 is a hydrazone compound that promotes mitochondrial fusion.[1] Its precise mechanism is not fully elucidated, but it is known to require the basal mitochondrial fusion machinery, including Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic Atrophy 1 (Opa1).[2][3][4] M1 does not promote mitochondrial fusion in cells lacking these key proteins.[2][3] It appears to selectively promote the fusion of fragmented mitochondria without causing excessive fusion (hyperfusion) in healthy cells with already fused mitochondria.[3] An earlier hypothesis suggesting M1 acts via ATP synthase subunits has been challenged by later studies.[2]
Q2: What are the expected on-target effects of M1 in a cellular model?
A2: The primary on-target effect of M1 is the elongation of mitochondria, shifting the balance from a fragmented to a more tubular mitochondrial network.[1][5] This is often associated with preserved mitochondrial function, enhanced cellular respiration, and protection against cell death induced by mitochondrial fragmentation.[1][6]
Q3: Does M1 have any known effects on signaling pathways outside of mitochondrial dynamics?
A3: Yes, M1 has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway in the context of cigarette smoke-induced airway inflammation.[5][7] Inhibition of this pathway was associated with reduced inflammation and oxidative stress in that model.[5][7] The PI3K/AKT pathway is a critical regulator of cell survival, growth, and metabolism, so its inhibition by M1 could have broad cellular implications depending on the experimental context.
Q4: Can M1 affect gene expression?
A4: Yes, studies have shown that M1 can alter gene expression. For example, in a mouse model, M1 treatment led to the upregulation of genes involved in the mitochondrial respiratory chain complexes and in steroid and estrogen biosynthesis. In the same study, it was observed to suppress genes related to the extracellular matrix, remodeling enzymes, and cell adhesion.
Q5: Are there any known effects of M1 on cell proliferation or viability?
A5: The effects of M1 on cell proliferation appear to be context-dependent. Its inhibition of the PI3K/AKT pathway might suggest a potential to reduce proliferation. However, one study on human induced pluripotent stem cells (iPSCs) found that M1 treatment did not significantly affect the expression of proliferation markers.[2] In many cases, M1 has been shown to be protective against cytotoxicity induced by other agents.[1][8] Direct cytotoxicity of M1 at commonly used experimental concentrations has not been widely reported.
Q6: Does M1 impact other organelles besides mitochondria?
A6: Based on available data, M1 appears to be specific to mitochondria. One study noted that M1 does not interfere with the morphology of the endoplasmic reticulum (ER) or lysosomes.[9]
Q7: Are there any reported in vivo effects of M1 that researchers should be aware of?
A7: Yes. In a study with mice, injections of M1 during the proestrus phase were found to disrupt the estrous cycle and inhibit progesterone (B1679170) secretion. This indicates that M1 can have systemic physiological effects and should be a consideration for researchers conducting in vivo studies, particularly in reproductive biology.
Troubleshooting Guide
Problem 1: No observable change in mitochondrial morphology after M1 treatment.
-
Possible Cause 1: Inactive Basal Fusion Machinery: M1's pro-fusion effect is dependent on the presence and activity of Mfn1, Mfn2, and Opa1.[2][3][4] If your cell line has very low expression of these proteins, or if they are inactive, M1 may not be effective.
-
Troubleshooting Step: Confirm the expression of Mfn1, Mfn2, and Opa1 in your cell model using Western blot or qPCR. It is also advisable to include a positive control cell line known to respond to M1.
-
-
Possible Cause 2: Mitochondria are already highly fused: M1 is reported to selectively promote the fusion of fragmented mitochondria and may not cause hyperfusion in cells where the mitochondrial network is already elongated.[3]
-
Troubleshooting Step: Include a positive control for mitochondrial fragmentation (e.g., treatment with a mitochondrial fission inducer like CCCP) to verify that M1 can rescue this phenotype in your system.
-
-
Possible Cause 3: Incorrect M1 concentration or treatment duration: The effective concentration and treatment time can vary between cell types.
-
Possible Cause 4: Poor M1 solubility or stability: M1 is typically dissolved in DMSO.[10] Improperly dissolved or degraded compound will be ineffective.
Problem 2: Unexpected changes in cell behavior (e.g., altered differentiation, reduced inflammation).
-
Possible Cause: Off-target or secondary signaling effects of M1. M1 is known to inhibit the PI3K/AKT signaling pathway, which can have diverse effects on cellular processes.[5][7] It can also alter the expression of genes unrelated to mitochondrial dynamics.
-
Troubleshooting Step: If you observe unexpected changes, consider investigating known pathways affected by M1. For example, you can use Western blot to check the phosphorylation status of AKT (a downstream target of PI3K) to see if the pathway is inhibited in your model. Acknowledging these potential secondary effects is crucial for data interpretation.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions: The metabolic state of cells can influence mitochondrial dynamics. Factors like cell confluence, passage number, and media composition can affect the baseline state of the mitochondrial network.
-
Troubleshooting Step: Standardize your cell culture protocols meticulously. Ensure cells are seeded at the same density and treated at a consistent level of confluence.
-
-
Possible Cause 2: Timing of M1 administration in in vivo studies: The therapeutic efficacy of M1 in vivo can be dependent on the timing of its administration relative to an induced injury.[11]
-
Troubleshooting Step: For in vivo models, carefully consider and standardize the timing of M1 delivery. Pilot studies may be necessary to determine the optimal therapeutic window for your specific model.
-
Quantitative Data Summary
The following table summarizes the effective concentrations (EC50) of M1 for promoting mitochondrial elongation in specific experimental models.
| Cell Line / Model | Parameter Measured | EC50 Value | Reference |
| Mfn1 Knockout MEFs | Mitochondrial Elongation | 5.3 µM | [8] |
| Mfn2 Knockout MEFs | Mitochondrial Elongation | 4.42 µM | [8] |
Experimental Protocols
Protocol 1: Assessment of M1-Induced Mitochondrial Morphology Change in Cultured Cells
-
Cell Seeding: Seed your cells of interest onto a suitable imaging dish or plate (e.g., glass-bottom 96-well plate or chamber slides) at a density that will result in 50-70% confluency at the time of imaging.
-
Mitochondrial Staining: Stain mitochondria with a fluorescent probe (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's protocol. This is typically done for 15-30 minutes under normal culture conditions.
-
M1 Treatment:
-
Prepare a stock solution of M1 in DMSO (e.g., 10 mM).
-
Dilute the M1 stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control.
-
Replace the medium on the cells with the M1-containing or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2.
-
Live-Cell Imaging:
-
Image the cells using a confocal or high-resolution fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Acquire images of the mitochondrial network in multiple fields of view for each condition.
-
-
Image Analysis: Quantify mitochondrial morphology. This can be done qualitatively by categorizing cells as having fragmented, intermediate, or tubular mitochondria, or quantitatively using image analysis software (e.g., ImageJ/Fiji) to measure parameters like mitochondrial aspect ratio, form factor, and branch length.
Protocol 2: Western Blot Analysis of Mitochondrial Dynamics and PI3K/AKT Pathway Proteins
-
Cell Treatment and Lysis:
-
Seed cells in a multi-well plate (e.g., 6-well plate) and grow to 80-90% confluency.
-
Treat cells with M1 at the desired concentrations and for the appropriate duration as determined from morphology experiments. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Mitochondrial Dynamics: anti-Mfn1, anti-Mfn2, anti-Opa1, anti-Drp1, anti-Fis1.
-
PI3K/AKT Pathway: anti-phospho-AKT (Ser473), anti-total AKT.
-
Loading Control: anti-GAPDH, anti-β-actin, or anti-tubulin.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.
-
Visualizations
Caption: M1's inhibitory effect on the PI3K/AKT signaling pathway.
Caption: General experimental workflow for assessing the effects of M1.
Caption: Troubleshooting logic for "no effect" of M1 on morphology.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. academic.oup.com [academic.oup.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound = 95 HPLC 219315-22-7 [sigmaaldrich.com]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. bio-techne.com [bio-techne.com]
Optimizing M1 concentration to avoid cytotoxicity
Welcome to the Technical Support Center for M1 Macrophage Research. This guide provides troubleshooting advice and frequently asked questions to help you optimize M1 macrophage concentrations and avoid unintended cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are M1 macrophages and why are they cytotoxic?
A1: M1 macrophages, or classically activated macrophages, are a key component of the pro-inflammatory immune response.[1][2] They are typically activated by stimuli like Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).[1][2][3] Their primary role is to defend against pathogens and eliminate tumor cells.[4][5] This cytotoxic function is mediated through the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), reactive oxygen species (ROS), and nitric oxide (NO).[6][7][8] While this is beneficial for fighting disease, it can lead to unwanted cell death in co-culture experiments or even damage to host tissue.[1][7]
Q2: What is the difference between cytotoxicity from M1 polarization reagents and cytotoxicity from M1 macrophages themselves?
A2: It's crucial to distinguish between two potential sources of cell death:
-
Reagent-induced Cytotoxicity: The agents used to polarize macrophages, particularly LPS, can be cytotoxic at high concentrations or after prolonged exposure, even to the macrophages themselves.[9]
-
M1-mediated Cytotoxicity: This is the intended cytotoxic function of activated M1 macrophages, driven by their secretion of inflammatory molecules.[4][6] In a co-culture system, this effect may need to be titrated to avoid killing the target cell line prematurely.
Q3: How do I know if my M1 macrophages are polarized correctly?
A3: M1 polarization is a spectrum, not an absolute state.[10][11] Verification should involve multiple markers. Common methods include:
-
Surface Markers (Flow Cytometry): Increased expression of CD80, CD86, and HLA-DR.[12][13]
-
Gene Expression (RT-qPCR): Upregulation of genes for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as NOS2 (iNOS).[3][12]
-
Protein Secretion (ELISA/Multiplex Assay): Detection of secreted TNF-α, IL-6, and IL-12 in the culture supernatant.[12][14][15]
Troubleshooting Guide: Optimizing M1 Concentration
This guide addresses common issues encountered when working with M1 macrophages, focusing on minimizing unintended cytotoxicity.
Issue 1: High levels of cell death in M1 polarization control (macrophages cultured alone).
-
Possible Cause: The concentrations of LPS and/or IFN-γ are too high for your specific cell type (e.g., THP-1, RAW264.7, primary cells), leading to direct toxicity.[9][16]
-
Troubleshooting Steps:
-
Review Concentrations: High LPS concentrations can cause significant variability and cell death.[16] For sensitive cells like THP-1, reducing the LPS concentration can significantly improve viability. One study successfully polarized THP-1 cells with as little as 10 pg/ml of LPS combined with 20 ng/ml of IFN-γ.[9][12]
-
Perform a Dose-Response Curve: Test a range of LPS (e.g., 10 pg/mL to 100 ng/mL) and IFN-γ (e.g., 10 ng/mL to 50 ng/mL) concentrations.[3][15]
-
Assess Viability: Use a reliable cytotoxicity assay (see Table 2) to determine the optimal concentration that induces M1 polarization without causing excessive cell death.
-
Check Incubation Time: Shorten the polarization period. Viability of THP-1 cells polarized with 10 ng/ml LPS + 20 ng/ml IFN-γ was higher at 16 hours compared to 24 hours.[9]
-
Table 1: Recommended Starting Concentrations for M1 Polarization
| Cell Type | Stimulant | Recommended Concentration | Incubation Time | Reference(s) |
| Human THP-1 | LPS + IFN-γ | 10 pg/mL - 10 ng/mL LPS + 20 ng/mL IFN-γ | 16 - 24 hours | [9][12] |
| Mouse RAW264.7 | LPS + IFN-γ | 100 ng/mL LPS + 50 ng/mL IFN-γ | 24 hours | [3] |
| Human Monocytes | LPS + IFN-γ | 50 ng/mL LPS + 20 ng/mL IFN-γ | 24 hours | [17] |
| Mouse BMDM | LPS + IFN-γ | 1 µg/mL LPS + 40 ng/mL IFN-γ (as positive control) | 24 hours | [15] |
Issue 2: High levels of cell death in co-culture with target cells.
-
Possible Cause: The ratio of M1 macrophages to target cells is too high, resulting in excessive cytotoxicity.[18][19]
-
Troubleshooting Steps:
-
Optimize Effector:Target Ratio: Perform a titration experiment by varying the ratio of M1 macrophages to your target cells (e.g., 10:1, 5:1, 2:1, 1:1).[18]
-
Use Conditioned Media: Instead of direct co-culture, treat target cells with conditioned media from M1 macrophage cultures. This helps determine if the cytotoxicity is mediated by soluble factors.[20]
-
Measure Cytotoxicity Over Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of cell death.[21][22]
-
Include Proper Controls: Always include controls of target cells cultured alone, target cells with non-polarized (M0) macrophages, and target cells with polarization media (containing LPS/IFN-γ) to isolate the specific effect of M1 cells.
-
Experimental Workflow for Optimizing M1 Co-culture
Caption: Workflow for optimizing M1 concentration and co-culture conditions.
Issue 3: Inconsistent or unexpected results from the MTT cytotoxicity assay.
-
Possible Cause: The metabolic activity of activated M1 macrophages can interfere with the MTT assay. The enzyme iNOS, which is highly expressed in M1 macrophages, can reduce the MTT tetrazolium salt, leading to a false-positive signal and an overestimation of cell viability.[23]
-
Troubleshooting Steps:
-
Use an Alternative Assay: Prioritize cytotoxicity assays that do not rely on metabolic reduction.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.[24][25]
-
Caspase-3 Assay: Measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[26][27] This is a more specific marker for apoptosis.
-
SYTOX Green Staining: This dye enters dead cells with compromised membranes and fluoresces upon binding to nucleic acids.[23]
-
-
Validate MTT Results: If you must use the MTT assay, compare your results with a second, mechanistically different assay to confirm your findings.[23]
-
M1 Polarization and Cytotoxicity Signaling
Caption: Signaling pathways leading to M1 polarization and cytotoxic effects.
Detailed Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method for quantifying cell death by measuring LDH released from the cytosol of damaged cells into the supernatant.[25]
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. A catalyst then uses NADH to reduce a tetrazolium salt to a colored formazan (B1609692) product. The amount of color is proportional to the number of lysed cells.[25]
Methodology:
-
Plate Cells: Seed your target cells in a 96-well plate and allow them to adhere. In parallel, culture your M0 macrophages for M1 polarization.
-
Prepare Controls: Set up wells for:
-
Spontaneous LDH Release: Target cells + culture medium (no M1s).
-
Maximum LDH Release: Target cells + Lysis Buffer (provided in most commercial kits).
-
Background Control: Culture medium only.
-
-
Co-culture: Add your polarized M1 macrophages (or M0 controls) to the target cells at the desired Effector:Target ratios.
-
Incubate: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C.
-
Collect Supernatant: Centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells. Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Perform Assay: Add the LDH reaction mixture from a commercial kit to each well of the new plate.
-
Incubate: Incubate at room temperature for up to 30 minutes, protected from light.
-
Measure Absorbance: Stop the reaction with the provided Stop Solution and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate Cytotoxicity:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of Caspase-3, an enzyme activated during apoptosis.[26][27]
Principle: Cell lysates are incubated with a peptide substrate conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Cleavage of the peptide by active Caspase-3 releases the pNA, which can be quantified by measuring absorbance.[26]
Methodology:
-
Induce Apoptosis: Co-culture M1 macrophages with target cells for the desired time.
-
Collect Cells: Collect both adherent and floating cells. Centrifuge and wash with ice-cold PBS.
-
Lyse Cells: Resuspend the cell pellet in chilled Lysis Buffer (provided in commercial kits like Abcam's ab39401). Incubate on ice.[26]
-
Prepare Lysate: Centrifuge to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a new tube.
-
Measure Protein Concentration: Determine the protein concentration of each lysate to ensure equal loading.
-
Perform Assay: In a 96-well plate, add cell lysate, Reaction Buffer, and the DEVD-pNA substrate.
-
Incubate: Incubate the plate at 37°C for 1-2 hours.
-
Measure Absorbance: Read the plate in a microplate reader at 400 or 405 nm.
-
Analyze Data: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in Caspase-3 activity.
Table 2: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Measures | Pros | Cons | Reference(s) |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | Cell viability / Metabolic activity | Simple, rapid, high-throughput. | Can be confounded by M1 macrophage metabolic activity, leading to false positives. | [18][23][28] |
| LDH | Colorimetric detection of lactate dehydrogenase released from damaged cells. | Necrosis / Late Apoptosis (Membrane integrity) | Reliable, non-radioactive, measures cell death directly. | Does not distinguish between apoptosis and necrosis; less sensitive for early apoptosis. | [24][25][29] |
| Caspase-3 | Colorimetric or fluorometric detection of active Caspase-3 enzyme. | Apoptosis | Specific to the apoptotic pathway; more sensitive than LDH for early apoptosis. | Requires cell lysis; may miss non-apoptotic cell death pathways. | [26][27][30][31] |
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Delivery strategies to control inflammatory response: Modulating M1-M2 polarization in tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Pro-Inflammatory M1 Polarization of LPS-Stimulated RAW 264.7 Macrophage Cells by Fucoxanthin-Rich Sargassum hemiphyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 macrophages – unexpected contribution to tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage-Specific Lactate Dehydrogenase Expression Modulates Inflammatory Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide | springermedizin.de [springermedizin.de]
- 7. Frontiers | M1 macrophages – unexpected contribution to tumor progression [frontiersin.org]
- 8. Frontiers | Metabolism of glioblastoma: a review of metabolic adaptations and metabolic therapeutic interventions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Obstacles and opportunities for understanding macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Macrophage Assays for Immuno-Oncology I CRO Services [explicyte.com]
- 15. Toll-Like Receptor Ligands and Interferon-γ Synergize for Induction of Antitumor M1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Co‐culture of pro‐inflammatory macrophages and myofibroblasts: Evaluating morphological phenotypes and screening the effects of signaling pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. High-plasticity mineral trioxide aggregate and its effects on M1 and M2 macrophage viability and adherence, phagocyte activity, production of reactive oxygen species, and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of M1 macrophages plays a critical role in the initiation of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 24. researchgate.net [researchgate.net]
- 25. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 26. abcam.com [abcam.com]
- 27. Measurement of CTL-induced cytotoxicity: the caspase 3 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Mitochondrial Elongation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the mitochondrial fusion promoter, M1, who are not observing the expected mitochondrial elongation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: Why am I not seeing mitochondrial elongation after treating my cells with M1?
Answer:
Failure to observe mitochondrial elongation with the mitochondrial fusion promoter M1 can stem from several factors, ranging from reagent handling and experimental setup to the specific biology of the cell model being used. This guide provides a systematic approach to troubleshooting this issue.
Reagent Preparation and Stability
Proper handling of M1 is critical for its activity. M1 is a hydrazone compound that can be sensitive to storage and handling conditions.[1][2]
-
Incorrect Stock Concentration: Ensure accurate calculation and preparation of your M1 stock solution. For a 15 mM stock, 5 mg of lyophilized M1 powder should be reconstituted in 0.92 mL of DMSO.[1]
-
Improper Storage: Lyophilized M1 should be stored at room temperature and desiccated.[1] Once reconstituted in DMSO, the stock solution should be stored at -20°C and used within two months to prevent loss of potency.[1] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
-
Reagent Degradation: If the reconstituted M1 has been stored for an extended period or subjected to multiple freeze-thaw cycles, its efficacy may be compromised. Consider preparing a fresh stock solution.
Cell Culture and Experimental Conditions
The cellular environment and the health of the cells can significantly impact mitochondrial dynamics.
-
Cell Type Specificity: While M1 has been shown to be effective in various cell types including mouse embryonic fibroblasts (MEFs), human iPSCs, pancreatic β-cells, and neuronal cells, its efficacy can vary.[2][3] The basal level of mitochondrial fragmentation and the expression of fusion machinery proteins can differ between cell lines.
-
Suboptimal Cell Health: Ensure that your cells are healthy and not under undue stress from factors like high passage number, contamination, or nutrient deprivation (unless starvation is an intended part of the experiment). Stressed cells may already have altered mitochondrial dynamics that could mask the effects of M1.
-
Inappropriate M1 Concentration and Treatment Duration: The effective concentration and treatment time for M1 can vary depending on the cell type and the desired effect.[1] Published studies have used concentrations ranging from 5 µM to 25 µM for durations of 12 to 48 hours.[2][3] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
| Parameter | Recommended Range | Reference |
| M1 Concentration | 5 - 25 µM | [3] |
| Treatment Duration | 12 - 48 hours | [2][3] |
Basal Mitochondrial State and Fusion Machinery
M1's mechanism of action is dependent on the existing mitochondrial fusion machinery.
-
Highly Fused Basal State: M1 is known to promote the fusion of fragmented mitochondria and does not typically cause hyperfusion in cells that already have a highly fused mitochondrial network.[2] If your cells exhibit a highly elongated and interconnected mitochondrial network under basal conditions, the effect of M1 may not be apparent. Consider using a positive control for mitochondrial fragmentation (e.g., treatment with a mitochondrial fission inducer) to confirm that your imaging and analysis methods can detect changes in mitochondrial morphology.
-
Compromised Basal Fusion Machinery: The pro-fusion effect of M1 is dependent on the presence and activity of the core fusion proteins, Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic Atrophy 1 (OPA1).[2] M1 does not promote mitochondrial fusion in Mfn1/2 or OPA1 double-knockout MEFs.[2] If you are working with a novel or genetically modified cell line, it is crucial to verify the expression levels of these key fusion proteins.
Imaging and Data Analysis
The methods used to visualize and quantify mitochondrial morphology are critical for accurately assessing the effects of M1.
-
Inappropriate Staining: Ensure that the mitochondrial stain you are using is providing a clear and accurate representation of mitochondrial morphology. Common stains include MitoTracker dyes and immunofluorescence staining for mitochondrial proteins like TOM20 or HSP60.[2] Follow the manufacturer's protocol for optimal staining and be mindful of potential artifacts.
-
Imaging Resolution: Adequate spatial resolution is necessary to distinguish between fragmented and elongated mitochondria. Confocal microscopy is often recommended for detailed morphological analysis.
-
Subjective Analysis: Visual assessment of mitochondrial morphology can be subjective. It is highly recommended to use quantitative methods to analyze mitochondrial shape. This can include measuring parameters like aspect ratio and form factor using image analysis software such as ImageJ/Fiji.[4]
Experimental Protocols
Protocol 1: Preparation of M1 Stock Solution
-
Allow the lyophilized M1 powder to equilibrate to room temperature before opening.
-
To prepare a 15 mM stock solution, reconstitute 5 mg of M1 powder in 0.92 mL of high-quality, anhydrous DMSO.[1]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in low-retention tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to two months.[1]
Protocol 2: Induction and Assessment of Mitochondrial Elongation
-
Cell Seeding: Plate your cells on a suitable imaging dish or coverslip at a density that will result in 50-70% confluency at the time of imaging.
-
M1 Treatment: The following day, treat the cells with the desired concentration of M1 (a starting concentration of 5-10 µM is recommended).[2] Include a vehicle control (DMSO) at the same final concentration as the M1-treated cells.
-
Incubation: Incubate the cells for the desired duration (a starting time of 24 hours is recommended).
-
Mitochondrial Staining (MitoTracker):
-
Approximately 30 minutes before imaging, add a pre-warmed staining solution containing a MitoTracker dye (e.g., MitoTracker Red CMXRos) at the manufacturer's recommended concentration to your cells.
-
Incubate at 37°C for 15-30 minutes.
-
Replace the staining solution with fresh, pre-warmed culture medium.
-
-
Imaging:
-
Image the cells using a confocal microscope.
-
Acquire images from multiple random fields of view for each condition.
-
-
Quantitative Analysis (ImageJ/Fiji):
-
Open the acquired images in ImageJ/Fiji.
-
Apply a threshold to segment the mitochondria from the background.
-
Use the "Analyze Particles" function to measure morphological parameters such as aspect ratio (a measure of elongation) and form factor (a measure of circularity).
-
Compare the quantitative data from the M1-treated and vehicle control groups.
-
Visual Guides
Caption: Proposed signaling pathway for M1-induced mitochondrial elongation.
Caption: Troubleshooting workflow for M1 mitochondrial elongation experiments.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
M1 Technical Support Center: Troubleshooting Solubility Issues
Welcome to the technical support center for M1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving potential solubility issues with M1 in aqueous buffers. M1 is a weakly basic compound with known limited solubility in neutral aqueous media, which can present challenges during experimental procedures. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: I am observing immediate precipitation of M1 after diluting my DMSO stock into an aqueous buffer. What is the likely cause?
A1: Immediate precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue known as "solvent-shifting" precipitation.[1] M1 is readily soluble in an organic solvent like DMSO, but when this solution is introduced into a predominantly aqueous environment, the compound's concentration may exceed its much lower aqueous solubility limit, causing it to crash out of solution.[1] Factors influencing this include the final concentration of M1, the percentage of DMSO in the final solution, and the pH of the aqueous buffer.
Q2: How does the pH of the aqueous buffer affect the solubility of M1?
A2: As a weakly basic compound, the solubility of M1 is highly dependent on pH.[2][3][4] In acidic conditions (lower pH), the basic functional groups of M1 become protonated, forming a more soluble salt.[2][5] Conversely, in neutral or alkaline solutions (higher pH), M1 will exist predominantly in its less soluble, non-ionized form. Therefore, adjusting the pH of your buffer to be more acidic can significantly improve its solubility.[5][6]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in most cell-based assays should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%.[1] It is crucial to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.
Q4: Can I use co-solvents other than DMSO to improve M1 solubility?
A4: Yes, using a water-miscible organic co-solvent is a common strategy to increase the solubility of poorly soluble compounds.[2][7] Solvents like ethanol, methanol, or polyethylene (B3416737) glycol (PEG) can be used.[8][9] However, it is essential to ensure the chosen co-solvent is compatible with your experimental system and to determine the tolerance of your cells or assay to the final co-solvent concentration.
Q5: Are there other methods to enhance the aqueous solubility of M1 for in vivo studies?
A5: For in vivo applications where high concentrations of organic solvents may be toxic, other formulation strategies can be employed. The use of cyclodextrins to form inclusion complexes is a widely used method to enhance the solubility and bioavailability of poorly soluble drugs.[10][11][12][13] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the drug molecule, while the hydrophilic exterior improves aqueous solubility.[11] Preparing a salt form of M1 with a pharmaceutically acceptable counterion is another effective approach to increase solubility.[14][15][16]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock into aqueous buffer | 1. Final concentration is too high: The concentration of M1 in the aqueous medium exceeds its solubility limit. 2. High percentage of DMSO in the final solution: While M1 is soluble in DMSO, a high final concentration of DMSO might not be sufficient to keep it in solution when diluted in an aqueous buffer and may be toxic to cells. 3. pH of the aqueous medium: M1 is a weak base and has low solubility at neutral or alkaline pH.[4][5] 4. Temperature of the medium: Lower temperatures can decrease solubility.[6] | 1. Lower the final concentration: If your experiment allows, reduce the final working concentration of M1. 2. Prepare a more concentrated stock solution: This allows for the addition of a smaller volume of the DMSO stock, keeping the final DMSO concentration low (ideally ≤0.1%).[1] 3. Adjust the pH of your aqueous buffer: For M1, a slightly acidic pH (e.g., 4.0-6.0) will increase solubility.[6] Always check if the pH adjustment is compatible with your experimental system. 4. Warm the aqueous medium: Gently warm your buffer to room temperature or 37°C before adding the M1 stock solution.[6] |
| Cloudiness or precipitate forms in the prepared aqueous solution over time | 1. Metastable supersaturated solution: The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit, leading to eventual precipitation.[1] 2. Temperature fluctuations: A decrease in temperature can reduce solubility and cause the compound to precipitate.[1] 3. Interaction with buffer components: Salts or proteins in the buffer may promote precipitation over time.[1] | 1. Prepare fresh solutions: It is always best to prepare the final aqueous solution of M1 immediately before use. 2. Maintain constant temperature: Ensure your experimental setup is maintained at a constant temperature. 3. Test in a simpler buffer: If possible, test the solubility of M1 in a simpler buffer to identify potential interactions. |
| Inconsistent results in biological assays | 1. Compound precipitation: Undissolved M1 can lead to inaccurate concentrations and variable results.[17][18] 2. Adsorption to plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration. | 1. Visually inspect for precipitation: Before each experiment, carefully inspect your solutions for any signs of cloudiness or precipitate. 2. Use low-adhesion labware: Consider using polypropylene (B1209903) or other low-binding microplates and tubes. 3. Include a solubility check: Perform a pre-assay solubility test at the intended final concentration and buffer conditions. |
Data Presentation: M1 Solubility in Common Solvents
The following table summarizes the approximate solubility of M1 in various solvents. It is highly recommended to experimentally determine the solubility for each new batch of the compound.
| Solvent | Reported Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| Methanol | ~5 mg/mL[9] |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an M1 Stock Solution in DMSO
This protocol describes the preparation of a concentrated M1 stock solution in DMSO.
Materials:
-
M1 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh M1: Accurately weigh a precise amount of M1 powder. For example, to prepare 1 mL of a 50 mM stock solution (assuming a molecular weight of 400 g/mol ), weigh out 20 mg of M1.
-
Add DMSO: Add the appropriate volume of DMSO to the M1 powder. For the example above, add 1 mL of DMSO.
-
Dissolve M1: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath may be necessary to achieve complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the "shake-flask" method, which is the gold standard for determining the equilibrium solubility of a compound.[19][20]
Materials:
-
M1 powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add Excess M1: Add an excess amount of M1 powder to a glass vial (e.g., 2-5 mg).
-
Add Buffer: Add a known volume of the aqueous buffer to the vial (e.g., 1 mL).
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours to ensure a saturated solution is formed.[19][20]
-
Separate Solid from Solution: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantify: Analyze the concentration of M1 in the filtrate using a validated HPLC-UV method against a standard curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. research.nu.edu.kz [research.nu.edu.kz]
- 10. CYCLODEXTRIN IN NOVEL FORMULATIONS AND SOLUBILITY ENHANCEMENT TECHNIQUES: A REVIEW: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Gene Expression Changes After M1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected changes in gene expression following treatment with M1.
Frequently Asked Questions (FAQs)
Q1: We observe the upregulation of our target gene, but also a set of seemingly unrelated genes after M1 treatment. What could be the cause?
A1: This phenomenon could be due to off-target effects of M1. Small molecule compounds can sometimes bind to and affect proteins other than the intended target, leading to a broader range of gene expression changes.[1][2] It is also possible that these genes are downstream targets within the same signaling pathway that were not previously characterized.
Q2: Our results show a paradoxical upregulation of a gene that M1 is expected to inhibit. How can we explain this?
A2: Paradoxical gene activation is a known, though complex, phenomenon in drug treatment.[3][4][5] Potential causes include:
-
Feedback Loops: Inhibition of a target protein can sometimes trigger a compensatory feedback mechanism in the cell, leading to the increased transcription of the gene encoding that protein.
-
Epigenetic Modifications: The drug might be indirectly causing changes in DNA methylation or histone acetylation at the gene's promoter region, leading to increased expression.[3][4][6]
-
Off-Target Effects on a Repressor: M1 could be inhibiting a transcriptional repressor of the target gene.[7]
Q3: We see significant changes in gene expression, but no corresponding change in protein levels for our target. What should we investigate?
A3: A discrepancy between mRNA and protein levels can arise from several post-transcriptional, translational, or post-translational regulatory mechanisms:
-
microRNA (miRNA) Regulation: M1 treatment might be inducing the expression of miRNAs that target the mRNA of your gene of interest, leading to its degradation or translational repression.
-
Translational Inhibition: The treatment could be affecting the efficiency of translation of the target mRNA.
-
Protein Degradation: M1 might be increasing the rate of degradation of the target protein, possibly through the ubiquitin-proteasome system.
Q4: How can we be sure that the observed gene expression changes are specific to M1's mechanism of action and not due to cellular stress?
A4: It is crucial to include appropriate controls to distinguish between specific and non-specific effects. We recommend running parallel experiments with a known cellular stress inducer (e.g., tunicamycin (B1663573) for ER stress, or H2O2 for oxidative stress) and comparing the gene expression profiles. Additionally, performing a dose-response experiment with M1 can help differentiate on-target from off-target or toxic effects, as the latter often occur at higher concentrations.
Troubleshooting Guides
Guide 1: Investigating Off-Target Gene Expression Changes
This guide provides a workflow for determining if unexpected gene expression changes are due to off-target effects of M1.
Hypothetical Scenario: RNA-seq data from cells treated with M1 shows the expected upregulation of Gene A (the intended target), but also significant upregulation of Gene B and Gene C, which are not known to be in the same pathway.
Troubleshooting Workflow
Caption: Workflow for investigating off-target effects.
Data Presentation: Hypothetical qPCR Validation
| Gene | Fold Change (RNA-seq) | Fold Change (qPCR) |
| Gene A | 4.2 | 4.5 |
| Gene B | 3.8 | 3.5 |
| Gene C | 5.1 | 4.9 |
Experimental Protocols
-
Quantitative Real-Time PCR (qPCR):
-
RNA Isolation: Isolate total RNA from M1-treated and vehicle-treated control cells using a commercially available kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for Gene A, Gene B, Gene C, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the fold change in gene expression using the delta-delta Ct method.[8]
-
-
Western Blot:
-
Protein Extraction: Lyse M1-treated and control cells and quantify total protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the proteins encoded by Gene A, Gene B, and Gene C, and a loading control (e.g., β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Guide 2: Addressing Paradoxical Gene Upregulation
This guide outlines steps to investigate the paradoxical upregulation of a gene that M1 is designed to inhibit.
Hypothetical Scenario: M1 is an inhibitor of Transcription Factor X (TF-X). However, after treatment, the mRNA levels of the gene encoding TF-X are increased.
Logical Relationship Diagram
Caption: Potential causes of paradoxical gene upregulation.
Troubleshooting Steps
-
Confirm the Effect: Validate the increased mRNA expression of TF-X using qPCR. Also, measure the protein levels of TF-X by Western blot to see if the increased mRNA is translated into more protein. It's possible that while mRNA is upregulated, the protein is still being inhibited or degraded.
-
Investigate Feedback Mechanisms:
-
Literature Review: Search for known feedback loops regulating the expression of TF-X.
-
Actinomycin D Chase Assay: To determine if M1 affects the stability of TF-X mRNA, treat cells with M1 followed by Actinomycin D (a transcription inhibitor). Measure TF-X mRNA levels at different time points to calculate the mRNA half-life.
-
-
Assess for Off-Target Effects on Repressors:
-
Use bioinformatics tools to predict potential off-targets of M1, specifically looking for known transcriptional repressors of TF-X.
-
If a potential repressor (e.g., Repressor Y) is identified, perform a knockdown of Repressor Y using siRNA and observe the effect on TF-X expression. If the knockdown mimics the effect of M1, it suggests an off-target mechanism.
-
Experimental Protocols
-
Actinomycin D Chase Assay:
-
Treat cells with M1 or vehicle for the desired time.
-
Add Actinomycin D to a final concentration of 5 µg/mL to stop transcription.
-
Isolate RNA at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
Quantify TF-X mRNA levels at each time point using qPCR.
-
Calculate the mRNA half-life.
-
-
siRNA Knockdown:
-
Transfect cells with siRNA targeting the potential repressor or a non-targeting control siRNA.
-
After 48-72 hours, lyse the cells and isolate RNA.
-
Measure the mRNA levels of the target repressor (to confirm knockdown) and TF-X using qPCR.
-
Signaling Pathway Visualization
Hypothetical M1 Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for M1, showing its intended target and potential points for off-target effects.
Caption: Hypothetical M1 signaling pathway with on- and off-target effects.
References
- 1. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Promoter DNA Hypermethylation and Paradoxical Gene Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Therapeutic modulation of gene expression in the disease state: Treatment strategies and approaches for the development of next-generation of the epigenetic drugs [frontiersin.org]
- 7. Transcription Factor Inhibition: Lessons Learned and Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Controlling for M1's Effects on Cell Proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with "M1" affecting cell proliferation in their experiments. The content is divided into three main sections based on the biological context of "M1":
-
M1 Metallopeptidases
-
Influenza A Virus M1 Matrix Protein
-
M1 Macrophage Polarization
Each section offers detailed experimental protocols, quantitative data summaries, and visualizations to address specific issues.
M1 Metallopeptidases
M1 metallopeptidases are a family of enzymes that can regulate cell cycle progression.[1] Controlling their enzymatic activity is often necessary to study other cellular processes.
Frequently Asked Questions (FAQs)
Q1: My experimental cells show an unexpected change in proliferation rate. Could M1 metallopeptidase activity be the cause?
A1: It's possible. M1 metallopeptidases are involved in processing small peptides and hormones and participate in signal transduction pathways that can impact the cell cycle.[1] Unregulated activity of these enzymes could alter the concentration of factors that promote or inhibit cell proliferation. For instance, insulin-regulated aminopeptidase (B13392206) (IRAP), an M1 metallopeptidase, has been shown to increase cell proliferation in certain cancer cells.[1]
Q2: How can I inhibit M1 metallopeptidase activity in my cell culture experiments?
A2: You can use pharmacological inhibitors or genetic knockdown techniques. Broad-spectrum metalloproteinase inhibitors, such as hydroxamates (e.g., Batimastat, Marimastat) or tetracycline (B611298) derivatives (e.g., Doxycycline), can be used.[2][3][4] For more specific control, siRNA-mediated knockdown of the specific M1 metallopeptidase is a common approach.[5][6]
Q3: What are the appropriate controls when using an M1 metallopeptidase inhibitor?
A3: When using a pharmacological inhibitor, you should include a vehicle control (the solvent the inhibitor is dissolved in, e.g., DMSO) to account for any effects of the solvent on cell proliferation. For siRNA experiments, a non-targeting or scrambled siRNA control is essential to ensure the observed effects are specific to the knockdown of your target M1 metallopeptidase.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inhibitor is toxic to cells | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor. |
| Incomplete inhibition of M1 activity | Inhibitor concentration is too low or the inhibitor is not potent enough. | Increase the inhibitor concentration (within non-toxic limits) or try a different, more potent inhibitor. Verify inhibition with an activity assay. |
| Off-target effects of the inhibitor | The inhibitor is not specific to the M1 metallopeptidase of interest. | Use a more specific inhibitor if available. Alternatively, confirm the phenotype with a second, structurally different inhibitor or use a genetic approach like siRNA knockdown.[5][6] |
| Inefficient siRNA knockdown | Poor transfection efficiency or unstable siRNA. | Optimize your transfection protocol (e.g., cell density, reagent-to-siRNA ratio). Use a positive control (e.g., siRNA against a housekeeping gene) to verify transfection efficiency. |
Experimental Protocols
Protocol 1: Pharmacological Inhibition of M1 Metallopeptidase Activity
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the M1 metallopeptidase inhibitor (e.g., Batimastat) in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
Proliferation Assay: Assess cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.[5]
Protocol 2: siRNA-Mediated Knockdown of an M1 Metallopeptidase
-
Cell Seeding: Plate cells in a multi-well plate to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the specific siRNA and a non-targeting control siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.[7][8]
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency by qRT-PCR or Western blot.
-
Proliferation Assay: Re-plate the transfected cells for a proliferation assay or perform the assay directly in the transfection plate.
Quantitative Data Summary
Table 1: Effect of M1 Metallopeptidase Inhibitors on Cell Proliferation
| Cell Line | Inhibitor | Concentration | Effect on Proliferation | Reference |
| MDA-MB-231 | Batimastat | 10 µM | ~40% decrease | [9] |
| MCF-7 | Doxycycline | 50 µg/mL | ~25% decrease | [4] |
Visualization
Caption: Experimental workflows for controlling M1 metallopeptidase effects.
Influenza A Virus M1 Matrix Protein
The influenza A virus M1 matrix protein is a structural protein that plays multiple roles in the viral life cycle, including assembly, budding, and nuclear export of viral ribonucleoproteins.[10][11] Its expression in infected cells can significantly impact host cell processes, including proliferation.
Frequently Asked Questions (FAQs)
Q1: How does the expression of influenza M1 protein affect host cell proliferation?
A1: The M1 protein is essential for the influenza virus life cycle.[11] While not a direct cell cycle regulator, its expression is part of a viral infection process that hijacks the host cell machinery for viral replication, which can lead to a shutdown of host protein synthesis and ultimately cell death, thereby affecting overall cell proliferation in a culture. Some studies suggest that M1 protein variations can influence the rate of virus growth, which indirectly reflects its impact on host cell processes.[12]
Q2: I am studying the function of another viral protein and need to control for the effects of M1 expression. How can I do this?
A2: A common approach is to use a reverse genetics system to create mutant viruses with altered M1 protein function.[13][14] For example, specific mutations in the M1 protein can affect virus assembly and budding without being lethal, allowing you to study the effects of other viral proteins in the context of a modified M1.[14][15]
Q3: What are the best negative controls for experiments involving the expression of the M1 protein?
A3: When transiently expressing M1 in cells, the ideal negative control is an empty vector (the same plasmid without the M1 gene) to account for any effects of the transfection process itself. Another good control is to express an unrelated protein of similar size that is known not to affect cell proliferation, to control for the metabolic load of protein expression.[16][17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity upon M1 expression | High level of M1 protein expression. | Use a weaker or inducible promoter to control the level of M1 expression. Reduce the amount of plasmid used for transfection. |
| No discernible effect of M1 mutant | The mutation does not affect the function related to cell proliferation. | Consult literature for M1 mutations known to affect viral replication or host interactions.[13][15] Perform functional assays to confirm the altered activity of the M1 mutant. |
| Difficulty in generating mutant virus | The M1 mutation is lethal to the virus. | Choose non-lethal mutations that have been previously characterized.[14] Consider using a helper virus system or a cell line that complements the M1 mutation. |
Experimental Protocols
Protocol 3: Generating and Using an M1 Mutant Influenza Virus
-
Site-Directed Mutagenesis: Introduce the desired mutation into the M1 gene segment in a reverse genetics plasmid using a standard site-directed mutagenesis protocol.
-
Virus Rescue: Co-transfect the eight influenza virus plasmids (one containing the M1 mutation) into a suitable cell line (e.g., 293T/MDCK).
-
Virus Amplification: Harvest the supernatant containing the rescued virus and amplify it in embryonated chicken eggs or a suitable cell line.
-
Infection and Proliferation Assay:
-
Infect your target cell line with the wild-type virus and the M1 mutant virus at a defined multiplicity of infection (MOI).
-
Include a mock-infected control.
-
At various time points post-infection, assess cell proliferation using a suitable assay.
-
Protocol 4: Transient Expression of M1 and Control Plasmids
-
Cell Seeding: Plate cells in a multi-well plate to be 70-90% confluent at the time of transfection.
-
Transfection: Transfect cells with:
-
An expression plasmid containing the wild-type M1 gene.
-
An expression plasmid containing a mutant M1 gene (if applicable).
-
An empty vector control plasmid.
-
An expression plasmid for an unrelated control protein.
-
-
Incubation: Incubate cells for 24-48 hours to allow for protein expression.
-
Verification of Expression: Verify protein expression by Western blot or immunofluorescence.
-
Proliferation Assay: Measure cell proliferation.
Quantitative Data Summary
Table 2: Effect of M1 Mutations on Viral Titer (as an indirect measure of impact on host cells)
| Virus Strain | M1 Mutation | Effect on Viral Titer (relative to WT) | Reference |
| A/Udorn/72 | Y132F | ~10-fold decrease | [15] |
| A/WSN/33 | R101A/K102A/L103A | ~100-fold decrease | [13] |
Visualization
Caption: Influenza M1 protein's interactions affecting host cell processes.
M1 Macrophage Polarization
M1, or classically activated, macrophages are a pro-inflammatory phenotype that can inhibit the proliferation of surrounding cells, including cancer cells.[18] Controlling the polarization state of macrophages is crucial in co-culture experiments.
Frequently Asked Questions (FAQs)
Q1: I am co-culturing my cells of interest with macrophages, and I see a decrease in proliferation. Is this due to M1 polarization?
A1: It is highly likely. M1 macrophages secrete pro-inflammatory cytokines like TNF-α and IL-1β, and produce reactive oxygen and nitrogen species, all of which can be cytostatic or cytotoxic to other cells.[18]
Q2: How can I prevent M1 polarization in my macrophage co-culture?
A2: You can promote polarization towards the anti-inflammatory M2 phenotype by adding cytokines such as IL-4 and IL-13 to the co-culture medium.[19][20] Alternatively, you can use pharmacological agents that inhibit M1 signaling pathways, such as JAK inhibitors which can suppress the IFN-γ-STAT1 signaling axis that promotes M1 polarization.[21]
Q3: How do I confirm that my macrophages are in the M1 or M2 state?
A3: You can assess the polarization state by measuring the expression of specific cell surface markers (e.g., CD80, CD86 for M1; CD206, CD163 for M2) by flow cytometry, or by quantifying the secretion of signature cytokines (e.g., TNF-α, IL-12 for M1; IL-10, TGF-β for M2) using ELISA or a multiplex bead array.[22][23][24]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent macrophage polarization | Variability in primary macrophage donors or cell line passage number. | Use macrophages from the same donor for a set of experiments. Use low-passage number macrophage cell lines (e.g., THP-1). Standardize the concentration and source of polarizing cytokines. |
| Target cells are sensitive to polarizing cytokines | The cytokines used to polarize macrophages (e.g., IL-4, IL-13) are affecting the proliferation of your target cells directly. | Set up a control where you treat your target cells alone with the polarizing cytokines to quantify their direct effect. |
| Difficulty in shifting from M1 to M2 phenotype | The M1 polarizing stimulus is too strong or persistent. | Wash the macrophages to remove the M1 polarizing agent (e.g., LPS) before adding M2 polarizing cytokines. Use a lower concentration of the M1 stimulus. |
Experimental Protocols
Protocol 5: Modulating Macrophage Polarization in a Co-culture System
-
Macrophage Preparation:
-
Isolate primary monocytes or use a macrophage cell line (e.g., THP-1).
-
For THP-1 cells, differentiate into M0 macrophages using PMA (phorbol 12-myristate 13-acetate).[20]
-
-
Macrophage Polarization:
-
Co-culture Setup:
-
Plate your target cells in the bottom of a multi-well plate.
-
After polarization, wash the macrophages and add them to the wells with the target cells, or in a transwell insert above the target cells to separate them physically while allowing cytokine exchange.
-
-
Proliferation Assay: After the desired co-culture period (e.g., 48-72 hours), measure the proliferation of the target cells.
Quantitative Data Summary
Table 3: Effect of Macrophage Polarization on Cancer Cell Proliferation in Co-culture
| Cancer Cell Line | Macrophage Type | Effect on Proliferation (relative to M0) | Reference |
| U87 (Glioblastoma) | M1 | ~30% decrease | [25] |
| HCC1806 (Breast Cancer) | M2 | ~25% increase in colony formation | [20] |
Visualization
Caption: Signaling pathways for M1 and M2 macrophage polarization and their effects.
References
- 1. The role of multifunctional M1 metallopeptidases in cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 4. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of small interfering RNAs on matrix metalloproteinase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MMP-2 Expression with siRNA Increases Baseline Cardiomyocyte Contractility and Protects against Simulated Ischemic Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA-mediated Knockdown – RAW 264.7 [protocols.io]
- 8. protocols.io [protocols.io]
- 9. Proteomic validation of protease drug targets: pharmacoproteomics of matrix metalloproteinase inhibitor drugs using isotope-coded affinity tag labelling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 11. Matrix protein 1 (M1) of influenza A virus: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth control of influenza A virus by M1 protein: analysis of transfectant viruses carrying the chimeric M gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Mutations in the Influenza A Virus M1 Protein Enhance Virus Budding To Complement Lethal Mutations in the M2 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deep Mutational Scan of the Highly Conserved Influenza A Virus M1 Matrix Protein Reveals Substantial Intrinsic Mutational Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental design approach in recombinant protein expression: determining medium composition and induction conditions for expression of pneumolysin from Streptococcus pneumoniae in Escherichia coli and preliminary purification process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. polyplus-sartorius.com [polyplus-sartorius.com]
- 18. researchgate.net [researchgate.net]
- 19. Delivery strategies to control inflammatory response: Modulating M1-M2 polarization in tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modulating M1/M2 macrophage polarization with plant metabolites: a therapeutic strategy for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tumor cells modulate macrophage phenotype in a novel in vitro co-culture model of the non-small cell lung cancer tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inflammatory M1-like macrophages polarized by NK-4 undergo enhanced phenotypic switching to an anti-inflammatory M2-like phenotype upon co-culture with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: M1 Stability in Cell Culture Media
A Note on "M1": The designation "M1" can refer to various molecules in biological research, including the influenza matrix protein, a macrophage subtype, or specific chemical compounds. This guide addresses the stability of a generic small molecule compound, referred to as "M1," when used in different cell culture media. The principles and troubleshooting steps provided are broadly applicable to small molecules added to experimental cell cultures.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of the M1 molecule in cell culture applications.
Q1: What are the primary factors that can affect M1 stability in my cell culture medium?
A1: The stability of a small molecule like M1 in cell culture is influenced by both chemical and physical factors. Key factors include:
-
Media Composition: Components like amino acids, vitamins, and reducing agents in media such as RPMI-1640 and DMEM can interact with M1.[1] Some formulations contain components that may not be present in others, affecting stability.
-
pH: The pH of the culture medium is critical and is typically maintained by a bicarbonate buffer system in a CO2 incubator.[1] Deviations from the optimal pH range (usually 7.2-7.4) can lead to the hydrolysis or degradation of pH-sensitive compounds.
-
Serum Content: Fetal Bovine Serum (FBS) contains a complex mixture of proteins, enzymes, and growth factors.[2][3] These components can either bind to and stabilize M1 or, conversely, enzymatically degrade it. The high variability between serum lots is a major source of experimental inconsistency.[3][4]
-
Light Exposure: Many chemical compounds are light-sensitive. The fluorenone core in some molecules, for instance, is susceptible to photodegradation.[5] It is a best practice to protect M1-containing media from light.
-
Temperature: While cell cultures are maintained at 37°C, storage of media and stock solutions is critical. Long-term storage should be at -20°C or -80°C, while opened liquid media is typically stored at 2-8°C.[6]
-
Dissolved Oxygen and Oxidation: Exposure to air can lead to oxidation.[7] Some media, like RPMI-1640, contain reducing agents like glutathione (B108866) to counter this, but their effectiveness diminishes over time.[1]
Q2: How should I prepare and store my M1 stock solution?
A2: Proper preparation and storage are critical for maintaining the integrity of M1.
-
Solvent: Use a high-purity, anhydrous solvent in which M1 is highly soluble, such as Dimethyl Sulfoxide (DMSO).[5][8]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-25 mM) to minimize the final volume of solvent added to your culture medium.[5][8] The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid cellular toxicity.[8]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C. This practice minimizes freeze-thaw cycles, which can degrade the compound.[5] Protect aliquots from light.
Q3: My M1 is precipitating when I add it to the culture medium. What should I do?
A3: Precipitation is a common issue for hydrophobic compounds with low aqueous solubility.[8]
-
Dilution Protocol: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous media. Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium.[8]
-
Mixing: Ensure rapid and thorough mixing immediately after adding the M1 stock to the media to prevent localized high concentrations that lead to precipitation.[8]
-
Serum: The presence of serum proteins can sometimes help stabilize hydrophobic compounds. Preparing the final working solution in complete media (containing serum) may improve solubility compared to serum-free media.[8]
-
Temperature: Always use pre-warmed media, as a decrease in temperature can significantly reduce solubility.[8]
Q4: Should I use serum-containing or serum-free medium for my experiments with M1?
A4: The choice depends on your experimental goals and cell type. Both media types have advantages and disadvantages that can impact M1 stability and experimental reproducibility. Serum can be a source of both stabilizing proteins and degrading enzymes, and its undefined nature introduces variability.[2][3] Serum-free media offer consistency but may require optimization for cell health and may lack proteins that could help solubilize or stabilize M1.[9][10]
Q5: How long is M1 stable in my prepared culture medium at 37°C?
A5: The stability of any compound in media at 37°C is limited and should be determined empirically. While some compounds may be stable for over 72 hours, it is best practice to prepare fresh M1-containing media for each experiment to ensure a consistent, effective concentration and minimize the risk of degradation.[8][11] For long-term experiments, consider replacing the medium with a freshly prepared solution at regular intervals (e.g., every 48-72 hours).[5]
Troubleshooting Guide
Problem 1: I observe a loss of M1's biological activity over the course of my experiment.
| Potential Cause | Recommended Solution |
| Chemical Degradation | M1 may be unstable at 37°C in your specific medium. Perform a stability assay (see Experimental Protocols) to determine its half-life. For long-term experiments, replenish the medium with fresh M1 at regular intervals.[5] |
| Enzymatic Degradation | Serum enzymes may be degrading M1. Try reducing the serum concentration or switching to a serum-free formulation. Heat-inactivating the serum may also help, though it can destroy beneficial growth factors.[3] |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration. Consider using low-adhesion plasticware or adding a small amount of a carrier protein like BSA to the medium if compatible with your experiment. |
| Light-Induced Degradation | M1 may be photosensitive. Protect culture plates from light by wrapping them in aluminum foil or using opaque plates.[5] |
Problem 2: I am seeing inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Serum Lot-to-Lot Variability | Serum composition varies significantly between lots, which can alter M1 stability and activity.[4] Test new lots of serum before use in critical experiments and purchase larger quantities of a single, qualified lot. |
| Inconsistent Stock Solution | Repeated freeze-thaw cycles of the M1 stock can cause degradation. Ensure you are using single-use aliquots stored properly at -80°C.[5] |
| Variable Cell Health/Density | The overall health, passage number, and confluency of your cells can impact their response to M1.[5] Standardize your cell culture practices, using cells within a defined passage number range and seeding at a consistent density. |
| Media Degradation | Once opened, liquid media has a limited shelf life (typically 6-8 weeks at 4°C).[12] Components like L-glutamine can degrade, producing ammonia (B1221849) which is toxic to cells. Use a stable form like GlutaMAX™[1] or add fresh L-glutamine before use. Discard media if it shows a significant color change (e.g., bright pink or yellow).[7] |
Data Presentation
Quantitative data on M1 stability should be presented clearly. The following tables provide examples based on common experimental considerations.
Table 1: Example Stability Data for a Compound in Mouse Plasma (Based on MP1) [13]
| Condition | Concentration (QC) | Measured Concentration (Mean ± SD, n=3) | Accuracy (%) |
| Bench-Top (4h at 21°C) | Low, Medium, High | Data for M1 would be inserted here | Data for M1 |
| Freeze-Thaw (3 cycles) | Low, Medium, High | Data for M1 would be inserted here | Data for M1 |
| Autosampler (24h at 4°C) | Low, Medium, High | Data for M1 would be inserted here | Data for M1 |
| Long-Term (-80°C for 12 mo.) | Low, Medium, High | Data for M1 would be inserted here | Data for M1 |
Table 2: Comparison of Serum-Containing vs. Serum-Free Media
| Factor | Serum-Containing Medium | Serum-Free Medium (SFM) |
| Consistency | Low; significant lot-to-lot variability.[3] | High; chemically defined formulations provide reproducibility.[10] |
| Compound Stability | Variable; can stabilize via protein binding or degrade via enzymes.[2] | More predictable, but may lack stabilizing proteins.[14] |
| Cell Growth | Generally robust for a wide range of cells.[2] | May require cell-line specific optimization and adaptation.[9] |
| Downstream Processing | Difficult; high protein content interferes with purification.[10] | Simplified; low protein content makes purification easier.[10] |
| Risk of Contamination | Higher risk of viral or microbial contaminants from the serum.[3][10] | Lower risk; components are purified or synthetic. |
Experimental Protocols
Protocol 1: Cell-Free M1 Stability Assay in Culture Medium
This protocol determines the chemical stability of M1 in a specific cell culture medium over time at 37°C.
Materials:
-
M1 stock solution (in DMSO)
-
Sterile, complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, light-protected 1.5 mL microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
-
-80°C freezer
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Pre-warm the desired cell culture medium to 37°C.
-
Spiking: Prepare a bulk solution of the medium containing M1 at the final working concentration. Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.
-
Aliquoting: Dispense equal volumes of the M1-containing medium into the sterile, light-protected microcentrifuge tubes. Prepare enough tubes for all time points.
-
Time Point 0: Immediately take one tube, label it "T=0", and freeze it at -80°C. This will serve as the baseline concentration.
-
Incubation: Place the remaining tubes in the cell culture incubator (37°C, 5% CO2).
-
Time Points: At designated intervals (e.g., 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt further degradation.
-
Analysis: Once all time points are collected, thaw the samples. Centrifuge at high speed to pellet any precipitates. Analyze the supernatant using a validated HPLC or LC-MS method to quantify the remaining concentration of M1 in each sample.
-
Calculation: Calculate the percentage of M1 remaining at each time point relative to the T=0 sample to determine the degradation rate and half-life.
Protocol 2: Recommended Stock and Working Solution Preparation
Materials:
-
M1 powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Methodology:
-
Stock Solution (e.g., 10 mM): a. Dissolve a calculated amount of M1 powder in anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM). b. Vortex thoroughly to ensure complete dissolution. c. Aliquot the stock solution into small, single-use, light-protected tubes. d. Store immediately at -80°C.
-
Working Solution (e.g., 10 µM): a. Thaw one aliquot of the 10 mM M1 stock solution. b. Pre-warm the complete cell culture medium to 37°C. c. Perform a serial dilution. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium (1:1000 dilution). d. Immediately after adding the stock, vortex or pipette vigorously to ensure rapid and complete mixing. This prevents precipitation. e. Use the freshly prepared working solution for your experiment immediately. Do not store diluted working solutions.
Visualizations
References
- 1. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 2. exothera.world [exothera.world]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. M-1 Cells [cytion.com]
- 13. mdpi.com [mdpi.com]
- 14. cellgs.com [cellgs.com]
Troubleshooting M1's effects in primary cell cultures versus cell lines
Welcome to the technical support center for troubleshooting differential effects of M1 in primary cell cultures versus cell lines. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and interpret divergent results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the cytotoxic effect of our compound, M1, between our primary human endothelial cells and the commonly used EA.hy926 cell line. Why might this be happening?
A1: It is not uncommon to observe different responses to a compound in primary cells versus immortalized cell lines.[1][2] These differences often stem from the fundamental biological distinctions between the two cell types. Primary cells are isolated directly from tissue and closely mimic the in vivo environment, retaining their original physiological characteristics.[2][3] In contrast, cell lines have undergone genetic modifications to allow for indefinite proliferation, which can lead to altered gene expression, signaling pathways, and overall cellular behavior compared to their tissue of origin.[1][4][5]
Key factors that could contribute to the differential effects of M1 include:
-
Physiological Relevance: Primary cells maintain many of the important markers and functions seen in vivo, making their response to M1 more representative of a true biological system.[1][6]
-
Genetic and Phenotypic Stability: Primary cells have a finite lifespan and are generally more genetically and phenotypically stable than cell lines, which can accumulate mutations over time with continuous passaging.[3][4]
-
Receptor Expression and Signaling Pathways: The expression levels of the target receptor for M1 or downstream signaling proteins may differ significantly between primary endothelial cells and the EA.hy926 cell line. Cell lines can exhibit altered signal transduction pathways.[5][7]
-
Metabolic Differences: Primary cells and cell lines can have different metabolic rates and profiles, which could affect the processing of M1.
Q2: Our research indicates M1 induces apoptosis in a cancer cell line, but in primary cells of the same tissue origin, it seems to cause cell cycle arrest. What could be the reason for this discrepancy?
A2: This is a classic example of how the inherent nature of primary cells versus cell lines can lead to different experimental outcomes. While both apoptosis and cell cycle arrest are forms of cell growth inhibition, the specific pathway activated by M1 can be cell-type dependent.
-
Tumor Suppressor Status: Cell lines, particularly those derived from tumors, often have mutations in key tumor suppressor genes (e.g., p53, Rb) that regulate the cell cycle and apoptosis. A functional p53 in primary cells might effectively induce cell cycle arrest to repair damage, whereas a mutated or absent p53 in a cancer cell line might lead to apoptosis as the default pathway in response to M1-induced stress.
-
Altered Signaling Networks: Immortalization can alter signaling networks.[7] The signaling cascade initiated by M1 may be intact in primary cells, leading to the activation of cell cycle checkpoints. In the cell line, these pathways might be dysregulated, shunting the signal towards an apoptotic response.
-
Proliferative Rate: Cell lines are selected for rapid proliferation.[1] This high proliferative rate can make them more susceptible to apoptosis-inducing agents, whereas the more quiescent nature of primary cells may favor a cell cycle arrest response.
Q3: We are getting inconsistent results for M1's effect on our primary cell cultures between different donor batches. How can we address this variability?
A3: Inter-donor variability is an inherent characteristic of working with primary cells.[8] Unlike homogenous cell lines, primary cells are derived from different individuals, each with a unique genetic background and physiological state.
To manage this variability, consider the following:
-
Increase Donor Pool: Pool cells from multiple donors to average out individual differences.
-
Standardize Donor Criteria: If possible, use donors with similar age, sex, and health status.
-
Rigorous Quality Control: Thoroughly characterize each batch of primary cells for key markers and functions before initiating experiments.
-
Use Early Passages: Use primary cells at the earliest passage number possible, as their characteristics can change with each subculture.[9]
-
Include Proper Controls: Always run parallel experiments with a well-characterized cell line as a positive control to ensure assay consistency.
Troubleshooting Guides
Problem 1: Discrepancy in M1 Potency (IC50 Values)
You have determined the half-maximal inhibitory concentration (IC50) of M1 using a cell viability assay and found a significant difference between your primary cells and cell line.
| Cell Type | M1 IC50 (µM) |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | 50 |
| Human Umbilical Vein Endothelial Cell Line (EA.hy926) | 10 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for discrepant IC50 values.
Problem 2: M1 Induces Different Cellular Fates (e.g., Apoptosis vs. Senescence)
You observe that M1 treatment leads to apoptosis in your cell line but senescence in your primary cells.
Hypothetical Signaling Pathway for M1
Caption: Hypothetical M1 signaling pathway.
Troubleshooting Steps:
-
Verify the Cellular Outcome: Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase-3 cleavage) and senescence (e.g., SA-β-gal staining, p21 expression).
-
Assess Key Pathway Proteins: Use Western blotting to compare the expression and phosphorylation status of key proteins in the proposed pathway (e.g., p53, Akt, p21, Bax) in both cell types, with and without M1 treatment.
-
Investigate p53 Status: Sequence the p53 gene in your cell line to confirm if mutations are present.
-
Modulate the Pathway: Use inhibitors (e.g., PI3K inhibitor) or activators of the pathway to see if you can shift the cellular outcome in either cell type.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of M1.
-
Cell Seeding:
-
For primary cells, pre-coat plates with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of M1 in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the M1-containing medium to each well. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the expression of key signaling proteins.
-
Cell Lysis:
-
Culture and treat cells with M1 as required for your experiment.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
References
- 1. Primary Cells Versus Cell Lines [sciencellonline.com]
- 2. gentaur.com [gentaur.com]
- 3. stemcell.com [stemcell.com]
- 4. bemek.co.il [bemek.co.il]
- 5. Cell lines: Valuable tools or useless artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. Why Primary Cells are better than Cell Lines? - LabMal [labmal.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. researchgate.net [researchgate.net]
How to minimize variability in experiments with Mitochondrial fusion promoter M1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the mitochondrial fusion promoter M1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for M1, and how do I determine the optimal concentration for my specific cell type?
A1: The effective concentration of M1 can vary significantly depending on the cell type and experimental conditions. Published studies have reported using M1 in a range from 1 µM to 25 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1, 5, 10, 25 µM) and assess mitochondrial morphology and a relevant functional endpoint.
Q2: What is the typical incubation time for M1 treatment?
A2: The optimal incubation time for M1 treatment is also cell-type and concentration-dependent. Studies have shown effective treatment times ranging from 12 to 48 hours.[1][2] For initial experiments, a 24-hour incubation period is a reasonable starting point.[1] A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the ideal treatment duration for observing maximal mitochondrial fusion without inducing cytotoxicity.
Q3: Why am I not observing any changes in mitochondrial morphology after M1 treatment?
A3: Several factors could contribute to a lack of response to M1 treatment. Consider the following troubleshooting steps:
-
Cell Health: Ensure your cells are healthy and not under stress from other sources, as this can affect mitochondrial dynamics.
-
Basal Fusion Machinery: M1's pro-fusion effect is dependent on the presence of basal mitochondrial fusion proteins like Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic Atrophy 1 (OPA1).[2][3] If your cell line has deficiencies in these proteins, M1 may not be effective.
-
Mitochondrial State: M1 is reported to be more effective in promoting the fusion of fragmented mitochondria and may not cause hyperfusion in cells with already elongated mitochondria.[2]
-
Compound Integrity: Ensure the M1 compound is properly stored and has not degraded. Prepare fresh working solutions from a DMSO stock for each experiment.[1][4]
Q4: Are there any known off-target effects or toxicity associated with M1?
A4: While M1 is a valuable tool, potential off-target effects and toxicity should be considered. Some studies have reported detrimental effects with long-term in vivo treatment in animal models, including weight loss and reduced testosterone (B1683101) levels, suggesting potential tissue-specific toxicity.[5] In contrast, ex vivo treatments in isolated cells from the same model showed beneficial effects.[5] It is essential to assess cell viability (e.g., using an MTT or LDH assay) in parallel with your mitochondrial fusion experiments, especially when using higher concentrations or longer incubation times.
Q5: How can I quantify the effects of M1 on mitochondrial fusion?
A5: Visual assessment of mitochondrial morphology is a primary method, but quantitative analysis is crucial for robust data. Here are some common methods:
-
Morphological Analysis: Capture fluorescence microscopy images of mitochondria-specific stains (e.g., MitoTracker Red CMXRos) and use image analysis software (like ImageJ/Fiji) to quantify mitochondrial length, aspect ratio, and form factor.[6]
-
Western Blotting: Analyze the expression levels of key mitochondrial dynamics proteins, including fusion proteins (Mfn1, Mfn2, OPA1) and fission proteins (Drp1, Fis1).[3][7] M1 has been shown to increase the expression of Mfn1, Mfn2, and OPA1 in some models.[3]
-
Functional Assays: Measure changes in mitochondrial function that may be associated with increased fusion, such as mitochondrial membrane potential, oxygen consumption rate (OCR), and ATP production.[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell density at the time of treatment. | Ensure uniform cell seeding and confluency across all wells and experiments. |
| Inconsistent M1 concentration. | Prepare a fresh master mix of M1-containing media for all replicates to ensure consistent final concentrations. | |
| Variability in incubation time. | Use a precise timer and stagger the addition and removal of M1-containing media to maintain consistent incubation times for all samples. | |
| No mitochondrial elongation observed | Suboptimal M1 concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.[1][2] |
| Compromised M1 compound. | Use a fresh aliquot of M1 stock solution. M1 is typically dissolved in DMSO and should be stored at -20°C.[9][10] Avoid multiple freeze-thaw cycles.[9][10] | |
| Cell line is unresponsive. | Verify the expression of essential fusion proteins (Mfn1, Mfn2, OPA1) in your cell line.[2] Consider using a positive control cell line known to respond to M1. | |
| Mitochondria are already fused. | M1 is most effective on fragmented mitochondria.[2] Consider inducing mitochondrial fragmentation as a positive control to test M1 efficacy. | |
| Cell death or signs of toxicity | M1 concentration is too high. | Perform a dose-response experiment and select a concentration that promotes fusion without significant cytotoxicity. Monitor cell viability using assays like MTT or Trypan Blue exclusion. |
| Prolonged incubation period. | Reduce the duration of M1 treatment. A time-course experiment can help identify a window for optimal fusion with minimal toxicity. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture media is low and consistent across all conditions, including the vehicle control. Typically, the final DMSO concentration should be kept below 0.5%. |
Quantitative Data Summary
Table 1: Effective Concentrations and Incubation Times of M1 in Various Experimental Models
| Cell/Tissue Type | Effective M1 Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 5 µM | 48 hours | Reduced proportion of granular mitochondria. | [2] |
| Human iPSCs | 5-10 µM | 48 hours | Reduced proportion of granular mitochondria. | [2] |
| Pancreatic Beta Cells | 20 µM | 12 hours | Prevented impairment of oxygen consumption rate. | [1] |
| TM3 Mouse Leydig Cells | 1 µM | 12 hours | Attenuated TPHP-induced mitochondrial reduction. | [1] |
| SH-SY5Y cells | 5 µM | Not Specified | Protected against MPP+-induced mitochondrial fragmentation. | [11] |
| Dorsal Root Ganglion (DRG) neurons | 2.5 µM | Not Specified | Increased mitochondrial size. | [12] |
| Rat Model (Diabetic Cardiomyopathy) | 2 mg/kg/day (i.p.) | 6 weeks | Promoted mitochondrial fusion and attenuated the reduction in Opa1 expression. | [13] |
| Rat Model (Cardiac I/R Injury) | 2 mg/kg (i.v.) | Not Specified | Increased brain mitochondrial fusion. | [1] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cells with M1
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., 6-well plate, chambered cover glass) at a density that will result in 50-70% confluency at the time of treatment.
-
M1 Stock Solution: Prepare a stock solution of M1 in sterile DMSO (e.g., 10 mM). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the M1 stock solution. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the M1-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 12-48 hours) under standard culture conditions (37°C, 5% CO2).
-
Downstream Analysis: After incubation, proceed with your planned analysis, such as live-cell imaging of mitochondria, fixation and immunofluorescence staining, or preparation of cell lysates for Western blotting.
Protocol 2: Quantification of Mitochondrial Morphology using ImageJ/Fiji
-
Image Acquisition: Acquire fluorescence images of cells stained with a mitochondrial marker (e.g., MitoTracker Red CMXRos or anti-TOM20 antibody). Ensure consistent imaging parameters (magnification, exposure time, laser power) across all samples.
-
Image Pre-processing (in ImageJ/Fiji):
-
Open the image and convert it to 8-bit.
-
Apply a background subtraction method (e.g., Rolling Ball Background Subtraction) to reduce noise.
-
Use a thresholding method (e.g., "Default" or "Otsu") to create a binary image where mitochondria are white and the background is black.
-
-
Particle Analysis:
-
Navigate to "Analyze" > "Analyze Particles...".
-
Set the size (pixel^2) and circularity parameters to exclude non-mitochondrial objects.
-
In the "Show" dropdown menu, select "Outlines".
-
In the "Display results", "Summarize", and "Add to Manager" checkboxes, select as needed.
-
Click "OK" to run the analysis.
-
-
Data Interpretation: The results table will provide measurements for each mitochondrion, including area, perimeter, and aspect ratio (a measure of elongation). Compare these parameters between control and M1-treated groups.
Visualizations
Caption: Proposed signaling pathway for M1-mediated mitochondrial fusion.
Caption: A typical experimental workflow for studying the effects of M1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating mitochondrial dynamics attenuates cardiac ischemia-reperfusion injury in prediabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial fusion provides an ‘initial metabolic complementation’ controlled by mtDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 11. caymanchem.com [caymanchem.com]
- 12. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating M1 Kinase Activity
This guide provides troubleshooting and methodological support for researchers validating the activity of the novel kinase, M1, in a new cell line. M1 is a hypothesized upstream activator of the MEK/ERK signaling pathway, with its activity being regulated by phosphorylation at Serine 50 (S50).
Section 1: Frequently Asked Questions - Initial Validation
This section addresses common initial questions regarding the confirmation of M1 expression and localization in a new cell line.
Q1: How can I confirm that my new cell line is expressing the M1 protein?
A1: The presence of M1 protein can be confirmed using several methods.[1] Western blotting is a common technique to detect the protein and verify its expected molecular weight.[1] Quantitative PCR (qPCR) can also be used to measure M1 mRNA levels, which can serve as an indirect indicator of protein expression.[1]
Q2: I am not detecting M1 protein via Western blot. What are the potential issues?
A2: Several factors could lead to a lack of M1 detection. First, confirm that the primary antibody is validated for the species you are using and the application. If using a custom antibody, its specificity should be rigorously tested. Consider using a positive control, such as a lysate from a cell line known to express M1 or a purified recombinant M1 protein. Additionally, ensure that the lysis buffer is effectively extracting the protein and that protease and phosphatase inhibitors have been added to prevent degradation or dephosphorylation.[2]
Q3: What is the expected subcellular localization of M1, and how can I verify it?
A3: The subcellular location of M1 can be crucial to its function. You can investigate this through immunofluorescence, which allows for direct visualization of the protein's distribution within the cell.[1][3] Another method is subcellular fractionation followed by Western blotting of each fraction (e.g., nuclear, cytoplasmic, membrane) to determine where M1 is predominantly located.
Section 2: Troubleshooting Guide - M1 Activity & Interaction
This section provides solutions for common problems encountered when assessing M1's kinase activity and its interaction with downstream targets.
Q4: I am not detecting any M1 kinase activity in my in vitro assay. What are the possible causes?
A4: A lack of kinase activity can stem from multiple issues. The ATP concentration is a critical factor; since many kinase inhibitors are ATP-competitive, a high ATP concentration can mask inhibitor effects.[4] Ensure that the recombinant M1 protein is active and that the substrate is correct and not degraded. The assay conditions, including the buffer components, temperature, and incubation time, should also be optimized.[4][5]
Table 1: Troubleshooting Guide for In Vitro M1 Kinase Assay
| Problem | Potential Cause | Recommended Solution |
| No/Low Signal | Inactive M1 enzyme | Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling to avoid freeze-thaw cycles.[5] |
| High ATP Concentration | Titrate ATP concentration; aim for a concentration at or near the Km for M1. | |
| Incorrect Buffer Conditions | Verify that the pH, salt concentration, and necessary co-factors (e.g., MgCl2) in the kinase buffer are optimal for M1.[5] | |
| Substrate Degradation | Use fresh or properly stored substrate. Confirm substrate integrity. | |
| High Background | Non-specific Binding | Use black microplates for fluorescent assays to reduce crosstalk and scattered light.[5] Ensure gentle mixing to avoid fluorophore detachment.[5] |
| Contaminated Reagents | Use fresh, high-quality reagents, including ATP and buffers. | |
| Inconsistent Results | Pipetting Inaccuracies | Use calibrated pipettes and prepare a master mix for reagents where possible to minimize well-to-well variability.[6] |
| Temperature Fluctuations | Ensure the plate and all reagents have equilibrated to the correct reaction temperature before initiating the assay.[5] |
Q5: My Co-Immunoprecipitation (Co-IP) experiment to show M1 interaction with MEK1 is failing. What can I do?
A5: Co-IP experiments can be sensitive. Ensure your cell lysis is gentle enough to not disrupt protein-protein interactions; avoid harsh detergents like SDS.[7][8] The choice of antibody is critical; confirm it can recognize the native conformation of M1. Including appropriate positive and negative controls is essential for interpreting the results.[9]
Table 2: Troubleshooting Guide for M1/MEK1 Co-Immunoprecipitation
| Problem | Potential Cause | Recommended Solution |
| No prey protein (MEK1) detected | Interaction is weak or transient | Consider in vivo crosslinking to stabilize the protein complex before lysis.[7] |
| Lysis buffer is too stringent | Use a milder lysis buffer (e.g., non-denaturing) to preserve protein interactions. RIPA buffer can sometimes disrupt complexes.[8] | |
| Antibody is blocking the interaction site (Epitope masking) | Try a different M1 antibody that targets a different region of the protein.[8] | |
| High Background | Non-specific binding to beads | Pre-clear the lysate with beads before adding the primary antibody. Block beads with BSA to reduce non-specific protein adherence. |
| Antibody concentration is too high | Optimize the amount of antibody used for the pull-down to reduce non-specific binding.[10] | |
| Insufficient washing | Increase the number and stringency of wash steps after immunoprecipitation.[10] |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Phospho-M1 (S50) and Total M1
This protocol is for detecting the activated (phosphorylated) and total levels of M1 protein.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[11]
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature samples by heating. Separate proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk for blocking when detecting phosphoproteins as it contains casein, which can increase background.[2][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-M1 (S50) or total M1 overnight at 4°C, diluted in 3-5% BSA in TBST.[12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.[2]
Protocol 2: In Vitro Kinase Assay for M1 Activity
This protocol measures the direct kinase activity of M1.
-
Reaction Setup: In a microplate, combine recombinant M1 protein, a suitable substrate (e.g., a peptide containing the M1 recognition sequence), and kinase assay buffer.
-
Initiate Reaction: Start the reaction by adding an ATP/MgCl2 mixture.[13] A typical final concentration might be 10 mM MgCl2 and 100 µM ATP.[13]
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by heating the samples.[13]
-
Detection: Quantify substrate phosphorylation. This can be done using various methods, such as radioactive [γ-³²P]ATP, fluorescence-based assays that detect ADP production, or phospho-specific antibodies in an ELISA format.[14]
Section 4: Diagrams and Workflows
Visual aids to understand M1's signaling context and the experimental process.
Caption: Hypothesized M1 signaling pathway leading to ERK activation.
Caption: Experimental workflow for validating M1 activity in a new cell line.
Caption: Troubleshooting logic for absence of downstream ERK phosphorylation.
References
- 1. How to Detect Protein Expression in Cells During Experiments | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. neb.com [neb.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. proteinguru.com [proteinguru.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 10. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. go.zageno.com [go.zageno.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. bellbrooklabs.com [bellbrooklabs.com]
M1 degradation and how to prevent it during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of M1 protein degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for the influenza A virus M1 protein in host cells?
A1: The influenza A virus M1 protein is primarily degraded through the ubiquitin-proteasome pathway.[1][2][3] Host cell factors, including Cyclophilin A (CypA) and the E3 ubiquitin ligase AIP4, play a crucial role in this process by targeting M1 for ubiquitination and subsequent degradation by the 26S proteasome.[4][5]
Q2: What is the typical half-life of the M1 protein?
A2: The half-life of the M1 protein can vary depending on the experimental conditions and the presence of host factors. For instance, in the presence of Cyclophilin A (CypA), which accelerates M1 degradation, the half-life is approximately 2 hours. In cells lacking CypA, the half-life of M1 is significantly longer, around 6 hours.[1] A mutation at threonine 37 to alanine (B10760859) (T37A) can also increase the half-life of M1 to over 6 hours, compared to the wild-type with a threonine at that position, which has a half-life of about 4 hours.[5]
Q3: Which inhibitors can be used to prevent M1 protein degradation during experiments?
A3: To prevent M1 degradation via the ubiquitin-proteasome pathway, the proteasome inhibitor MG-132 is commonly used.[1][5] Lysosome inhibitors, such as ammonium (B1175870) chloride (NH4Cl), have been shown to be ineffective in preventing M1 degradation, confirming that the primary degradation route is not lysosomal.[5] For general prevention of proteolysis during protein extraction, a broad-spectrum protease inhibitor cocktail is recommended.[6]
Q4: What are the known ubiquitination sites on the M1 protein?
A4: The E3 ubiquitin ligase AIP4 has been shown to promote K48-linked ubiquitination of M1 at lysine (B10760008) residues K102 and K104.[4] Another E3 ligase, ITCH, is also known to ubiquitinate M1, facilitating the release of viral ribonucleoproteins (vRNPs) from endosomes. Additionally, K242 has been identified as a ubiquitination site.[7]
Troubleshooting Guide: M1 Protein Degradation in Experiments
This guide addresses common issues encountered during the analysis of M1 protein, focusing on unexpected degradation observed in techniques like Western blotting.
| Problem | Possible Cause | Recommended Solution |
| Low or no M1 protein signal on Western blot | Protein degradation during sample preparation. | - Work quickly and keep samples on ice or at 4°C at all times. - Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[6] - For targeted inhibition of M1 degradation, add the proteasome inhibitor MG-132 to your cell culture before lysis. |
| Inefficient protein extraction. | - Use a lysis buffer appropriate for viral proteins, such as RIPA buffer. - Ensure complete cell lysis through sonication or multiple freeze-thaw cycles. | |
| Multiple bands or a smear below the expected M1 band size on Western blot | Partial protein degradation. | - Use fresh protease inhibitor cocktails as their effectiveness can diminish over time. - Optimize the concentration of the protease inhibitor cocktail; for samples with high protease activity, a higher concentration may be necessary.[8] - Ensure samples are boiled in SDS-PAGE sample buffer immediately after extraction to denature proteases. |
| Suboptimal buffer conditions. | - Maintain a stable pH for your lysis and storage buffers. A pH range of 6.5-7.9 is generally recommended for protein stability.[9] - Consider using buffers like MOPS or HEPES, which are known to be gentle on proteins.[9] | |
| Inconsistent M1 protein levels between replicates | Variable protein degradation. | - Standardize the time between cell harvesting, lysis, and sample processing for all samples. - Ensure equal and thorough mixing of protease inhibitors in all lysis buffers. |
| Repeated freeze-thaw cycles. | - Aliquot protein lysates after the initial extraction to avoid multiple freeze-thaw cycles of the entire sample.[6] |
Quantitative Data Summary
Table 1: Half-life of Influenza M1 Protein Under Different Conditions
| Condition | Cell Line | Method | Half-life (approx.) | Reference |
| Presence of Cyclophilin A | 293T | Cycloheximide Chase | ~2 hours | [1] |
| Absence of Cyclophilin A | 293T | Cycloheximide Chase | ~6 hours | [1] |
| M1 with Threonine at position 37 (M1-37T) | HEK293T | Cycloheximide Chase | ~4 hours | [5] |
| M1 with Alanine at position 37 (M1-37A) | HEK293T | Cycloheximide Chase | >6 hours | [5] |
Table 2: Commonly Used Inhibitors to Prevent M1 Degradation
| Inhibitor | Target | Typical Working Concentration | Incubation Time (before lysis) | Reference |
| MG-132 | 26S Proteasome | 5 - 50 µM | 4 - 8 hours | [10][11] |
| Protease Inhibitor Cocktail | Serine, Cysteine, Aspartic, and Metalloproteases | 1X (as per manufacturer's instructions) | Added to lysis buffer | [8][12] |
Experimental Protocols
Protocol 1: M1 Protein Extraction from Influenza A Virus-Infected Cells
This protocol is adapted for the extraction of total protein from cultured cells infected with influenza A virus.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (100X stock)
-
Phosphatase Inhibitor Cocktail (optional, 100X stock)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Place the culture dish of infected cells on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add ice-cold lysis buffer supplemented with 1X protease inhibitor cocktail (and 1X phosphatase inhibitor cocktail, if needed) to the dish. For a 10 cm dish, use 500 µL to 1 mL of lysis buffer.
-
Use a cell scraper to gently scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the protein extract and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cycloheximide (CHX) Chase Assay for M1 Protein Half-life Determination
This protocol is used to determine the stability of the M1 protein by inhibiting new protein synthesis and observing the rate of its degradation over time.
Materials:
-
Influenza A virus-infected or M1-expressing cells in culture
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Complete culture medium
-
Ice-cold PBS
-
Lysis buffer with protease inhibitors (as described in Protocol 1)
-
Equipment for Western blotting
Procedure:
-
Seed cells in multiple wells or dishes to have a separate sample for each time point.
-
Infect cells with influenza A virus or transfect with an M1 expression plasmid and incubate for the desired period to allow for M1 expression.
-
Prepare fresh complete culture medium containing the final desired concentration of CHX (typically 50-100 µg/mL).
-
At the start of the chase (time point 0), lyse the first set of cells immediately before adding CHX to the remaining samples.
-
For the remaining samples, replace the existing medium with the CHX-containing medium.
-
Incubate the cells and harvest them at various time points (e.g., 0, 1, 2, 4, 6, 8 hours) by lysing them as described in Protocol 1.
-
Equal amounts of total protein from each time point are then analyzed by Western blotting using an anti-M1 antibody.
-
Quantify the M1 protein bands for each time point using densitometry software.
-
Normalize the M1 signal at each time point to a stable loading control (e.g., β-actin or GAPDH).
-
Plot the normalized M1 protein levels against time to determine the half-life of the protein.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclophilin A Restricts Influenza A Virus Replication through Degradation of the M1 Protein | PLOS One [journals.plos.org]
- 3. Cyclophilin A Restricts Influenza A Virus Replication through Degradation of the M1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CypA Regulates AIP4-Mediated M1 Ubiquitination of Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CypA Regulates AIP4-Mediated M1 Ubiquitination of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Maintaining pH-dependent conformational flexibility of M1 is critical for efficient influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Addressing M1's potential impact on lysosomal function
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of "M1" on lysosomal function. Given that "M1" can refer to distinct biological entities, this guide is divided into two main sections:
-
Part 1: Influenza A Virus M1 Protein and its Interaction with the Endo-lysosomal Pathway. This section focuses on the role of the viral M1 matrix protein in the context of viral entry and uncoating, which is critically dependent on lysosomal pH.
-
Part 2: M1-Polarized Macrophages and Lysosomal Function. This section addresses the interplay between the pro-inflammatory M1 macrophage phenotype and lysosomal processes, particularly autophagy.
Part 1: Influenza A Virus M1 Protein and Lysosomal Function
The matrix protein 1 (M1) of the influenza A virus plays a crucial structural role and is essential for the viral life cycle. Its interaction with the host cell's endo-lysosomal pathway during entry is a key area of investigation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the endo-lysosomal pathway in influenza A virus entry?
A1: The influenza A virus enters host cells via endocytosis. The virion is enclosed within an endosome, which progressively acidifies as it matures into a late endosome and fuses with a lysosome. This acidic environment is crucial for two main events: a conformational change in the viral hemagglutinin (HA) protein that mediates fusion of the viral and endosomal membranes, and the disassembly of the M1 protein layer, a process known as uncoating, which releases the viral ribonucleoproteins (vRNPs) into the cytoplasm.[1][2][3][4][5]
Q2: How does the low pH of lysosomes affect the influenza M1 protein?
A2: The acidic environment of late endosomes and lysosomes (pH 5.0-6.0) triggers a conformational change in the M1 protein.[6] This change is facilitated by the influx of protons into the virion through the M2 ion channel.[1][2][4][7] The protonation of specific amino acid residues, particularly histidines, in the M1 protein is thought to destabilize the M1 layer, causing it to dissociate from the viral envelope and the vRNPs.[8][9] This dissociation is a critical step for the release of the viral genome into the cytoplasm, allowing it to traffic to the nucleus for replication.[2][4][7][10]
Q3: What are the key methods to study the effect of lysosomal pH on M1 protein function during viral entry?
A3: Key methods focus on measuring the pH of the endo-lysosomal compartments and observing viral fusion and uncoating events. These include:
-
Fluorescent pH-sensitive dyes: Probes like LysoTracker and Acridine Orange accumulate in acidic organelles and can be used to monitor changes in endosomal and lysosomal pH during viral infection.[2][11][12]
-
Single-virus tracking: This technique uses fluorescently labeled viruses to visualize their entry into cells in real-time, allowing for the observation of fusion events and the kinetics of uncoating.[13][14]
-
Biochemical assays: These can be used to assess the dissociation of the M1 protein from vRNPs at different pH values in vitro.
Troubleshooting Guides
Troubleshooting Guide 1: Lysosomal pH Measurement using LysoTracker
This guide addresses common issues when using LysoTracker probes to measure changes in endo-lysosomal pH during influenza virus infection.
| Problem | Potential Cause | Recommended Solution |
| Weak or no LysoTracker signal | 1. Low probe concentration. 2. Insufficient incubation time. 3. Cell death or compromised membrane integrity. 4. Photobleaching. | 1. Optimize the LysoTracker concentration (typically 50-75 nM).[2][15] 2. Increase the incubation time (30 minutes to 2 hours may be necessary depending on the cell type).[2] 3. Check cell viability using a live/dead stain. Ensure cells are healthy before and during the experiment. 4. Use an anti-fade mounting medium and minimize exposure to excitation light. |
| High background fluorescence | 1. High probe concentration leading to non-specific staining. 2. Inadequate washing. | 1. Perform a titration to find the lowest effective concentration of LysoTracker. 2. Ensure thorough washing with fresh medium after incubation to remove excess probe. |
| Inconsistent staining between experiments | 1. Variation in cell density. 2. Differences in probe preparation. 3. Inconsistent incubation conditions. | 1. Maintain consistent cell seeding density for all experiments. 2. Prepare fresh working solutions of LysoTracker for each experiment from a stable stock.[2] 3. Ensure consistent temperature, CO2 levels, and incubation times. |
| Difficulty in quantifying pH changes | 1. LysoTracker fluorescence intensity is not directly proportional to pH in a linear fashion. 2. Viral infection altering lysosomal morphology. | 1. Use ratiometric pH-sensitive probes (e.g., LysoSensor Yellow/Blue) for more quantitative measurements.[15] 2. Co-stain with a lysosomal marker (e.g., LAMP1) to confirm the localization of the signal and assess morphological changes. |
Troubleshooting Guide 2: Viral Uncoating Assay
This guide focuses on troubleshooting experiments designed to assess the uncoating of the influenza M1 protein.
| Problem | Potential Cause | Recommended Solution |
| No or inefficient uncoating observed | 1. Insufficient acidification of endosomes. 2. Inactive M2 ion channel. 3. Issues with viral particle integrity. | 1. Verify endosomal acidification using pH-sensitive dyes. Ensure the cell line used has a robust endo-lysosomal acidification capacity. 2. Use a virus strain with a functional M2 protein. As a control, treat cells with an M2 inhibitor like amantadine, which should block uncoating.[9] 3. Check the integrity of your viral stock. Repeated freeze-thaw cycles can damage virions.[16] |
| High variability in uncoating kinetics | 1. Asynchronous viral entry. 2. Cell-to-cell variability in endosomal maturation rates. | 1. Synchronize viral infection by pre-binding virus to cells at 4°C before shifting to 37°C to initiate endocytosis. 2. Analyze a large number of cells or viral particles to obtain statistically significant data. Single-virus tracking can help to dissect this heterogeneity. |
| Artifacts in immunofluorescence imaging of M1 | 1. Non-specific antibody binding. 2. Over-fixation or permeabilization issues. | 1. Use a well-validated primary antibody against the M1 protein and include appropriate negative controls (e.g., uninfected cells). 2. Optimize fixation and permeabilization conditions for your specific cell type and antibodies. |
Experimental Protocols
Protocol 1: Measuring Endo-lysosomal pH change during Influenza Virus Infection using LysoTracker Red DND-99
Objective: To visualize and quantify the acidification of endo-lysosomal compartments in live cells during influenza A virus infection.
Materials:
-
Live-cell imaging microscope with appropriate filter sets for LysoTracker Red (Excitation/Emission: ~577/590 nm)
-
35 mm glass-bottom dishes
-
Influenza A virus stock
-
LysoTracker Red DND-99 (1 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Methodology:
-
Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Prepare a working solution of LysoTracker Red DND-99 at a final concentration of 50-75 nM in pre-warmed complete cell culture medium.[2][15]
-
Wash the cells twice with PBS.
-
Add the LysoTracker Red working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
During the last 10-15 minutes of the LysoTracker incubation, pre-bind influenza virus to the cells at 4°C to synchronize infection.
-
Wash the cells twice with pre-warmed medium to remove unbound virus and excess LysoTracker.
-
Add fresh pre-warmed medium and immediately begin live-cell imaging.
-
Acquire images at regular intervals (e.g., every 1-2 minutes) for up to 60 minutes to monitor the trafficking of the virus and changes in LysoTracker fluorescence intensity in virus-containing endosomes.
-
For quantitative analysis, measure the fluorescence intensity of LysoTracker in regions of interest corresponding to viral particles over time. An increase in fluorescence intensity indicates acidification of the compartment.
Data Presentation
Table 1: Expected pH ranges in Endo-lysosomal Compartments during Influenza Virus Entry
| Compartment | Typical pH Range | Role in Influenza Entry |
| Early Endosome | 6.0 - 6.5 | Initial acidification; priming of HA and M1 for conformational changes.[9][14][16] |
| Late Endosome | 5.0 - 6.0 | Triggers HA-mediated membrane fusion and M1 protein disassembly.[14][16][17] |
| Lysosome | 4.5 - 5.0 | Final degradation of viral components not released into the cytoplasm. |
Mandatory Visualizations
Caption: Influenza A virus entry and uncoating pathway.
Part 2: M1-Polarized Macrophages and Lysosomal Function
Macrophages can be polarized into different functional phenotypes, with M1 macrophages being classically activated and pro-inflammatory. Lysosomal functions, particularly autophagy, are intricately linked to macrophage polarization and their immune responses.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between M1 macrophage polarization and lysosomal function?
A1: M1-polarized macrophages are characterized by the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[18] Their lysosomal system is highly active to support their roles in phagocytosis and antigen presentation. Autophagy, a lysosomal degradation pathway, plays a crucial role in regulating M1 polarization. Impaired autophagy can lead to an exaggerated M1 phenotype and prolonged inflammation.[4][19][20]
Q2: How does autophagy regulate M1 macrophage polarization?
A2: Autophagy helps to maintain cellular homeostasis in macrophages by removing damaged organelles and protein aggregates. In the context of M1 polarization, autophagy can dampen the inflammatory response by degrading components of the inflammasome and limiting the production of pro-inflammatory cytokines.[20] Thus, a properly functioning autophagy-lysosomal pathway is essential for a balanced M1 response.
Q3: What are the key methods to assess lysosomal function in M1-polarized macrophages?
A3: Key methods include:
-
Macrophage Polarization Assays: Verifying the M1 phenotype by measuring the expression of M1-specific markers (e.g., iNOS, CD86) and the secretion of pro-inflammatory cytokines.[15][21][22]
-
Autophagy Flux Assays: Measuring the rate of autophagic degradation, for example, by monitoring the turnover of LC3-II in the presence and absence of lysosomal inhibitors.[17][23]
-
Lysosomal pH Measurement: Using dyes like Acridine Orange to assess the acidity of lysosomes.[1][11]
-
Lysosomal Enzyme Activity Assays: Measuring the activity of specific lysosomal hydrolases.[24]
-
Lysosomal Membrane Permeability Assays: Assessing the integrity of the lysosomal membrane.[6][18]
Troubleshooting Guides
Troubleshooting Guide 3: Autophagy Flux Assay by LC3-II Western Blot
This guide provides troubleshooting for assessing autophagy flux in M1-polarized macrophages by monitoring LC3-II levels.
| Problem | Potential Cause | Recommended Solution |
| No detectable LC3-II band | 1. Low level of autophagy. 2. Poor antibody quality. 3. Inefficient protein transfer. | 1. Include a positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment). 2. Use a validated anti-LC3 antibody. 3. Optimize western blot transfer conditions (e.g., use a PVDF membrane and optimize transfer time). |
| High background on western blot | 1. Non-specific antibody binding. 2. Insufficient blocking or washing. | 1. Increase the dilution of the primary antibody. 2. Increase the blocking time and the number of washes. Use a high-quality blocking agent. |
| No difference in LC3-II levels with lysosomal inhibitors | 1. Ineffective lysosomal inhibitor. 2. Block in autophagosome formation. | 1. Confirm the activity of the lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) at the concentration used. 2. If there is a block upstream of lysosomal fusion, LC3-II will not accumulate with inhibitors. Investigate earlier steps of autophagy. |
| Inconsistent results between replicates | 1. Inconsistent M1 polarization. 2. Variation in cell density or treatment times. | 1. Verify M1 polarization in each experiment by checking M1 markers. 2. Ensure precise timing of treatments and consistent cell numbers across all samples. |
Troubleshooting Guide 4: Lysosomal Membrane Permeability (LMP) Assay
This guide addresses common issues in assays designed to measure LMP in M1 macrophages.
| Problem | Potential Cause | Recommended Solution |
| High basal level of LMP | 1. Cell stress or death due to culture conditions. 2. Harsh cell handling. | 1. Ensure optimal cell culture conditions and check cell viability. 2. Handle cells gently during experimental procedures. |
| No induction of LMP with positive control | 1. Ineffective LMP-inducing agent. 2. Insensitive assay. | 1. Use a known LMP inducer like LLOMe and optimize its concentration and incubation time.[6] 2. Try a more sensitive method, such as the galectin translocation assay.[18] |
| Difficulty in quantifying LMP | 1. Subjective interpretation of microscopy images. 2. High background in fluorescence-based assays. | 1. Use image analysis software to quantify the release of lysosomal contents into the cytosol. 2. Optimize staining concentrations and washing steps to reduce background. |
Experimental Protocols
Protocol 2: Assessment of Autophagy Flux in M1-Polarized Macrophages
Objective: To measure autophagic flux in M1-polarized macrophages by quantifying LC3-II turnover.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Recombinant mouse IFN-γ and LPS (for M1 polarization)
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer for western blot
-
Primary antibody against LC3 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
M1 Polarization:
-
Culture macrophages to the desired confluency.
-
Treat cells with IFN-γ (e.g., 20 ng/mL) for 24 hours.
-
Add LPS (e.g., 100 ng/mL) for another 4-6 hours to induce M1 polarization.
-
Include an unpolarized (M0) control group (untreated cells).
-
-
Autophagy Flux Measurement:
-
For each condition (M0 and M1), have two sets of wells: one treated with vehicle and one with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment.
-
After the treatment period, wash the cells with cold PBS and lyse them.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Autophagic flux is determined by the difference in the amount of LC3-II between the samples with and without the lysosomal inhibitor. An increase in this difference in M1 macrophages compared to M0 would indicate higher autophagic flux.
-
Data Presentation
Table 2: Expected Changes in Lysosomal Function Markers in M1 vs. M0 Macrophages
| Parameter | M0 Macrophages (Baseline) | M1-Polarized Macrophages |
| Lysosomal pH | ~4.5 - 5.0 | May remain acidic or show slight alkalinization depending on the stimulus and duration. |
| Autophagic Flux | Basal level | Generally increased to manage inflammatory stress and cellular homeostasis.[19][20] |
| Lysosomal Enzyme Activity | Normal | May be upregulated to support increased degradative demand. |
| Lysosomal Membrane Permeability | Low | May increase under prolonged inflammatory stress. |
Mandatory Visualizations
Caption: Regulation of M1 macrophage polarization by autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 3. studylib.net [studylib.net]
- 4. Frontiers | Macrophage autophagy in macrophage polarization, chronic inflammation and organ fibrosis [frontiersin.org]
- 5. The Role of Autophagy in M2 Polarization of Macrophages Induced by Micro/Nano Topography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. pH-Controlled Two-Step Uncoating of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progressive lysosomal membrane permeabilization induced by iron oxide nanoparticles drives hepatic cell autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. pH-dependent endocytosis mechanisms for influenza A and SARS-coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influenza Virus with Increased pH of Hemagglutinin Activation Has Improved Replication in Cell Culture but at the Cost of Infectivity in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autophagy deficiency promotes M1 macrophage polarization to exacerbate acute liver injury via ATG5 repression during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Interplay between H1N1 influenza a virus infection, extracellular and intracellular respiratory tract pH, and host responses in a mouse model | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating Compound M1's Effects from its Vehicle (DMSO)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret data when using Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle for your compound of interest, M1.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential in my experiments with compound M1?
A vehicle control is a critical component of experimental design that allows you to distinguish the effects of your compound of interest (M1) from any effects caused by the solvent (vehicle) used to dissolve and deliver it.[1][2][3][4][5] In this case, the vehicle control group would be treated with the exact same concentration of DMSO as the M1-treated group, but without M1.[1][2] This is crucial because DMSO is not biologically inert and can have its own effects on cells, including influencing cell growth, viability, differentiation, and gene expression.[1][2][6] Without a vehicle control, any observed effects could be incorrectly attributed to M1 when they are, in fact, a result of the DMSO.[6]
Q2: What are the known biological effects of DMSO that could interfere with my experiment?
DMSO can exert a variety of biological effects that may confound experimental results. These are often concentration-dependent and can vary between cell types.[6][7][8] Known effects include:
-
Cytotoxicity: At higher concentrations, DMSO can be toxic to cells, leading to reduced viability and even apoptosis.[7][9][10][11]
-
Cell Growth and Differentiation: DMSO can stimulate cell growth at low concentrations and inhibit it at higher concentrations.[6] It is also known to induce differentiation in certain cell lines, such as embryonic carcinoma cells.[6]
-
Signaling Pathway Modulation: DMSO can alter various signaling pathways. For instance, it has been shown to affect the NF-κB and MAPK signaling pathways.[1][8][12] It can also upregulate the tumor suppressor protein PTEN, which in turn affects the PI3K/Akt pathway.[13]
-
Anti-inflammatory and Antioxidant Effects: DMSO possesses inherent anti-inflammatory and antioxidant properties, which could mask or potentiate the effects of M1 if it has similar activities.[1][14]
-
Gene Expression Changes: Even at very low concentrations, DMSO has been shown to cause broad and heterogeneous changes in the expression and activation levels of numerous proteins and kinases.[8]
Q3: What is the recommended final concentration of DMSO to use in my cell culture experiments?
The optimal final concentration of DMSO is a balance between ensuring your compound M1 is fully dissolved and minimizing the off-target effects of the vehicle. A general rule of thumb is to keep the final DMSO concentration as low as possible.
-
≤ 0.1% (v/v): This concentration is generally considered safe for most cell lines with minimal effects on cell behavior.[15][16]
-
0.1% to 0.5% (v/v): Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[15][16]
-
> 0.5% (v/v): Concentrations above this level often lead to significant cytotoxicity and other biological effects, and should be used with caution and thorough validation.[1][15]
It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration before proceeding with your M1 experiments.[1]
Troubleshooting Guides
Issue 1: My M1-treated group and my vehicle control group show similar results.
This can be a perplexing issue, but several factors could be at play. Here’s a step-by-step guide to troubleshoot this situation:
-
Verify DMSO Concentration: Double-check all your calculations to ensure the final DMSO concentration is identical in both the M1-treated and vehicle control groups. Inconsistencies can lead to misleading results.
-
Assess Potential for Overlapping Effects: Consider the known biological activities of DMSO. If M1 is expected to have anti-inflammatory or antioxidant effects, for example, the inherent properties of DMSO might be masking the specific effects of M1.[1]
-
Investigate Signaling Pathway Interference: Both M1 and DMSO could be modulating the same signaling pathway. For instance, if M1 is an inhibitor of the p38 or JNK pathways, its effects might be difficult to distinguish from those of DMSO, which is also known to inhibit the phosphorylation of these kinases.[2]
-
Lower the DMSO Concentration: If possible, try to reduce the final concentration of DMSO. This may require preparing a more concentrated stock of M1. A lower DMSO concentration will reduce its background effects, potentially revealing the specific activity of M1.
-
Consider an Alternative Solvent: If lowering the DMSO concentration is not feasible, you may need to explore alternative, more inert solvents for M1.
Issue 2: I am observing unexpected or inconsistent results in my M1 experiments.
Inconsistent results can often be traced back to the pleiotropic effects of DMSO.
-
Ensure Consistent Vehicle Control: It is imperative that your vehicle control group is treated with the exact same concentration of DMSO from the same stock solution in every single experiment.[1]
-
Evaluate Time- and Concentration-Dependent Effects: The effects of DMSO can vary with both the concentration and the duration of exposure.[8][9] Ensure these parameters are kept consistent across all experiments.
-
Cell Line Specificity: The response to DMSO can be highly heterogeneous across different cell lines.[8] What is a safe concentration for one cell line may be toxic or induce other effects in another. Always determine the optimal DMSO concentration for each specific cell line you are using.
-
Include an Untreated Control: In addition to a vehicle control, it can be beneficial to include an untreated control group (cells in medium only). This can help you to assess the baseline behavior of your cells and to better understand the magnitude of the vehicle's effects.[17]
Data Presentation: Recommended DMSO Concentrations
The following table summarizes generally accepted limits for DMSO concentrations in different experimental systems. It is crucial to determine the optimal concentration for your specific model.
| Experimental System | Recommended Maximum DMSO Concentration (v/v) | Notes |
| In Vitro (Most Cell Lines) | ≤ 0.5% | Many cell lines tolerate this, but lower is always better.[15] |
| In Vitro (Sensitive/Primary Cells) | ≤ 0.1% | Primary cells are often more sensitive to DMSO's effects.[15][16] |
| In Vivo (Rodents, Injections) | ≤ 1% | Higher concentrations can cause local irritation and toxicity.[1][18] The total administered dose should also be considered. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol will help you determine the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density you will use for your M1 experiments and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also include a "medium-only" control (0% DMSO).[2]
-
Treatment: Remove the old medium and add the prepared DMSO dilutions to the cells. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned M1 experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay, such as MTT, MTS, or a live/dead cell staining assay, to measure cell viability.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.[2]
Protocol 2: General Workflow for an M1 Experiment with a DMSO Vehicle Control
This protocol outlines the essential steps for conducting a properly controlled experiment with your compound M1.
Methodology:
-
Stock Solution Preparation:
-
M1 Stock: Dissolve M1 in 100% DMSO to create a concentrated stock solution. The concentration will depend on the final desired concentration of M1 and the maximum tolerated DMSO concentration for your cells.
-
Vehicle Stock: Prepare a "vehicle stock" of 100% DMSO.[1]
-
-
Working Solution Preparation:
-
M1 Group: Dilute the M1 stock solution in your experimental medium to the final desired concentration of M1. Ensure the final DMSO concentration is below the maximum tolerated level determined in Protocol 1.
-
Vehicle Control Group: Dilute the 100% DMSO vehicle stock in the same experimental medium to the exact same final DMSO concentration as the M1 group.[1]
-
(Optional) Untreated Control Group: Prepare a group with only the experimental medium.
-
-
Treatment: Treat your cells with the prepared working solutions for the desired duration.
-
Assay: Perform your experimental assay to measure the effects of M1.
-
Data Analysis: Compare the results from the M1-treated group to the vehicle control group to determine the specific effects of M1.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for designing a properly controlled experiment to differentiate the effects of M1 from its DMSO vehicle.
Caption: Workflow for a properly controlled experiment.
Potential DMSO Signaling Interference
This diagram illustrates how DMSO can independently modulate signaling pathways that might also be targets of your experimental compound M1, highlighting the importance of a vehicle control.
Caption: Overlapping effects of M1 and DMSO on signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pharmacology - Why DMSO is used as a control? - Biology Stack Exchange [biology.stackexchange.com]
- 5. homework.study.com [homework.study.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic effect of dimethyl sulfoxide on ICAM-1 gene expression and activation of NF-kappaB and AP-1 in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. lifetein.com [lifetein.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. researchgate.net [researchgate.net]
Optimizing imaging parameters to visualize M1-induced mitochondrial fusion
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing imaging parameters for visualizing mitochondrial fusion in M1-polarized macrophages. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key imaging parameters.
Troubleshooting Guide
This section addresses common issues encountered during the imaging of mitochondrial dynamics in M1 macrophages.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescent Signal from Mitochondrial Dye | 1. Inadequate Dye Concentration: The concentration of the mitochondrial dye may be too low for optimal staining. 2. Short Incubation Time: The dye may not have had sufficient time to accumulate in the mitochondria. 3. Low Mitochondrial Membrane Potential: M1 macrophages can have altered mitochondrial membrane potential, affecting the uptake of potential-dependent dyes like TMRM or MitoTracker Red CMXRos. 4. Incorrect Filter/Laser Settings: The microscope settings may not be appropriate for the specific fluorescent dye being used. | 1. Optimize Dye Concentration: Titrate the dye concentration. For MitoTracker dyes, a starting range of 25-200 nM is recommended.[1] 2. Increase Incubation Time: Extend the incubation period to 30-45 minutes to allow for sufficient dye accumulation.[2] 3. Use a Membrane Potential-Independent Dye: Consider using MitoTracker Green FM, which stains mitochondria regardless of their membrane potential. 4. Verify Microscope Settings: Ensure that the excitation and emission wavelengths on the microscope are correctly set for your chosen dye. For example, MitoTracker Red CMXRos is typically excited at 579 nm and emits at 599 nm.[1] |
| High Background Fluorescence | 1. Excess Dye: The concentration of the fluorescent dye may be too high, leading to non-specific staining. 2. Incomplete Washing: Residual dye in the medium can contribute to high background. | 1. Reduce Dye Concentration: Lower the concentration of the mitochondrial dye to the minimum required for a clear signal. 2. Thorough Washing: After incubation with the dye, wash the cells two to three times with fresh, pre-warmed medium to remove any unbound dye.[1][2] |
| Phototoxicity and Photobleaching | 1. Excessive Light Exposure: High laser power and long exposure times can damage the cells and bleach the fluorophores.[3][4][5] 2. Frequent Imaging: Acquiring images too frequently can exacerbate phototoxicity. | 1. Minimize Light Exposure: Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio. For confocal microscopy, limiting laser output to 0.1-0.2% is a good starting point.[6] 2. Optimize Imaging Frequency: For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of mitochondrial fusion. 3. Use Antifade Reagents: If imaging fixed cells, use a mounting medium with an antifade reagent. For live-cell imaging, specialized live-cell imaging solutions containing antioxidants can be beneficial. |
| Difficulty in Distinguishing Individual Mitochondria | 1. Poor Image Resolution: The resolution of the microscope may be insufficient to resolve fine mitochondrial structures. 2. Suboptimal Z-stacking: Inadequate slicing in the z-axis can lead to a blurry, unresolved mitochondrial network. | 1. Use High-Resolution Microscopy: Employ a high-resolution imaging technique such as confocal or spinning-disk microscopy with a high numerical aperture (NA) objective (e.g., 63x or 100x oil objective).[1] 2. Optimize Z-stack Parameters: Set the z-slice thickness to the optimal value for your objective to ensure the entire mitochondrial network is captured in focus. For a 60x objective, a z-spacing of 0.2 µm is often recommended.[1] |
| Cells Appear Unhealthy or Are Dying During Imaging | 1. Phototoxicity: As mentioned above, excessive light exposure is a major cause of cell stress.[3][4][5] 2. Suboptimal Imaging Conditions: Incorrect temperature, CO2 levels, or humidity can stress the cells. 3. Toxicity of the Fluorescent Dye: Some mitochondrial dyes can be toxic at higher concentrations or with prolonged exposure. | 1. Reduce Light Exposure: Implement the strategies mentioned in the "Phototoxicity and Photobleaching" section. 2. Maintain Physiological Conditions: Use a live-cell imaging chamber that maintains a stable environment of 37°C, 5% CO2, and high humidity.[2] 3. Optimize Staining Protocol: Use the lowest effective dye concentration and minimize the incubation time. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mitochondrial morphology in M1-polarized macrophages?
A1: M1-polarized macrophages, typically stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), often exhibit a more fragmented mitochondrial network compared to unstimulated (M0) or M2-polarized macrophages.[2][7][8] This is generally associated with an increase in mitochondrial fission, driven by proteins like Drp1.[9][10] However, some studies have reported elongated mitochondria in M1 macrophages, suggesting the dynamics can be complex and may vary depending on the specific stimuli and timing.
Q2: Which fluorescent dye is best for visualizing mitochondrial fusion in live M1 macrophages?
A2: The choice of dye depends on the specific experimental needs.
-
MitoTracker Green FM is a good option as its accumulation is independent of mitochondrial membrane potential, which can be altered in M1 macrophages.
-
MitoTracker Red CMXRos and TMRM are dependent on membrane potential but can provide functional information.[6][11] It is advisable to start with a low concentration (e.g., 25-100 nM) and optimize for your specific cell type and imaging conditions to minimize potential toxicity.[1][2]
Q3: How can I quantify changes in mitochondrial fusion?
A3: Mitochondrial fusion can be quantified by analyzing changes in mitochondrial morphology from your images. Software such as ImageJ or Fiji can be used to measure parameters like:
-
Mitochondrial length and circularity: An increase in length and a decrease in circularity can indicate a more fused network.
-
Branching and network analysis: Specialized plugins can analyze the complexity and interconnectedness of the mitochondrial network.
-
Mitochondrial footprint: This measures the total area covered by mitochondria within a cell.[2]
Q4: What are the key signaling pathways that regulate mitochondrial dynamics in M1 macrophages?
A4: M1 polarization, often induced by LPS and IFN-γ, activates signaling pathways that influence mitochondrial dynamics. The Toll-like receptor 4 (TLR4) signaling pathway, activated by LPS, leads to the activation of NF-κB and other downstream effectors.[9][12][13] IFN-γ signaling primarily proceeds through the JAK-STAT pathway, particularly STAT1.[14][15] These pathways can regulate the expression and activity of mitochondrial shaping proteins. For instance, LPS stimulation can lead to the activation of the fission protein Drp1 and the degradation of the fusion protein Mfn1.[9][16]
Experimental Protocols
I. M1 Polarization of RAW 264.7 Macrophages
This protocol describes the induction of M1 polarization in the RAW 264.7 macrophage cell line.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a suitable imaging dish (e.g., glass-bottom dishes) at a density that will result in 70-80% confluency at the time of imaging.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
M1 Polarization:
-
Prepare M1 polarization medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 100 ng/mL LPS, and 20 ng/mL IFN-γ.[17]
-
Remove the old medium from the cells and gently add the M1 polarization medium.
-
Incubate the cells for 24 hours to induce M1 polarization.
-
II. Live-Cell Imaging of Mitochondrial Dynamics
This protocol outlines the steps for staining and imaging mitochondria in live M1-polarized macrophages.
-
Mitochondrial Staining:
-
Prepare a stock solution of your chosen mitochondrial dye (e.g., 1 mM MitoTracker Red CMXRos in DMSO).
-
Dilute the stock solution in pre-warmed, serum-free medium to the desired final concentration (e.g., 100 nM for MitoTracker Red CMXRos).[2]
-
Remove the M1 polarization medium and wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C.[2]
-
-
Image Acquisition:
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).[18]
-
Place the imaging dish on the microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO2).
-
Allow the cells to equilibrate for at least 15 minutes before imaging.
-
Acquire images using a confocal microscope with appropriate laser and filter settings for your dye.
-
For time-lapse imaging, determine the optimal frame rate to capture fusion events without causing significant phototoxicity.
-
Quantitative Data Summary
Table 1: Recommended Staining Conditions for Mitochondrial Dyes
| Dye | Recommended Concentration | Incubation Time | Excitation (nm) | Emission (nm) | Notes |
| MitoTracker Red CMXRos | 25 - 200 nM[1] | 15 - 30 min[1][2] | 579[1] | 599[1] | Accumulation is dependent on mitochondrial membrane potential. |
| MitoTracker Green FM | 25 - 500 nM | 15 - 45 min | 490 | 516 | Accumulation is independent of mitochondrial membrane potential. |
| TMRM | 25 nM[6] | 40 min[6] | 560[6] | >580[6] | A potentiometric dye, good for assessing mitochondrial health. |
Table 2: General Confocal Microscopy Imaging Parameters
| Parameter | Recommendation | Rationale |
| Objective | 63x or 100x oil immersion (High NA)[1] | High resolution is required to visualize individual mitochondria. |
| Laser Power | 0.1 - 1% of maximum | To minimize phototoxicity and photobleaching.[6] |
| Exposure Time | As short as possible for a good signal-to-noise ratio | To reduce phototoxicity. |
| Z-stack Step Size | 0.2 - 0.5 µm[1] | To ensure the entire mitochondrial network is captured. |
| Time-lapse Interval | 5 - 30 seconds | To capture dynamic fusion events without excessive light exposure.[6] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and the experimental workflow described in this guide.
References
- 1. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 4. researchgate.net [researchgate.net]
- 5. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 7. [PDF] Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mitochondrial dynamics at the intersection of macrophage polarization and metabolism [frontiersin.org]
- 11. Spinning Disk Confocal Microscopy for Optimized and Quantified Live Imaging of 3D Mitochondrial Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Is Nuclear Factor Kappa B (NF-κB) Doing in and to the Mitochondrion? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Gamma Interferon Augments Macrophage Activation by Lipopolysaccharide by Two Distinct Mechanisms, at the Signal Transduction Level and via an Autocrine Mechanism Involving Tumor Necrosis Factor Alpha and Interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proinflammatory NFkB signalling promotes mitochondrial dysfunction in skeletal muscle in response to cellular fuel overloading - PMC [pmc.ncbi.nlm.nih.gov]
- 17. graphviz.org [graphviz.org]
- 18. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of M1 to other mitochondrial fusion promoters
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health, regulating processes from energy production to apoptosis. Dysregulation of these dynamics is implicated in numerous diseases, making pharmacological modulation of mitochondrial fusion a promising therapeutic strategy. This guide provides an objective comparison of the well-established mitochondrial fusion promoter M1 and a more recently identified agonist, S89, with a focus on their efficacy, mechanisms of action, and the experimental protocols used to assess their function.
Executive Summary
M1 is a hydrazone compound known to promote mitochondrial fusion, particularly in cells with fragmented mitochondria. Its precise molecular target remains to be fully elucidated, but its action is dependent on the core mitochondrial fusion machinery. S89, a derivative of the natural product spiramine, is a direct and specific agonist of Mitofusin 1 (MFN1), a key protein in outer mitochondrial membrane fusion. While direct comparative studies are limited, available data suggests S89 has a robust and specific effect on promoting mitochondrial elongation. This guide presents the available quantitative and qualitative data for both compounds to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Efficacy
A direct head-to-head quantitative comparison of M1 and S89 under identical experimental conditions is not yet available in the published literature. The following tables summarize the available quantitative data for each compound from separate studies.
Table 1: Efficacy of S89 on Mitochondrial Morphology in MFN2 KO MEFs
| Concentration (µM) | Fragmented (%) | Intermediate (%) | Elongated (%) |
| 0 (Vehicle) | ~80 | ~15 | ~5 |
| 0.5 | ~60 | ~25 | ~15 |
| 1 | ~40 | ~35 | ~25 |
| 2 | ~20 | ~40 | ~40 |
| 5 | ~10 | ~30 | ~60 |
Data is approximated from published graphical representations and should be considered illustrative.
Table 2: Efficacy of S89 on Mitochondrial Aspect Ratio in MFN2 KO MEFs
| Concentration (µM) | Mean Mitochondrial Aspect Ratio (Arbitrary Units) |
| 0 (Vehicle) | ~1.5 |
| 0.5 | ~2.0 |
| 1 | ~2.5 |
| 2 | ~3.0 |
| 5 | ~3.5 |
Data is approximated from published graphical representations and should be considered illustrative.
Qualitative and Semi-Quantitative Data for M1:
Numerous studies have demonstrated the efficacy of M1 in promoting mitochondrial fusion across various cell types and in vivo models.[1][2][3]
-
Cellular Models: M1 has been shown to rescue mitochondrial fragmentation in human iPSCs, macrophages, pancreatic beta-cells, and hippocampal neurons.[1] Treatment with M1 leads to a visible shift from punctate, fragmented mitochondria to an elongated, filamentous mitochondrial network.[1]
-
In Vivo Models: In a rat model of diabetic cardiomyopathy, administration of M1 significantly promoted mitochondrial fusion in the heart.[2]
-
Concentration: Effective concentrations of M1 in cell culture typically range from 5 to 25 µM.[4]
Mechanisms of Action
The two compounds promote mitochondrial fusion through distinct mechanisms, which is a critical consideration for experimental design.
M1 (Hydrazone):
The precise molecular target of M1 is not fully understood.[1] However, its pro-fusion activity is dependent on the presence of the core mitochondrial fusion proteins Mitofusin 1/2 (MFN1/2) and Optic Atrophy 1 (OPA1).[1] M1 appears to act preferentially on cells with fragmented mitochondria and does not induce excessive mitochondrial hyperfusion in healthy cells.[1] Some studies suggest a potential involvement of the ATP synthase subunits in mediating M1's effect, though this remains to be definitively proven.[1]
S89:
S89 is a direct agonist of MFN1.[5][6] It binds to a specific loop in the HB2 domain of MFN1, which is thought to relieve an autoinhibitory interaction with the GTPase domain.[5] This allosteric activation stimulates the GTP hydrolysis activity of MFN1, a critical step for outer mitochondrial membrane fusion.[5] S89's specificity for MFN1 means it can rescue mitochondrial defects in cells lacking MFN2, but not in cells lacking MFN1.[5]
Signaling Pathway Diagrams
Caption: Proposed signaling pathway for M1.
Caption: Mechanism of action for S89.
Experimental Protocols
Accurate assessment of mitochondrial fusion is essential for evaluating the efficacy of compounds like M1 and S89. Below are detailed protocols for common assays.
PEG-Mediated Cell Fusion Assay for Mitochondrial Content Mixing
This assay is a classic method to visualize the fusion of mitochondrial populations from two different cell lines.
Principle: Two cell populations, each expressing a mitochondrially-targeted fluorescent protein of a different color (e.g., mt-GFP and mt-RFP), are co-cultured and then induced to fuse using polyethylene (B3416737) glycol (PEG). If mitochondrial fusion occurs in the resulting hybrid cells, the green and red mitochondria will fuse and their matrix contents will mix, resulting in yellow-appearing mitochondria when imaged with fluorescence microscopy.
Protocol:
-
Cell Preparation:
-
Separately culture two populations of adherent cells (e.g., HeLa or MEFs).
-
Transduce or transfect one population with a vector encoding a mitochondrially-targeted green fluorescent protein (mt-GFP) and the other with a vector for a mitochondrially-targeted red fluorescent protein (mt-RFP).
-
Select for stable expression or use transiently transfected cells with high transfection efficiency.
-
-
Co-culture:
-
Plate the two cell populations together in a 1:1 ratio on glass coverslips in a 6-well plate.
-
Allow the cells to adhere and grow to 80-90% confluency.
-
-
Cell Fusion:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Prepare a 50% (w/v) solution of PEG 1500 in serum-free culture medium. Warm to 37°C.
-
Aspirate the PBS and add 1 mL of the PEG solution to the cells.
-
Incubate for exactly 1 minute at 37°C.
-
Carefully aspirate the PEG solution and wash the cells three times with serum-free medium.
-
Add complete growth medium containing a protein synthesis inhibitor (e.g., cycloheximide) to prevent the synthesis of new fluorescent proteins.
-
-
Incubation and Treatment:
-
Incubate the cells for 4-8 hours to allow for cell and mitochondrial fusion.
-
During this incubation period, treat the cells with the desired concentrations of M1, S89, or vehicle control.
-
-
Imaging and Quantification:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
-
Identify multinucleated cells (hybrids).
-
Quantify the percentage of hybrid cells exhibiting mitochondrial content mixing (yellow mitochondria). A cell is considered positive if the majority of its mitochondrial network shows co-localization of the green and red signals.
-
Caption: Workflow for the PEG-mediated mitochondrial fusion assay.
Quantitative Analysis of Mitochondrial Morphology
This method involves imaging mitochondria in single cells and quantifying their morphology to assess the degree of fragmentation versus elongation.
Principle: Cells are stained with a mitochondria-specific fluorescent dye or express a fluorescently tagged mitochondrial protein. High-resolution images are captured and analyzed using specialized software to measure various morphological parameters, such as aspect ratio (length-to-width ratio), form factor, and the percentage of cells with a tubular versus fragmented mitochondrial network.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS or primary neurons) on glass-bottom dishes suitable for high-resolution microscopy.
-
Treat the cells with various concentrations of M1, S89, or vehicle control for the desired duration (e.g., 4-24 hours).
-
-
Mitochondrial Staining:
-
If not using cells with stable expression of a mitochondrial fluorescent protein, stain the live cells with a mitochondrial dye such as MitoTracker Red CMXRos (100-200 nM) for 15-30 minutes at 37°C.
-
Wash the cells with fresh pre-warmed medium.
-
-
Image Acquisition:
-
Image the cells using a confocal or high-resolution fluorescence microscope.
-
Acquire Z-stacks to capture the entire mitochondrial network within a cell.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin, or commercial software) to process the images.
-
Preprocessing: Apply a background subtraction and a median filter to reduce noise.
-
Thresholding: Apply an automated thresholding method (e.g., Otsu) to create a binary mask of the mitochondrial network.
-
Quantification:
-
Morphological Classification: Manually or with a trained classifier, categorize cells into having "fragmented," "intermediate," or "elongated/tubular" mitochondrial morphology. Calculate the percentage of cells in each category for each treatment condition.
-
Quantitative Parameters: For each cell, measure parameters such as:
-
Aspect Ratio: The ratio of the major to the minor axis of individual mitochondrial particles.
-
Form Factor: A measure of particle circularity and branching.
-
Mitochondrial Footprint: The total area of the cell occupied by mitochondria.
-
Branch Length: The average length of mitochondrial tubules.
-
-
-
-
Data Presentation:
-
Present the data as bar graphs showing the percentage of cells in each morphological category or the average values of the quantitative parameters for each treatment condition.
-
Caption: Workflow for quantitative analysis of mitochondrial morphology.
Conclusion
Both M1 and S89 are valuable tools for researchers studying mitochondrial fusion. The choice between them will depend on the specific research question. S89 offers the advantage of a well-defined molecular target (MFN1) and has been characterized with robust quantitative morphological analysis, making it an excellent choice for mechanistic studies. M1, while its direct target is less clear, has a broader literature base demonstrating its efficacy in various cellular and in vivo models of disease, making it a relevant tool for more translational studies. As direct comparative data is lacking, researchers are encouraged to empirically determine the optimal compound and conditions for their specific experimental system.
References
- 1. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusion activators enhance mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Researchers Develop Small Molecule Fusion Agonist That Repairs Mitochondrial Damages----Chinese Academy of Sciences [english.cas.cn]
Mdivi-1: A Comparative Guide to its Effects on Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of Mdivi-1 (B1676016) on mitochondrial dynamics, supported by experimental data. Mdivi-1, a quinazolinone derivative, has been widely studied as a selective inhibitor of Dynamin-related protein 1 (Drp1), a key mediator of mitochondrial fission.[1][2][3] However, emerging evidence suggests its mechanism of action may be more complex, with some studies indicating Drp1-independent effects.[1][4] This guide will delve into both perspectives to provide a comprehensive overview for the scientific community.
Quantitative Data Summary
The following tables summarize the quantitative effects of Mdivi-1 on mitochondrial dynamics and related cellular processes as reported in various studies.
Table 1: Effects of Mdivi-1 on Mitochondrial Morphology
| Cell Type | Mdivi-1 Concentration (µM) | Treatment Duration | Observed Effect on Mitochondrial Morphology | Reference |
| COS-7 Cells | 50 | 1 hour | Increased mitochondrial elongation and network formation. | [4] |
| Primary Cortical Neurons | 50 | 1 hour | Blocked NMDA-induced mitochondrial fission. | [1] |
| N2a Cells | 25, 75 | Not Specified | Reduced number of mitochondria and increased mitochondrial length. | [5][6] |
| Wheat Roots | 0.1 | 1 hour | Increased mitochondrial size (from 0.5-1 µm to 5-7 µm). | [7] |
| HeLa and Neuronal Progenitor Cells | 10 | 1 week | Destabilization of mitochondrial supercomplexes. | [8] |
| HeLa and Neuronal Progenitor Cells | 50 | 24 hours | Destabilization of mitochondrial supercomplexes. | [8] |
| COS-7 Cells and Primary Neurons | 50-100 | Prolonged | No significant effect on steady-state mitochondrial morphology. | [9] |
Table 2: Effects of Mdivi-1 on Cellular Respiration and ATP Production
| Cell Type | Mdivi-1 Concentration (µM) | Observed Effect | Reference |
| Primary Cortical Neurons | 50 | Reduced neuronal ATP-linked mitochondrial respiration from 49.2% to 40.3% of cellular OCR. | [1] |
| Primary Cortical Neurons | 25-100 | Significant inhibition of basal and maximal respiration. | [4] |
| COS-7 Cells | 25-100 | Robust inhibition of basal and maximal respiration. | [4] |
| C2C12 Myotubes | 25 | Significantly increased maximal respiration and spare respiratory capacity. | [10] |
| C2C12 Myotubes | 10, 25 | No significant effect on basal respiration, ATP production, proton leak, or non-mitochondrial respiration. | [10] |
Table 3: Effects of Mdivi-1 on Drp1 Activity and Expression
| Cell Type | Mdivi-1 Concentration (µM) | Observed Effect | Reference |
| N2a Cells | 25, 75 | Significantly reduced GTPase Drp1 activity. | [5] |
| Drp1 RNA silenced N2a cells | 25, 75 | Significantly reduced GTPase Drp1 activity. | [5] |
| CD4+ T cells (in vivo) | 25 mg/kg | Markedly decreased phosphorylation of Drp1 (Ser616). | [11] |
| Recombinant Human Drp1 | Not Specified | Failed to inhibit GTPase activity. | [4] |
Signaling Pathways and Mechanisms of Action
The precise mechanism of action of Mdivi-1 is a subject of ongoing research and debate. Two primary pathways have been proposed: a Drp1-dependent and a Drp1-independent pathway.
Drp1-Dependent Pathway
The most widely reported mechanism is the inhibition of Drp1.[2][3][5] In this pathway, Mdivi-1 is thought to bind to Drp1, preventing its self-assembly and localization to the mitochondrial outer membrane. This inhibition of Drp1's GTPase activity blocks mitochondrial fission, leading to an elongated and interconnected mitochondrial network. This is often associated with protection against apoptosis, as excessive mitochondrial fission is a hallmark of programmed cell death.[1][12]
References
- 1. Frontiers | Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 4. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mdivi-1 Induced Mitochondrial Fusion as a Potential Mechanism to Enhance Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. To mdivi-1 or not to mdivi-1: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Division Inhibitor 1 (mdivi-1) Increases Oxidative Capacity and Contractile Stress Generated by Engineered Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mdivi-1, a mitochondrial fission inhibitor, modulates T helper cells and suppresses the development of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of mTOR Inhibitors Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation mTOR inhibitor, Rapamycin (B549165), with a second-generation ATP-competitive inhibitor, Torin1. We delve into how genetic knockout studies are pivotal in validating their distinct mechanisms of action, supported by experimental data and detailed protocols.
Unraveling the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]
-
mTORC1 , characterized by the regulatory protein Raptor, is a key regulator of protein synthesis and cell growth in response to nutrients and growth factors. It phosphorylates downstream targets such as S6 Kinase 1 (S6K1) and 4E-BP1.[2][3]
-
mTORC2 , containing the essential protein Rictor, is involved in cell survival and cytoskeleton organization, primarily through the phosphorylation of Akt at serine 473.[2][3]
The validation of drugs targeting this pathway is critical to understanding their efficacy and potential side effects. Genetic knockout of key components of the mTOR pathway provides a definitive method to confirm the on-target activity of inhibitors.
Comparative Analysis of Rapamycin and Torin1
Rapamycin, a first-generation mTOR inhibitor, functions allosterically by binding to FKBP12, which then interacts with the FRB domain of mTOR to inhibit mTORC1.[4] This inhibition is often incomplete.[5] In contrast, Torin1 is a second-generation, ATP-competitive inhibitor that targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[2][4]
Quantitative Data Comparison
The following tables summarize the comparative efficacy of Rapamycin and Torin1.
| Inhibitor | Target(s) | IC50 (in vitro) | Mechanism of Action | Key Characteristics |
| Rapamycin | mTORC1 (Allosteric) | ~0.1 - 20 nM | Binds to FKBP12, forming a complex that allosterically inhibits mTORC1.[4][6] | Highly specific for mTORC1; acute treatment does not inhibit mTORC2. Can lead to feedback activation of Akt.[7] |
| Torin1 | mTORC1 & mTORC2 (ATP-competitive) | mTORC1: ~2 nM, mTORC2: ~10 nM[8] | ATP-competitive inhibitor that targets the kinase domain of mTOR.[4] | Potent dual inhibitor with high selectivity for mTOR over PI3K. Prevents Akt feedback activation.[8] |
| Table 1: Comparison of Rapamycin and Torin1 Characteristics and Potency. |
| Treatment | p-S6K1 (Thr389) (mTORC1 activity) | p-Akt (Ser473) (mTORC2 activity) | Cell Proliferation |
| Rapamycin (50 nM) | Partially Decreased | No significant change / Increased | Minor Decrease |
| Torin1 (250 nM) | Completely Abolished | Completely Abolished | Significantly Decreased |
| Table 2: Cellular Effects of Rapamycin vs. Torin1 in Wild-Type Mouse Embryonic Fibroblasts (MEFs). (Data synthesized from[4][9]) |
Validation with Genetic Knockouts
Genetic knockout of essential mTORC1 (Raptor) or mTORC2 (Rictor) components provides a powerful tool to validate the specificity of these inhibitors.
| Cell Line | Treatment | Expected Outcome for On-Target Effect |
| Raptor Knockout (mTORC1 deficient) | Rapamycin | Rapamycin will have minimal to no effect, as its target complex is already absent. |
| Rictor Knockout (mTORC2 deficient) | Torin1 | The inhibitory effect of Torin1 on p-Akt (Ser473) will be lost, while its effect on mTORC1 signaling (p-S6K1) will persist. |
| Table 3: Predicted Outcomes of Inhibitor Treatment in Knockout Cell Lines. |
Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout
This protocol outlines the general steps for creating a stable knockout cell line.
-
gRNA Design and Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting a constitutive exon of the gene of interest (e.g., Raptor or Rictor).
-
Synthesize and clone the sgRNAs into a Cas9 expression vector. Plasmids containing Cas9 and a specific gRNA can be commercially sourced.[10]
-
-
Transfection:
-
Transfect the host cell line (e.g., HEK293T, MEFs) with the Cas9/sgRNA plasmid using a suitable transfection reagent.[10]
-
-
Single-Cell Cloning:
-
Two days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
-
Expansion and Screening:
-
Expand the single-cell clones.
-
Screen for knockout clones by extracting genomic DNA and performing PCR and Sanger sequencing to identify insertions/deletions (indels).
-
-
Validation:
-
Confirm the absence of the target protein in knockout clones by Western blotting.[10]
-
Cell Viability (MTT) Assay for IC50 Determination
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
-
Drug Treatment:
-
Prepare serial dilutions of the mTOR inhibitor (e.g., Rapamycin, Torin1) in culture medium.
-
Treat the cells with the different concentrations of the inhibitor and incubate for 48-72 hours.[11]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition:
-
IC50 Calculation:
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[11]
-
Western Blotting for mTOR Pathway Analysis
This protocol is for assessing the phosphorylation status of mTORC1 and mTORC2 downstream targets.
-
Cell Lysis:
-
Treat cells with inhibitors for the desired time, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., GAPDH).[14][15][16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The use of genetic knockouts is an indispensable tool for the rigorous validation of a drug's mechanism of action. The comparative analysis of Rapamycin and Torin1 in wild-type versus Raptor and Rictor knockout cells unequivocally demonstrates their distinct inhibitory profiles. While Rapamycin's effects are largely confined to mTORC1, Torin1's broader inhibition of both mTORC1 and mTORC2 is clearly revealed through this approach. This level of validation is crucial for the development of next-generation targeted therapies with improved efficacy and predictable outcomes.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 7. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
M1 vs. Mitofusin Overexpression: A Comparative Guide to Promoting Mitochondrial Fusion
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of mitochondria, characterized by continuous cycles of fusion and fission, is critical for maintaining cellular health, bioenergetics, and signaling. Dysregulation of these processes is implicated in a range of pathologies, from neurodegenerative diseases to metabolic disorders. Consequently, strategies to modulate mitochondrial dynamics, particularly to promote fusion, are of significant therapeutic interest. This guide provides a comparative analysis of two key approaches to enhance mitochondrial fusion: the application of the small molecule Mitochondrial Fusion Promoter M1 and the overexpression of the core fusion proteins, Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2).
Introduction to Mitochondrial Fusion Modulators
This compound is a cell-permeable hydrazone compound that has been identified as a promoter of mitochondrial fusion.[1][2] It is an experimental drug that has shown efficacy in various preclinical models by protecting cells from mitochondrial fragmentation-associated cell death and improving cellular respiration.[1][3] Notably, the pro-fusion effect of M1 is contingent on the existing mitochondrial fusion machinery, as it does not promote fusion in cells lacking Mfn1/2 or Opa1.[4]
Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2) are GTPase proteins located on the outer mitochondrial membrane that are central to the mitochondrial fusion process.[5] They mediate the tethering and fusion of adjacent mitochondria. While they share a high degree of homology and have some redundant functions, they also possess distinct roles. Both are essential for embryonic development and normal mitochondrial morphology.[5] Overexpression of Mfn1 or Mfn2 is a common experimental strategy to study and promote mitochondrial fusion.[5][6]
Comparative Analysis of M1 and Mfn1/Mfn2 Overexpression
The effects of M1 treatment and Mfn1/Mfn2 overexpression on mitochondrial dynamics and cellular physiology are multifaceted. While both approaches can lead to mitochondrial elongation, the downstream consequences can differ significantly. This section provides a detailed comparison of their effects based on experimental data.
Quantitative Data Summary
The following tables summarize the quantitative effects of M1 treatment and Mfn1/Mfn2 overexpression on key cellular parameters.
Table 1: Effects on Mitochondrial Morphology and Dynamics
| Parameter | M1 Treatment | Mfn1 Overexpression | Mfn2 Overexpression |
| Mitochondrial Morphology | Promotes elongation of fragmented mitochondria.[7] Does not induce hyperfusion in wild-type cells.[4] | Induces mitochondrial elongation and a more interconnected network.[8] Can lead to hyperfusion and clustering.[9] | Induces mitochondrial elongation and increased aspect ratio.[1] Can lead to hyperfusion.[1] |
| EC50 for Elongation | ~5.3 µM in Mfn1-/- MEFs; ~4.42 µM in Mfn2-/- MEFs.[10] | Not Applicable | Not Applicable |
| Mitochondrial Motility | Enhances mitochondrial transport velocity in axons.[3] | Can significantly reduce mitochondrial motility.[11] | Data not readily available. |
Table 2: Effects on Cellular Bioenergetics and Metabolism
| Parameter | M1 Treatment | Mfn1 Overexpression | Mfn2 Overexpression |
| Cellular Respiration | Preserves or improves oxygen consumption rate.[3][7] | Can impair mitochondrial function, leading to reduced cellular ATP and increased lactate.[11] | Can decrease mitochondrial ATP production and increase glycolytic ATP production.[1][12] |
| Mitochondrial Membrane Potential | Enhances mitochondrial membrane potential.[7] | Can reduce mitochondrial membrane potential.[9][11] | Can decrease mitochondrial membrane potential.[1] |
| ATP Production | Can increase ATP levels.[13] | Can lead to reduced cellular ATP levels.[11] | Can increase total ATP production rate, but with a shift towards glycolysis.[1][12] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Restores GSIS in cholesterol-treated pancreatic β-cells.[7] | Impairs GSIS in insulin-secreting cells.[11] | Data not readily available. |
Table 3: Effects on Cellular Health and Stress Responses
| Parameter | M1 Treatment | Mfn1 Overexpression | Mfn2 Overexpression |
| Apoptosis | Reduces apoptosis.[10] | Overexpression can lead to cell death.[9] | Can increase apoptosis.[1] |
| Reactive Oxygen Species (ROS) | Decreases mitochondrial ROS.[7] | Can increase ROS production.[14] | Can increase mitochondrial ROS.[1] |
| Cell Viability/Proliferation | Protects against cytotoxicity.[10] | Can reduce cell viability.[9] | Can reduce cell proliferation.[1] |
| Calcium (Ca²⁺) Uptake | Increases mitochondrial Ca²⁺ uptake.[15] | Data not readily available. | Data not readily available. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Assessment of Mitochondrial Morphology
Objective: To visualize and quantify changes in mitochondrial morphology following M1 treatment or Mfn1/Mfn2 overexpression.
Protocol:
-
Cell Culture and Treatment/Transfection:
-
Culture cells (e.g., MEFs, SH-SY5Y, or primary cells) on glass-bottom dishes suitable for high-resolution imaging.
-
For M1 treatment, incubate cells with the desired concentration of M1 (e.g., 5-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).[4]
-
For Mfn1/Mfn2 overexpression, transfect cells with plasmids encoding Mfn1 or Mfn2 (often with a fluorescent tag like GFP or Myc) using a suitable transfection reagent. Alternatively, use adenoviral vectors for efficient transduction.[1][8]
-
-
Mitochondrial Staining:
-
Incubate live cells with a mitochondrial-specific fluorescent dye such as MitoTracker Red CMXRos (100-200 nM) for 15-30 minutes at 37°C.
-
Wash the cells with pre-warmed culture medium to remove excess dye.
-
-
Imaging:
-
Acquire images using a confocal or fluorescence microscope equipped with a high-magnification objective (e.g., 60x or 100x oil immersion).
-
Capture Z-stacks to obtain a comprehensive view of the mitochondrial network.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin or other specialized software) to quantify mitochondrial morphology.
-
Key parameters to measure include:
-
Aspect Ratio: Ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria.
-
Form Factor: A measure of mitochondrial branching and complexity.
-
Mitochondrial Footprint: The total area of the cell occupied by mitochondria.
-
Categorical classification (e.g., fragmented, tubular, networked).[4]
-
-
Measurement of Cellular Respiration (Oxygen Consumption Rate)
Objective: To assess the impact of M1 or Mfn1/Mfn2 overexpression on mitochondrial respiratory function.
Protocol:
-
Cell Preparation:
-
Seed cells in a specialized microplate (e.g., Seahorse XF Cell Culture Microplate) at an optimized density.
-
Treat with M1 or transfect for Mfn1/Mfn2 overexpression as described above.
-
-
Seahorse XF Analyzer Assay:
-
Prior to the assay, replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
The Seahorse XF software calculates the Oxygen Consumption Rate (OCR) in real-time.
-
From the OCR measurements, derive key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Apoptosis Assay (TUNEL Staining)
Objective: To quantify the level of apoptosis induced by M1 treatment or Mfn1/Mfn2 overexpression.
Protocol:
-
Cell Culture and Treatment/Transfection:
-
Grow cells on coverslips and treat or transfect as previously described.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
TUNEL Staining:
-
Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit according to the manufacturer's instructions.
-
This involves an enzymatic reaction to label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis, with a fluorescently labeled dUTP.
-
-
Nuclear Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of TUNEL-positive (apoptotic) cells and the total number of DAPI-stained (total) cells in multiple fields of view.
-
Calculate the apoptotic index as the percentage of TUNEL-positive cells.
-
Visualizing the Pathways
The following diagrams illustrate the mitochondrial fusion pathway and the experimental workflow for assessing mitochondrial dynamics.
References
- 1. Novel Relationship between Mitofusin 2-Mediated Mitochondrial Hyperfusion, Metabolic Remodeling, and Glycolysis in Pulmonary Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mitofusin 1 overexpression rescues the abnormal mitochondrial dynamics caused by the Mitofusin 2 K357T mutation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Defective Mitochondrial Function and Motility Due to Mitofusin 1 Overexpression in Insulin Secreting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
- 14. Regulation of Mitochondrial Metabolism by Mfn1 Gene Encoding Mitofusin Affects Cellular Proliferation and Histone Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-Validation of M1-Targeted Therapies in Diverse Disease Models
A Comparative Guide for Researchers
The designation "M1" holds a dual significance in therapeutic research, representing both the M1 muscarinic acetylcholine (B1216132) receptor (M1R), a key target in neurological diseases, and the M1 macrophage, a pro-inflammatory phenotype crucial for anti-tumor immunity. This guide provides a comparative analysis of preclinical data for therapies targeting these distinct "M1" entities across various disease models, including Alzheimer's disease, multiple sclerosis, and cancer.
Section 1: M1 Muscarinic Receptor Agonism in Alzheimer's Disease
Activation of the M1 muscarinic acetylcholine receptor is a promising strategy for Alzheimer's disease (AD), aiming to address both symptomatic cognitive decline and underlying amyloid pathology.[1] M1R activation shifts the processing of amyloid precursor protein (APP) toward the non-amyloidogenic pathway, reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[1][2]
Comparative Efficacy of M1R Agonists in AD Mouse Models
The following table summarizes the effects of selective M1R agonists in established transgenic mouse models of Alzheimer's disease.
| Compound | Disease Model | Key Findings | Reported Efficacy |
| VU0364572 | 5XFAD Mice | Prevented memory impairments; Reduced Aβ pathology.[1] | - 40.4% decrease in soluble hippocampal Aβ40. - 38.9% decrease in insoluble cortical Aβ40. - 34.2% decrease in soluble cortical Aβ42.[1] |
| AF267B | 3xTg-AD Mice | Rescued cognitive deficits; Decreased Aβ42 and tau pathology.[3] | - Significant decrease in Aβ42 and tau pathologies in the cortex and hippocampus.[3] |
| Other Orthosteric Agonists (e.g., AF150(S)) | Various Models | Restored cognitive deficits and cholinergic markers; Decreased tau hyperphosphorylation.[3] | - Demonstrated pro-cognitive effects and reduction in AD-related pathologies.[2][4] |
Experimental Protocol: Chronic Dosing of M1R Agonist in 5XFAD Mice
This protocol is a representative methodology for evaluating the long-term efficacy of an M1R agonist in a preventative paradigm.
-
Animal Model: Male and female 5XFAD transgenic mice and wild-type (WT) littermates are used.[1][5] The 5XFAD model develops aggressive amyloid pathology starting at 2 months of age.[6][7]
-
Treatment Regimen:
-
Behavioral Analysis (at 6 months):
-
Cognitive function is assessed using the Morris Water Maze (MWM) test to evaluate spatial learning and memory.[1]
-
-
Pathological Analysis (Post-Behavioral Testing):
-
Animals are euthanized, and brains are harvested.
-
One hemisphere is microdissected (cortex and hippocampus) for biochemical analysis.[1]
-
ELISA: Levels of soluble and insoluble Aβ40 and Aβ42 are quantified.[1]
-
The other hemisphere is fixed for immunohistochemistry (IHC).
-
IHC: Brain sections are stained with antibodies against Aβ42 to visualize and quantify amyloid plaque burden.[1]
-
-
Statistical Analysis: Data from treated, vehicle, and WT groups are compared using appropriate statistical tests (e.g., t-tests, ANOVA). Correlations between Aβ levels and MWM performance are analyzed.
M1R Signaling and APP Processing
Activation of the Gq-coupled M1 receptor initiates a signaling cascade that favors the α-secretase pathway for APP processing, producing the neuroprotective sAPPα fragment and preventing the formation of Aβ peptides.[2]
Section 2: M1 Muscarinic Receptor Antagonism in Multiple Sclerosis
In contrast to the strategy in AD, blocking the M1R has emerged as a therapeutic approach for multiple sclerosis (MS). The M1R is a negative regulator of oligodendrocyte precursor cell (OPC) differentiation.[8] Antagonizing M1R can lift this "inhibitory brake," promoting OPC maturation into myelin-producing oligodendrocytes and enhancing remyelination.[9][10]
Comparative Efficacy of M1R Antagonists in MS Mouse Models
| Compound | Disease Model | Key Findings | Reported Efficacy |
| PIPE-307 | MOG-EAE Mice | Increased remyelination; Functional recovery.[9] | - Significantly less physical disability vs. untreated. - Increased number of remyelinated axons. - Increased conduction velocity (Visual Evoked Potentials).[11] |
| Clemastine (Antihistamine with M1R activity) | EAE Mice | Promotes OPC differentiation and remyelination.[12][13] | - Modest effects observed in human clinical trials, prompting the search for more selective M1R antagonists.[13] |
Experimental Protocol: Efficacy of M1R Antagonist in EAE Mouse Model
This protocol describes a standard method for inducing experimental autoimmune encephalomyelitis (EAE), a common model for MS, and evaluating a therapeutic agent.[14]
-
EAE Induction:
-
Clinical Scoring:
-
Starting around day 7 post-immunization, mice are monitored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and scored on a standardized scale (0-5).
-
-
Treatment Regimen:
-
Functional and Histological Analysis:
-
Visual Evoked Potentials (VEP): To functionally assess the integrity and myelination status of the optic nerve.[9]
-
Histology: At the study endpoint, spinal cords and optic nerves are harvested. Tissues are processed for staining (e.g., Luxol Fast Blue for myelin) and electron microscopy.
-
g-ratio Analysis: The ratio of the axon diameter to the total fiber diameter is calculated via electron microscopy to quantify myelination thickness.[9]
-
-
Statistical Analysis: Clinical scores over time, VEP latency, and g-ratios are compared between treatment and control groups.
Workflow for Evaluating Remyelination
The evaluation of a pro-remyelinating agent involves a multi-step process from disease induction to functional and structural validation.
Section 3: M1 Macrophage Polarization in Cancer Immunotherapy
In oncology, "M1" refers to a classically activated macrophage phenotype with anti-tumor properties.[16] Tumor-associated macrophages (TAMs) often exhibit a pro-tumor, M2-like phenotype.[17] A key therapeutic strategy is to "repolarize" these M2 TAMs into M1 macrophages, which enhances anti-tumor immune responses.[18][19]
Comparative Efficacy of M1-Polarizing Therapies in Cancer Models
| Therapeutic Agent | Disease Model | Mechanism | Reported Efficacy |
| Anti-SFRP2 mAb | Triple-Negative Breast Cancer (TNBC) | Blocks SFRP2, leading to interferon-gamma release from TAMs, which promotes M1 polarization.[20][21] | - Suppressed primary tumor growth. - Significantly reduced lung metastases. - Increased M1/M2 macrophage ratio in tumors.[20] |
| TLR7 Agonist (GY101) | Various tumor models | Activates Toll-like receptor 7, a key pathway for M1 polarization.[19] | - Significantly inhibited tumor growth. - Increased infiltration of CD8+ T cells. - Promoted polarization of M2 to M1 macrophages.[19] |
| Chemotherapies (e.g., Gemcitabine) | Pancreatic Cancer | Can induce immunogenic cell death and alter the tumor microenvironment to favor M1 polarization.[22] | - Shown to polarize TAMs from M2 to M1 phenotype, promoting antitumor immunity.[22] |
Experimental Protocol: Subcutaneous Tumor Model for Immunotherapy
This protocol provides a framework for assessing a therapy's ability to modulate the tumor immune microenvironment and inhibit tumor growth.
-
Cell Line and Animal Model:
-
Tumor Implantation:
-
Cancer cells are injected subcutaneously or into the mammary fat pad.[23]
-
Tumors are allowed to establish and reach a palpable size (e.g., 100 mm³).
-
-
Treatment:
-
Mice are randomized into treatment and control groups.
-
The investigational drug (e.g., anti-SFRP2 mAb, 8 mg/kg) or a control (e.g., IgG1) is administered intravenously or intraperitoneally on a defined schedule (e.g., every three days).[20]
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured with calipers 2-3 times per week.
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, tumors are excised.
-
Immunohistochemistry/Immunofluorescence: Tumors are stained for markers of M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) macrophages to determine the M1/M2 ratio.
-
Flow Cytometry: Tumors can be dissociated into single-cell suspensions to quantify immune cell populations (M1/M2 TAMs, T cells, etc.) more precisely.
-
Apoptosis Assays: Tumor sections are analyzed for markers of cell death (e.g., TUNEL assay).[23]
-
Macrophage Polarization in the Tumor Microenvironment
Therapeutic intervention can shift the balance from immunosuppressive M2 macrophages, which promote tumor growth and angiogenesis, to immunostimulatory M1 macrophages that kill tumor cells and recruit other immune effectors.[16][17]
References
- 1. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic phenotyping and characterization of the 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of neuroinflammation and pathology in the 5XFAD mouse model of Alzheimer’s Disease using a biased and selective beta-1 adrenergic receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 11. Pipe dream: Remyelination therapy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Candidate Shows Promise in Reversing MS Nerve Damage in Mouse Model | Technology Networks [technologynetworks.com]
- 14. biospective.com [biospective.com]
- 15. cms.transpharmation.com [cms.transpharmation.com]
- 16. Frontiers | Progress in targeting tumor-associated macrophages in cancer immunotherapy [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Emerging macrophage-based therapies for cancer: a review of preclinical and clinical advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Secreted frizzled-related protein 2 monoclonal antibody-mediated IFN-ϒ reprograms tumor-associated macrophages to suppress triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. Development of a Novel Humanized Monoclonal Antibody to Secreted Frizzled-Related Protein-2 That Inhibits Triple-Negative Breast Cancer and Angiosarcoma Growth In Vivo [inis.iaea.org]
M1's specificity for promoting mitochondrial fusion over other organelle dynamics
A focused examination of the hydrazone compound M1 reveals its role as a potent promoter of mitochondrial fusion. However, its specificity for mitochondria over other cellular organelles remains an area requiring further investigation. This guide provides a comprehensive comparison of M1's documented effects on mitochondrial dynamics against the backdrop of limited data on its influence on other key organelles, offering researchers and drug development professionals a clear perspective on its current standing as a research tool.
M1 and Mitochondrial Dynamics: A Targeted Effect
M1 is a small molecule hydrazone compound that has been demonstrated to effectively promote the fusion of mitochondria, particularly in cellular models exhibiting mitochondrial fragmentation.[1] Its primary mode of action is understood to be the enhancement of the existing mitochondrial fusion machinery.
The compound has been shown to rescue mitochondrial morphology in cells lacking either Mitofusin 1 (Mfn1) or Mitofusin 2 (Mfn2), two key proteins of the outer mitochondrial membrane essential for fusion.[1] Furthermore, the pro-fusion activity of M1 is dependent on the presence of Optic Atrophy 1 (OPA1), a protein that governs the fusion of the inner mitochondrial membrane. While the precise molecular mechanism is not fully elucidated, some evidence suggests a potential interaction with the α and β subunits of ATP synthase, although this remains a topic of ongoing research.[2]
The functional consequences of M1-induced mitochondrial fusion are significant and include the restoration of mitochondrial membrane potential, enhancement of cellular respiration, and protection against cell death pathways associated with mitochondrial fragmentation.[1][3] These improvements in mitochondrial function have been linked to beneficial outcomes in various research contexts, such as promoting the differentiation of induced pluripotent stem cells into cardiac lineages and enhancing axon regeneration.[2][4]
Comparative Analysis: M1's Effects on Organelle Dynamics
A critical aspect for any pharmacological tool is its specificity. While the effects of M1 on mitochondria are well-documented, there is a notable absence of direct comparative studies investigating its impact on the dynamics of other major organelles. The following table summarizes the known effects of M1 on mitochondria and highlights the current lack of data for other organelles.
| Organelle | Effect of M1 Treatment | Supporting Experimental Data |
| Mitochondria | Promotes fusion, leading to elongated and interconnected mitochondrial networks. Reverses mitochondrial fragmentation. | - Increased percentage of cells with tubular mitochondria in Mfn1/2 knockout mouse embryonic fibroblasts (MEFs). - Elongation of mitochondria observed via fluorescence microscopy in various cell lines. |
| Endoplasmic Reticulum (ER) | No direct studies on M1's effect on ER morphology, dynamics, or ER-mitochondria contact sites have been reported. | Not Available |
| Golgi Apparatus | The effect of M1 on the structure and function of the Golgi apparatus has not been investigated. | Not Available |
| Lysosomes | There is no available data on whether M1 influences lysosomal dynamics, biogenesis, or function. | Not Available |
| Peroxisomes | The impact of M1 on peroxisome morphology, proliferation, or interaction with other organelles is unknown. | Not Available |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of M1's action and to guide future research, the following diagrams illustrate the proposed signaling pathway for M1-induced mitochondrial fusion and a general workflow for assessing a compound's effect on mitochondrial dynamics.
Detailed Experimental Protocols
1. Cell Culture and M1 Treatment:
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) from Mfn1 or Mfn2 knockout mice are commonly used due to their inherently fragmented mitochondrial phenotype. Other cell lines like SH-SY5Y or HeLa can also be used, with fragmentation induced by chemical agents if necessary.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
M1 Treatment: M1 is typically dissolved in DMSO to create a stock solution. Cells are treated with a final concentration of M1 (usually in the range of 1-10 µM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) is run in parallel.
2. Mitochondrial Morphology Assessment:
-
Fluorescent Staining: Mitochondria are visualized by staining with mitochondrial-specific fluorescent dyes. For live-cell imaging, MitoTracker Red CMXRos (e.g., 100 nM for 30 minutes) is a common choice. For fixed cells, immunostaining against mitochondrial proteins like TOM20 can be performed.
-
Microscopy: Images are acquired using a confocal or widefield fluorescence microscope equipped with appropriate filters. Z-stacks are often captured to obtain a comprehensive view of the mitochondrial network.
-
Image Analysis and Quantification:
-
Morphological Categories: Cells are often categorized based on their mitochondrial morphology (e.g., fragmented, intermediate, tubular/fused). The percentage of cells in each category is then calculated for treated and control groups.
-
Quantitative Parameters: Image analysis software (e.g., ImageJ/Fiji) can be used to measure parameters such as mitochondrial aspect ratio (major axis/minor axis) and form factor (a measure of circularity and branching). An increase in these parameters indicates a more elongated and fused mitochondrial network.
-
3. Statistical Analysis:
-
Data from multiple independent experiments are collected and analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes in mitochondrial morphology between M1-treated and control groups.
Conclusion and Future Directions
The available evidence strongly supports M1 as a valuable chemical tool for promoting mitochondrial fusion and studying its downstream cellular consequences. Its ability to rescue mitochondrial fragmentation in a manner dependent on the core fusion machinery provides a specific context for its action.
However, the lack of data on M1's effects on other organelles represents a significant knowledge gap. The extensive crosstalk between mitochondria and other organelles, such as the ER, lysosomes, and peroxisomes, in processes like calcium signaling, lipid metabolism, and autophagy, underscores the importance of understanding the broader cellular impact of modulating mitochondrial dynamics.
Future research should prioritize a systematic evaluation of M1's specificity. High-resolution imaging techniques, including electron microscopy, combined with functional assays for the ER, Golgi, lysosomes, and peroxisomes in M1-treated cells, are necessary to provide a comprehensive assessment of its on- and off-target effects. Such studies will be crucial for validating M1's utility as a highly specific modulator of mitochondrial fusion and for safely exploring its potential therapeutic applications.
References
- 1. Reduced endoplasmic reticulum stress-induced apoptosis and impaired unfolded protein response in TRPC3-deficient M1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Dynamics at Different Levels: From Cristae Dynamics to Interorganellar Cross Talk | Annual Reviews [annualreviews.org]
- 3. Mitochondria-organelle crosstalk in establishing compartmentalized metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Compounds Targeting the Autophagy Pathway in the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Mitochondrial Fusion Promoter M1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial fusion promoter M1 with alternative molecules, supported by experimental data from independent research. It is designed to offer a comprehensive resource for evaluating these compounds for research and therapeutic development.
Introduction to Mitochondrial Dynamics and M1
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. An imbalance in these processes is linked to various diseases. This compound is a small molecule that has been shown to promote the elongation of mitochondria, a hallmark of fusion. This guide examines the evidence for M1's efficacy and compares it with a well-known mitochondrial fission inhibitor, Mdivi-1, and another fusion promoter, 15-oxospiramilactone (B609486) (S3).
Comparative Analysis of Mitochondrial Dynamics Modulators
The following table summarizes the key characteristics and reported effects of M1, Mdivi-1, and 15-oxospiramilactone (S3) based on published literature.
| Feature | This compound | Mdivi-1 (Mitochondrial Fission Inhibitor) | 15-oxospiramilactone (S3) |
| Primary Mechanism | Promotes mitochondrial fusion.[1] | Inhibits the mitochondrial fission protein Drp1. | Promotes mitochondrial fusion by inhibiting the deubiquitinase USP30.[2][3] |
| Reported Cellular Effects | - Promotes mitochondrial elongation in various cell types.[1][4] - Preserves mitochondrial function and cellular respiration.[4] - Can rescue mitochondrial fragmentation.[1] | - Induces mitochondrial elongation by inhibiting fission. - Potential off-target effects on mitochondrial Complex I. | - Induces mitochondrial elongation, even in cells deficient in Mfn1 or Mfn2.[2] - Restores mitochondrial network and oxidative respiration.[2] |
| Effective Concentration (in vitro) | 1-25 µM, depending on the cell type and duration of treatment.[4] | 10-50 µM. | ~2 µM.[2] |
| Observed Effects in Disease Models | - Alleviates cardiac and brain damage in ischemia/reperfusion injury models.[4] - Shows protective effects in models of diabetic cardiomyopathy. | - Neuroprotective in models of brain ischemia and neurodegeneration. | - Protects retinal ganglion cells from excitotoxicity.[5] |
Key Experimental Data
The following tables present a summary of quantitative data from studies evaluating the effects of M1 and its alternatives on mitochondrial morphology and function.
Table 1: Effects on Mitochondrial Morphology
| Compound | Cell Type | Concentration | Incubation Time | Key Finding |
| M1 | Human iPSCs | 5 and 10 µM | 48 hours | Significantly reduced the proportion of granular mitochondria.[1] |
| M1 | Mitofusin-1/2 knockout fibroblasts | 5-25 µM | 24 hours | Promoted mitochondrial elongation.[4] |
| Mdivi-1 | Neuroblastoma (SH-SY5Y) | 50 µM | 24 hours | Increased mitochondrial length and interconnectivity. |
| S3 | Mfn1-knockout MEFs | Not specified | Not specified | Induced remarkable mitochondrial elongation.[2] |
Table 2: Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Compound | Cell Type | Concentration | Incubation Time | Effect on OCR |
| M1 | Pancreatic beta cells | 20 µM | 12 hours | Prevents the impairment of oxygen consumption rate due to cholesterol exposure.[4] |
| Mdivi-1 | Primary Cardiomyocytes | Not specified | Not specified | Can impact OCR, potentially through off-target effects on Complex I. |
| S3 | Mfn1/Mfn2-deficient cells | Not specified | Not specified | Restored oxidative respiration.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small natural molecule promotes mitochondrial fusion through inhibition of the deubiquitinase USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
M1's Impact on Mitochondrial Respiration: A Comparative Analysis with Known Respiratory Chain Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mitochondrial fusion promoter, M1, and its effects on mitochondrial respiration against established respiratory chain enhancers. The content is based on available preclinical data and aims to offer an objective overview to inform further research and development.
Introduction to M1 and Mitochondrial Respiration
M1 is a novel small molecule identified as a promoter of mitochondrial fusion. It plays a role in maintaining mitochondrial morphology and function.[1][2] In contrast to mitochondrial fission, which breaks down mitochondrial networks, fusion helps to maintain mitochondrial integrity, particularly under stress conditions. This guide examines the quantitative effects of M1 on mitochondrial respiration and compares them with known enhancers that directly target the electron transport chain or related pathways.
Quantitative Comparison of Mitochondrial Respiration Effects
The following tables summarize the available quantitative data on the effects of M1 and known respiratory chain enhancers on key parameters of mitochondrial respiration.
Table 1: Effect of M1 on Mitochondrial Parameters
| Parameter | Cell Type | M1 Concentration | Observed Effect | Source |
| Mitochondrial Membrane Potential | BRIN-BD11 pancreatic beta cells | 20 µM | Enhanced from 0.29±0.05 fold to 0.5±0.07 fold | [3][4] |
| Oxygen Consumption Rate (OCR) | Cholesterol-exposed pancreatic beta cells | 20 µM | Prevents the impairment of OCR | [3][4] |
Table 2: Comparative Effects of Known Respiratory Chain Enhancers
| Enhancer | Mechanism of Action | Cell/Tissue Type | Concentration | Effect on Oxygen Consumption Rate (OCR) / ATP Production | Source |
| Elamipretide | Binds to cardiolipin, stabilizing the inner mitochondrial membrane and improving electron transport chain efficiency. | Failing human heart fibers | Not specified in abstract | Significantly increased oxygen flux with Complex I substrates. | [5][6] |
| Older adult skeletal muscle | Not specified in abstract | Elevated mitochondrial energetic capacity (ATPmax). | [7] | ||
| Urolithin A | Enhances mitophagy and mitochondrial function. | Human chondrocytes | 6.25 µM and 12 µM | Significantly increased basal and maximal mitochondrial respiration. | |
| ZLN005 | PGC-1α activator, promoting mitochondrial biogenesis and function. | ARPE-19 cells | 5-20 µM | Increases basal and maximal respiration rates. |
Signaling Pathways and Experimental Workflows
To understand the broader context of M1's action and the experimental basis of the presented data, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing mitochondrial respiration.
Caption: M1 Signaling Pathway.
Caption: Seahorse XF Mito Stress Test Workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is a standard method for assessing mitochondrial respiration in live cells.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate (B1213749), and glutamine)
-
Mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP) (an uncoupling agent)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
-
Cells of interest
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight in a standard cell culture incubator.
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Preparation of Assay Medium: Warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the cell culture medium from the wells and wash twice with the pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
Loading of Injection Ports: Prepare stock solutions of the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) and load the appropriate volumes into the injection ports of the sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate.
-
Mito Stress Test: Initiate the Mito Stress Test protocol on the instrument. The analyzer will measure the basal OCR, and then sequentially inject the prepared compounds and measure the OCR after each injection.
-
Data Analysis: The software calculates key mitochondrial parameters including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
High-Resolution Respirometry of Isolated Mitochondria
This method provides a detailed analysis of the function of the electron transport chain complexes in isolated mitochondria.
Materials:
-
Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Respiration medium (e.g., MiR05)
-
Substrates for different mitochondrial complexes (e.g., pyruvate, malate, glutamate, succinate)
-
ADP
-
Inhibitors (e.g., rotenone, antimycin A, oligomycin)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation. This involves homogenization of the sample in ice-cold isolation buffer followed by a series of centrifugation steps to separate mitochondria from other cellular components.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondrial suspension using a standard method like the Bradford assay.
-
Respirometer Calibration: Calibrate the oxygen electrodes of the high-resolution respirometer according to the manufacturer's instructions.
-
Assay Protocol:
-
Add a specific amount of isolated mitochondria to the respirometer chambers containing air-saturated respiration medium at a controlled temperature.
-
Record the basal respiration rate (State 1).
-
Add substrates for Complex I (e.g., pyruvate and malate) to measure leak respiration in the absence of ADP (State 2).
-
Add a saturating concentration of ADP to stimulate ATP synthesis and measure State 3 respiration, which reflects the capacity of oxidative phosphorylation.
-
Sequentially add other substrates (e.g., succinate (B1194679) for Complex II) and inhibitors (e.g., rotenone to inhibit Complex I) to assess the function of specific parts of the electron transport chain.
-
-
Data Analysis: The respiratory rates (oxygen consumption) are calculated in real-time by the instrument's software and are typically expressed as pmol O2/s/mg mitochondrial protein.
Conclusion
The mitochondrial fusion promoter M1 demonstrates a protective role in maintaining mitochondrial function under cellular stress, as evidenced by its effect on mitochondrial membrane potential and its ability to prevent the decline of the oxygen consumption rate.[3][4] In contrast, known respiratory chain enhancers such as Elamipretide, Urolithin A, and the PGC-1α activator ZLN005 have been shown to directly increase mitochondrial respiration and ATP production in various cell and tissue types.[5][6]
The primary effect of M1 appears to be centered on the preservation of mitochondrial network integrity, which indirectly supports cellular respiration. This is a different mechanism compared to enhancers that directly stimulate the activity of the electron transport chain or increase the number of mitochondria.
For researchers and drug development professionals, M1 represents a potential therapeutic agent for conditions associated with mitochondrial fragmentation and dysfunction. Future studies should focus on quantifying the direct impact of M1 on basal and maximal respiration in various models to provide a more direct comparison with established respiratory chain enhancers. The distinct mechanisms of action suggest that M1 could potentially be used in combination with other enhancers for a synergistic effect on improving mitochondrial health.
References
- 1. Urolithin A improves mitochondrial health, reduces cartilage degeneration, and alleviates pain in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urolithin A improves mitochondrial health, reduces cartilage degeneration, and alleviates pain in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stealthbt.com [stealthbt.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparing the in vitro and in vivo effects of Mitochondrial fusion promoter M1
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular health, the dynamic nature of mitochondria plays a pivotal role. The continuous fusion and fission of these organelles are essential for maintaining mitochondrial quality control, bioenergetics, and overall cellular homeostasis. Dysregulation of these processes is implicated in a growing number of pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. This has spurred the development of pharmacological agents that can modulate mitochondrial dynamics, with a particular focus on promoting mitochondrial fusion.
This guide provides an objective comparison of the prominent mitochondrial fusion promoter, M1, with its emerging alternatives: Leflunomide (B1674699), BGP-15, and the MFN1 agonist S89. We present a comprehensive overview of their in vitro and in vivo effects, supported by experimental data, detailed methodologies for key assays, and visual representations of their signaling pathways to aid researchers in making informed decisions for their studies.
In Vitro Effects: A Head-to-Head Comparison
The following table summarizes the key in vitro effects of M1 and its alternatives on mitochondrial morphology, protein expression, and cellular function.
| Compound | Cell Lines Tested | Concentration Range | Effect on Mitochondrial Morphology | Effect on Fusion Protein Expression | Other Key Effects | Reference |
| M1 | MEFs (Mfn1/2 KO), SH-SY5Y, Pancreatic β-cells, TM3 Leydig cells, iPSCs | 1 - 25 µM | Promotes mitochondrial elongation and rescues fragmentation. | Increases Mfn1, Mfn2, and Opa1 expression. | Protects against apoptosis, improves cellular respiration, and restores glucose-stimulated insulin (B600854) secretion. | [1][2] |
| Leflunomide | Ovarian cancer cells (A2780, SKOV-3), Hepatocellular carcinoma cells | 10 - 50 µM | Promotes mitochondrial elongation. | Increases Mfn2 expression (two-fold in tumors). | Suppresses cancer cell proliferation. | [3][4] |
| BGP-15 | Neonatal rat cardiomyocytes (NRCMs) | 50 µM | Preserves normal mitochondrial ultrastructure and enhances fusion. | Significantly increases OPA1, MFN1, and MFN2 expression in stressed cells. | Protects against oxidative stress-induced mitochondrial damage. | [2][5] |
| S89 | MFN2 KO MEFs, Min6 β-cells | 2 - 5 µM | Significantly increases mitochondrial elongation and network branching. | Specifically activates MFN1. | Increases cellular ATP levels and protects against hypoxia-induced damage. | [6][7] |
In Vivo Efficacy: From Bench to Preclinical Models
The therapeutic potential of these compounds has been explored in various animal models, demonstrating their ability to mitigate disease-related pathologies by promoting mitochondrial fusion.
| Compound | Animal Model | Dosage | Observed Effects | Reference |
| M1 | Rats with cardiac ischemia/reperfusion injury, Doxorubicin-induced cognitive impairment, Diabetic cardiomyopathy | 2 mg/kg | Alleviates cardiac and brain damage, improves cognitive function, and protects against diabetic cardiomyopathy. | [8][9] |
| Leflunomide | Rats with diethylnitrosamine-induced hepatocellular tumorigenesis | 10 mg/kg/day | Upregulates Mfn2 expression and alleviates histological and biochemical variations associated with HCC. | [10] |
| BGP-15 | Spontaneously hypertensive rats (SHRs) with heart failure, Zucker Diabetic Fatty (ZDF) rats | 25 mg/kg/day | Preserves cardiac function, enhances mitochondrial biogenesis, and improves mitochondrial function. | [11][12] |
| S89 | Mice with ischemia/reperfusion injury | Not specified | Rescued mitochondrial fragmentation and swelling. | [13] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for their targeted application.
M1: A General Promoter of Mitochondrial Fusion
The precise molecular target of M1 remains to be fully elucidated. However, studies have shown that its pro-fusion activity is dependent on the basal mitochondrial fusion machinery, including Mfn1, Mfn2, and OPA1. Recent evidence suggests that M1 may exert its protective effects in certain contexts by inhibiting the PI3K-AKT signaling pathway.[14]
Figure 1: Proposed signaling pathway for M1's protective effects.
Leflunomide: Inhibiting Pyrimidine (B1678525) Synthesis to Promote Fusion
Leflunomide's mechanism of action in promoting mitochondrial fusion is indirect. Its active metabolite, A77 1726, inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[15][16][17] This reduction in the pyrimidine pool leads to an upregulation of mitofusins, thereby shifting the mitochondrial dynamics towards fusion.[18]
Figure 2: Leflunomide's indirect mechanism of promoting mitochondrial fusion.
BGP-15: A Multifaceted Protector of Mitochondrial Integrity
The direct molecular target of BGP-15 is yet to be identified. However, it is known to enhance the expression of key fusion proteins MFN1, MFN2, and OPA1.[2] Its protective effects are also associated with the modulation of pro-survival signaling pathways such as Akt/Gsk3β and the inhibition of stress-activated MAPK pathways.[11]
Figure 3: BGP-15's multifaceted effects on mitochondrial dynamics.
S89: A Specific Agonist of MFN1
S89 represents a more targeted approach to promoting mitochondrial fusion. It directly binds to and activates Mitofusin 1 (MFN1), a key protein in the outer mitochondrial membrane fusion process.[19][20] This specific activation of MFN1 is sufficient to drive mitochondrial elongation and restore mitochondrial function in models of mitochondrial dysfunction.[13]
Figure 4: S89's direct activation of MFN1 to promote mitochondrial fusion.
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, we provide detailed methodologies for key experiments cited in this guide.
Mitochondrial Morphology Analysis
Figure 5: Experimental workflow for mitochondrial morphology analysis.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Treat cells with the desired concentrations of M1 or its alternatives for the indicated times.
-
Mitochondrial Staining: Incubate live cells with a mitochondrial-specific dye such as MitoTracker™ Red CMXRos (100-500 nM) in pre-warmed culture medium for 15-30 minutes at 37°C.
-
Fixation (Optional): After staining, cells can be fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.
-
Image Acquisition: Acquire images using a confocal microscope equipped with a high-resolution objective (e.g., 63x or 100x oil immersion). Capture Z-stacks to obtain a three-dimensional representation of the mitochondrial network.
-
Image Analysis: Utilize image analysis software such as ImageJ or Fiji.[21][22]
-
Preprocessing: Apply a background subtraction and a median filter to reduce noise.
-
Thresholding: Use an appropriate thresholding method (e.g., Otsu) to create a binary mask of the mitochondria.
-
Analysis: Use plugins like the Mitochondrial Network Analysis (MiNA) toolset to quantify mitochondrial morphology.[23] Key parameters to measure include:
-
Aspect Ratio: A measure of mitochondrial length (higher values indicate more elongated mitochondria).
-
Form Factor: A parameter that describes the complexity and branching of the mitochondrial network.
-
Network Branching: The number of branches per mitochondrial network.
-
-
-
Statistical Analysis: Perform statistical analysis on the quantified parameters from a sufficient number of cells per condition to determine significant differences.
Cellular ATP Measurement
Detailed Protocol:
-
Cell Lysis: Lyse the cells using a suitable lysis buffer that inactivates ATPases but preserves ATP. Commercially available ATP assay kits often provide an optimized lysis reagent.
-
Luciferase Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferin-luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing a luminescent signal.[1][24][25]
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.
-
Normalization: Normalize the ATP levels to the total protein concentration or cell number for each sample to account for variations in cell density.
Western Blotting for Mitochondrial Fusion Proteins
Detailed Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Mfn1, Mfn2, OPA1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Conclusion
The modulation of mitochondrial dynamics presents a promising therapeutic avenue for a range of debilitating diseases. M1 has been a foundational tool in demonstrating the potential of promoting mitochondrial fusion. The emergence of alternatives like Leflunomide, BGP-15, and the specific MFN1 agonist S89 offers a broader and more nuanced toolkit for researchers.
This guide provides a comparative framework to assist in the selection of the most appropriate compound for specific research questions. The choice will depend on the desired mechanism of action (general vs. targeted), the experimental model, and the specific cellular context. As research in this field continues to evolve, a thorough understanding of the in vitro and in vivo effects, as well as the underlying signaling pathways of these mitochondrial fusion promoters, will be paramount in translating these preclinical findings into novel therapeutic strategies.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Mitochondrial Quality Control Processes by BGP-15 in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Literature | Mitochon Technologies [mitochon-technologies.com]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Fusion Promoter M1 | Cell Signaling Technology [cellsignal.com]
- 9. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual regulating of mitochondrial fusion and Timp-3 by leflunomide and diallyl disulfide combination suppresses diethylnitrosamine-induced hepatocellular tumorigenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BGP-15 Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tuning mitochondrial dynamics for aging intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Mitochondrial Dynamics Proteins As Emerging Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small molecule agonist of mitochondrial fusion repairs mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Researchers Develop Small Molecule Fusion Agonist That Repairs Mitochondrial Damages----Chinese Academy of Sciences [english.cas.cn]
- 21. Research Portal [iro.uiowa.edu]
- 22. Mitochondrial Morphology [ImageJ Documentation Wiki] [imagejdocu.list.lu]
- 23. MiNA - Mitochondrial Network Analysis [imagej.net]
- 24. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide: The M1 Molecule Versus Genetic Strategies for Promoting Mitochondrial Fusion
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of mitochondria, characterized by a balance between fusion and fission, is critical for cellular health and function. Dysregulation of these processes is implicated in a range of pathologies, making the promotion of mitochondrial fusion a compelling therapeutic strategy. This guide provides an objective comparison of a promising small molecule, M1, with established genetic strategies for enhancing mitochondrial fusion, supported by experimental data.
At a Glance: M1 vs. Genetic Strategies
| Feature | M1 (Small Molecule) | Genetic Strategies (e.g., MFN1/2, OPA1 Overexpression) |
| Approach | Pharmacological intervention | Gene-based modification (e.g., viral transduction, transfection) |
| Mechanism of Action | Proposed to act via the PI3K/AKT signaling pathway[1][2] | Direct enhancement of the core mitochondrial fusion machinery[3][4] |
| Reversibility | Reversible upon withdrawal | Generally long-term or permanent, depending on the method |
| Dose-Dependence | Effects are dose-dependent | Expression level-dependent |
| Off-Target Effects | Potential for off-target effects, though reported to be specific to mitochondrial fusion[5] | Potential for cellular stress due to protein overexpression |
| Delivery | Systemic or localized delivery possible | Requires gene delivery vectors (e.g., viruses, plasmids) |
| Clinical Translation | More straightforward path to clinical development as a drug[6][7][8] | Faces challenges of gene therapy, including delivery and safety |
Quantitative Comparison of Efficacy
Direct comparative studies between M1 and genetic strategies in the same experimental system are limited. The following tables summarize quantitative data from separate studies to provide an estimation of their respective efficacies in promoting mitochondrial fusion.
Table 1: Efficacy of M1 in Promoting Mitochondrial Fusion
| Cell Type | M1 Concentration | Parameter Measured | Result | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 5 µM | Percentage of cells with tubular mitochondria | Significant increase in Mfn1 KO and Mfn2 KO MEFs[5] | [5] |
| SH-SY5Y cells | 5 µM | Mitochondrial morphology | Protection from MPP+-induced mitochondrial fragmentation | [5] |
| Cardiomyocytes | 2 mg/kg/d (in vivo, rats) | Mitochondrial morphology | Promoted mitochondrial fusion in diabetic hearts | [9] |
Table 2: Efficacy of Genetic Strategies in Promoting Mitochondrial Fusion
| Genetic Strategy | Cell Type | Parameter Measured | Result | Reference |
| OPA1 overexpression | Mouse Embryonic Fibroblasts (MEFs) | Percentage of fused mitochondria (content mixing) | ~80% after 8 hours | |
| MFN1 overexpression | Mfn2-deficient MEFs | Percentage of cells with rescued mitochondrial network | 75-80% of expressing cells | [3] |
| MFN2 overexpression | Mfn1-deficient MEFs | Percentage of cells with rescued mitochondrial network | ~50% of expressing cells | [3] |
| OPA1 overexpression | Mouse model | Mitochondrial morphology in liver | Increased number of smaller, rounder mitochondria | [10] |
Note: The variability in cell types, experimental conditions, and quantification methods across these studies necessitates caution when directly comparing the quantitative data.
Signaling Pathways and Mechanisms of Action
M1 Signaling Pathway
The precise mechanism of M1 is still under investigation, but recent evidence points towards the involvement of the PI3K/AKT signaling pathway.[1][2] An earlier hypothesis suggested a role for ATP synthase subunits, as M1 treatment was shown to rescue their expression in Mfn1/2 knockout cells, which correlated with the restoration of filamentous mitochondria.[5][11] However, a direct interaction has not been definitively established.
Genetic Strategies: The Core Fusion Machinery
Genetic strategies directly augment the core mitochondrial fusion machinery. Mitofusins 1 and 2 (MFN1 and MFN2) are GTPases located on the outer mitochondrial membrane (OMM) that mediate OMM fusion. Optic atrophy 1 (OPA1) is a dynamin-related GTPase in the inner mitochondrial membrane (IMM) responsible for IMM fusion. Overexpression of these proteins increases the probability of fusion events.
Experimental Protocols
Assessment of Mitochondrial Morphology using MitoTracker Staining
This protocol describes the visualization of mitochondrial morphology in live cells using MitoTracker dyes.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium
-
Confocal microscope
Procedure:
-
Prepare a 1 mM stock solution of MitoTracker dye in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the MitoTracker stock solution in pre-warmed culture medium to a final working concentration (typically 20-200 nM).
-
Remove the culture medium from the cells and replace it with the MitoTracker-containing medium.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
After incubation, wash the cells twice with pre-warmed culture medium to remove excess dye.
-
Image the cells immediately using a confocal microscope equipped with the appropriate filter sets for the chosen MitoTracker dye.
Image Analysis: Mitochondrial morphology can be quantified from the acquired images using software such as ImageJ or Fiji with plugins like the "Mitochondrial Network Analysis" (MiNA) toolset.[12] Parameters such as mitochondrial length, branching, and network size can be measured.
Quantification of Mitochondrial Fusion using Photoactivatable GFP (paGFP)
This method allows for the direct visualization and quantification of mitochondrial fusion events in live cells.
Materials:
-
Cells expressing mitochondrially targeted photoactivatable GFP (mito-paGFP)
-
Confocal microscope with a 405 nm laser for photoactivation and a 488 nm laser for imaging
-
Live-cell imaging chamber maintaining 37°C and 5% CO2
Procedure:
-
Culture cells expressing mito-paGFP on glass-bottom dishes.
-
Mount the dish on the confocal microscope stage within the live-cell imaging chamber.
-
Identify a region of interest (ROI) within a cell containing a subset of mitochondria.
-
Photoactivate the mito-paGFP within the ROI using a brief pulse of the 405 nm laser.
-
Acquire a time-lapse series of images using the 488 nm laser to track the spread of the photoactivated green fluorescence throughout the mitochondrial network.
-
The rate and extent of fluorescence spread are indicative of the frequency and efficiency of mitochondrial fusion events.
Western Blot Analysis of Mitochondrial Fusion Proteins
This protocol details the detection and quantification of mitochondrial fusion proteins (MFN1, MFN2, OPA1) by western blotting.
Materials:
-
Cell lysates
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MFN1, MFN2, and OPA1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix a defined amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MFN1, MFN2, or OPA1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ to quantify relative protein expression levels.
Conclusion
Both the small molecule M1 and genetic strategies offer effective means to promote mitochondrial fusion. M1 presents a pharmacologically tractable approach with the advantages of reversibility and ease of application, making it a promising candidate for therapeutic development.[6][7][8] Genetic strategies, while powerful research tools for elucidating the fundamental mechanisms of mitochondrial dynamics, face greater hurdles for clinical translation. The choice between these approaches will depend on the specific research or therapeutic context, with M1 offering a more direct path towards clinical applications for diseases associated with mitochondrial dysfunction. Further research, particularly direct comparative studies, will be crucial for fully delineating the relative merits of these distinct but complementary strategies for manipulating mitochondrial dynamics.
References
- 1. The Mitochondrial Fusion Promoter M1 Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A detailed review of pharmacology of MFN1 (mitofusion-1)-mediated mitochondrial dynamics: Implications for cellular health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule offers great therapeutic potential for restoring vision | City University of Hong Kong [cityu.edu.hk]
- 7. Small molecule’s big potential for restoring vision | Croucher Foundation [croucher.org.hk]
- 8. wms-site.com [wms-site.com]
- 9. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased mitochondrial fusion via systemic OPA1 overexpression promotes dyslipidemia and atherosclerosis in LDLR deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MiNA - Mitochondrial Network Analysis [imagej.net]
Safety Operating Guide
Proper Disposal of Mitochondrial Fusion Promoter M1: A Step-by-Step Guide for Laboratory Personnel
Immediate Safety and Handling Precautions
Before disposal, ensure proper personal protective equipment (PPE) is used, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][5][6] All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.[4][5][6]
Step-by-Step Disposal Procedure
-
Classification and Segregation : Classify Mitochondrial Fusion Promoter M1 as a hazardous chemical waste.[2][3] It is crucial to segregate it from other waste streams such as non-hazardous solid waste, biological waste, and sharps waste.[3][7][8] Specifically, it should be stored separately from acids, bases, oxidizers, and other reactive chemicals to prevent dangerous reactions.[8]
-
Container Selection and Labeling :
-
Use a designated, compatible waste container for storing this compound waste.[1][8] Plastic containers are often preferred for chemical waste.[1] If possible, use the original container, ensuring the label is intact and legible.[7]
-
If not using the original container, the waste container must be clearly and accurately labeled.[1][3] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation[3]
-
Any known hazard characteristics (e.g., "Toxic")
-
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be secure and away from general laboratory traffic.
-
Keep the waste container tightly closed at all times, except when adding waste.[1][8] Funnels should not be left in the container opening.[8]
-
-
Disposal of Contaminated Materials : Any materials contaminated with this compound, such as gloves, pipette tips, and paper towels, should also be disposed of as hazardous chemical waste in the same designated container.[2]
-
Empty Container Disposal : Empty containers that originally held this compound must be managed carefully. Federal regulations may require triple rinsing with a suitable solvent before the container is considered "empty."[7] The rinsate from this process must be collected and disposed of as hazardous waste.[7] Consult your institution's EHS for specific procedures on empty container disposal.[7]
-
Arrange for Professional Disposal : Once the waste container is full or ready for pickup, contact your institution's EHS or a licensed hazardous waste disposal service to arrange for its collection and final disposal.[1][3] Laboratory personnel should not attempt to dispose of chemical waste down the drain or in the regular trash.[6] Most chemical reagents are sent for thermal incineration at an approved hazardous waste treatment facility.[1]
Quantitative Data and Chemical Properties
The following table summarizes the available quantitative and identifying information for this compound.
| Property | Value |
| CAS Number | 219315-22-7 |
| Molecular Formula | C₁₄H₁₀Cl₄N₂O |
| Molecular Weight | 364.05 g/mol |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| Storage (Lyophilized) | Room temperature, desiccated (stable for 24 months) |
| Storage (In Solution) | -20°C, use within 2 months (aliquot to avoid freeze/thaw) |
(Data sourced from supplier information)[9][10]
Experimental Protocols and Methodologies
This compound is a cell-permeable phenylhydrazone compound that has been used in various experimental settings to induce mitochondrial fusion.[11][12]
General Reconstitution Protocol: To prepare a 15 mM stock solution, 5 mg of lyophilized this compound powder can be reconstituted in 0.92 mL of DMSO.[9] Working concentrations will vary depending on the specific cell type and experimental goals.[9] For example, it has been used at concentrations of 5 µM to protect against MPP+-induced mitochondrial fragmentation in SH-SY5Y cells.[12]
Storage of Reconstituted Solution: Once in solution, it is recommended to store the stock at -20°C and use it within 2 months to maintain its potency.[9] It is also advisable to create aliquots to avoid multiple freeze-thaw cycles, which can degrade the compound.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. chemlink.com [chemlink.com]
- 5. chemlink.com [chemlink.com]
- 6. plasticdesignmfg.com [plasticdesignmfg.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. rndsystems.com [rndsystems.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Mitochondrial Fusion Promoter M1
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Mitochondrial Fusion Promoter M1 (M1). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a hydrazone compound supplied as a lyophilized powder.[1] It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory during handling of both the powdered form and its solutions.
Recommended Personal Protective Equipment
Proper selection and use of PPE is the most effective way to protect yourself from exposure. The following table summarizes the required PPE for handling M1.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles that can cause serious eye irritation.[2] |
| Face shield | Recommended when there is a risk of splashing, particularly when handling bulk quantities or preparing solutions. | |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if ventilation is inadequate or when handling large quantities of the powder. | To prevent inhalation of the powder, which may cause respiratory irritation.[2] |
Operational Plan: Donning and Doffing PPE
The following workflow illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.
Disposal Plan
All disposable PPE, including gloves, and any materials contaminated with M1, such as pipette tips and empty vials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of M1 or contaminated materials in the regular trash or down the drain.
Emergency Procedures
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.
In case of eye contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If respiratory irritation occurs, seek medical attention.
If swallowed: Call a poison center or doctor if you feel unwell.[3] Rinse mouth. Do not induce vomiting.
By strictly following these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
